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  • Product: 1-Oxaspiro[3.5]nonan-7-ol
  • CAS: 176598-06-4

Core Science & Biosynthesis

Foundational

Technical Guide: 1-Oxaspiro[3.5]nonan-7-ol as a High-Value Pharmacophore

Topic: Technical Profile: 1-Oxaspiro[3.5]nonan-7-ol Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary 1-Oxaspiro[3.5]nonan-7-ol (C₈H₁₄...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Profile: 1-Oxaspiro[3.5]nonan-7-ol Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

1-Oxaspiro[3.5]nonan-7-ol (C₈H₁₄O₂) represents a critical scaffold in modern fragment-based drug discovery (FBDD). Belonging to the class of spirocyclic oxetanes , this molecule serves as a superior bioisostere for gem-dimethyl or carbonyl groups.[1][2] Its incorporation into drug candidates is driven by the "spiro-switch" strategy—a structural modification that enhances aqueous solubility and metabolic stability while reducing lipophilicity (LogP) without altering the overall topological vector of the parent molecule.

This guide provides a definitive technical analysis of 1-oxaspiro[3.5]nonan-7-ol, detailing its physicochemical properties, a robust synthetic architecture for its production, and its strategic application in medicinal chemistry.

Part 1: Physicochemical Specifications[2][3]

The following data establishes the baseline identity and property profile for 1-oxaspiro[3.5]nonan-7-ol. Researchers should utilize these metrics for library registration and property forecasting.

Table 1: Core Molecular Data
PropertyValueTechnical Note
Molecular Weight 142.196 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
Molecular Formula C₈H₁₄O₂
Exact Mass 142.0994Monoisotopic mass for HRMS calibration
Heavy Atom Count 10High ligand efficiency potential
Rotatable Bonds 0Rigid scaffold; reduces entropic penalty upon binding
H-Bond Donors 1Hydroxyl group (C-7 position)
H-Bond Acceptors 2Oxetane oxygen + Hydroxyl oxygen
Topological Polar Surface Area (TPSA) ~29.5 Ų9.2 (Ether) + 20.2 (Alcohol)
cLogP ~0.5 - 0.8Significantly lower than the gem-dimethyl analog (cyclohexanol derivative)
Structural Analysis

The molecule consists of a saturated 6-membered cyclohexane ring spiro-fused to a 4-membered oxetane ring.

  • Spiro Junction: The quaternary carbon (C5 in spiro nomenclature) creates a rigid orthogonal orientation between the two rings.

  • Oxetane Ring: Acts as a metabolic "sink" and hydrogen bond acceptor, improving solubility compared to a carbocyclic spiro-alkane.

  • 7-Hydroxyl Group: Provides a vector for further functionalization (e.g., etherification, oxidation to ketone, or reductive amination).

Part 2: Synthetic Architecture

The synthesis of spiro-oxetanes requires precise control to form the strained 4-membered ether ring. While direct epoxidation-ring expansion routes exist, the most robust and scalable method ("The Carreira-Bull Protocol") relies on the cyclization of a 1,3-diol derived from a malonate precursor.

Experimental Protocol: The "Diol-Cyclization" Route

This pathway is preferred for its operational simplicity and avoidance of unstable sulfur ylide intermediates on large scales.

Step 1: Precursor Assembly (Malonate Alkylation)
  • Reactants: Diethyl malonate + 1,5-dibromopentan-3-ol (protected as TBDMS ether).

  • Conditions: NaH (2.2 equiv), THF/DMF, 0°C to RT.

  • Mechanism: Double nucleophilic substitution forms the cyclohexane ring with the gem-diester at the future spiro center.

Step 2: Reductive Diol Formation
  • Reactants: Diethyl cyclohexane-1,1-dicarboxylate derivative.

  • Reagent: LiAlH₄ (Lithium Aluminum Hydride), THF, Reflux.

  • Outcome: Reduction of both ester groups to primary alcohols, yielding the 1,1-bis(hydroxymethyl)cyclohexane intermediate.

Step 3: Spiro-Oxetane Ring Closure (Critical Step)

This step forms the strained oxetane ring via an intramolecular Williamson ether synthesis.

  • Protocol:

    • Dissolve the 1,1-bis(hydroxymethyl) intermediate in dry THF.

    • Add n-Butyllithium (n-BuLi) (1.0 equiv) at -78°C to deprotonate one alcohol.

    • Add Tosyl Chloride (TsCl) (1.0 equiv) to activate one alcohol as a tosylate leaving group.

    • Add a second equivalent of n-BuLi (or NaH) to deprotonate the remaining alcohol.

    • Heat to reflux. The alkoxide attacks the adjacent tosylate, closing the 4-membered ring.

  • Self-Validation: Monitor by TLC. The disappearance of the polar diol and appearance of the less polar oxetane confirms cyclization.

Step 4: Functional Group Manipulation
  • Deprotection: Removal of the silyl group (TBAF) or oxidation of the C-7 substituent yields the final 1-oxaspiro[3.5]nonan-7-ol .

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the critical ring-closure event.

SynthesisWorkflow Start Diethyl Malonate + Alkyl Halide Inter1 Gem-Diester Cyclohexane Start->Inter1 Double Alkylation (NaH, DMF) Inter2 1,1-Bis(hydroxymethyl) Cyclohexane (Diol) Inter1->Inter2 Reduction (LiAlH4) Activation Mono-Tosylation (In Situ) Inter2->Activation n-BuLi, TsCl (-78°C) Product 1-Oxaspiro[3.5]nonane Scaffold Activation->Product Intramolecular Cyclization (Reflux)

Figure 1: Step-wise synthetic pathway for the construction of the spiro-oxetane core.

Part 3: Structural Utility in Drug Design

The strategic value of 1-oxaspiro[3.5]nonan-7-ol lies in its ability to modulate physicochemical properties without disrupting binding affinity.

The "Spiro-Switch" Mechanism

Replacing a gem-dimethyl group or a carbonyl with a spiro-oxetane is a validated bioisosteric replacement.

  • Solubility Enhancement: The oxetane oxygen lone pairs are highly exposed, acting as strong hydrogen bond acceptors. This reduces the lipophilicity (LogP) and increases aqueous solubility (often >10-fold).

  • Metabolic Stability: Unlike morpholine or simple ethers, the oxetane ring is sterically compact and lacks adjacent protons that are easily abstractable by CYP450 enzymes (no low-energy hydrogen abstraction pathway).

  • Conformational Restriction: The spiro fusion locks the cyclohexane ring into a specific chair conformation, reducing the entropic penalty of binding to a protein target.

Comparative Logic Diagram

The diagram below details the decision matrix for selecting this scaffold over traditional alternatives.

SpiroLogic Problem High Lipophilicity / Poor Solubility in Lead Compound OptionA Gem-Dimethyl Group Problem->OptionA OptionB Spiro-Oxetane (1-Oxaspiro[3.5]nonan-7-ol) Problem->OptionB ResultA High LogP Metabolic Liability (Methyl oxidation) OptionA->ResultA ResultB Lower LogP (~1 unit) High Metabolic Stability Retained Vector Geometry OptionB->ResultB

Figure 2: Decision logic for bioisosteric replacement using the spiro-oxetane scaffold.

Part 4: Analytical Characterization

To validate the synthesis of 1-oxaspiro[3.5]nonan-7-ol, researchers should look for these distinct spectroscopic signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • Oxetane Ring: Distinctive doublets or multiplets for the methylene protons adjacent to oxygen, typically appearing between 4.3 – 4.8 ppm . The rigidity of the ring often renders these protons diastereotopic.

    • Cyclohexane Ring: Multiplets ranging from 1.5 – 2.0 ppm.

    • Carbinol Proton (H-7): A multiplet around 3.6 – 4.0 ppm (depending on stereochemistry relative to the spiro ring).

  • ¹³C NMR:

    • Oxetane C-O: Characteristic signal at ~80 ppm .

    • Spiro Quaternary Carbon: Signal at ~35-45 ppm .

  • Mass Spectrometry:

    • ESI+ [M+H]⁺ = 143.20. Note that oxetanes can be acid-sensitive; avoid highly acidic matrices if possible.

References

  • Wuitschik, G. et al. (2010).[3] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.

  • Carreira, E. M., & Fessard, T. C. (2014).[4][5] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.[5]

  • Bull, J. A. et al. (2016). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews, 116(19), 12150–12233.

  • Burkhard, J. A. et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Oxetanes." Organic Letters, 12(9), 1944–1947.

Sources

Exploratory

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 1-Oxaspiro[3.5]nonan-7-ol

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) analysis of 1-Oxaspiro[3.5]nonan-7-ol. Tailored for researchers, scientists, and professionals in drug development, this docu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) analysis of 1-Oxaspiro[3.5]nonan-7-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of one-dimensional and two-dimensional NMR spectroscopy for the complete structural elucidation of this spirocyclic compound.

Introduction

1-Oxaspiro[3.5]nonan-7-ol is a unique spirocyclic molecule featuring a strained oxetane ring fused to a cyclohexanol ring. This structural arrangement presents a distinct set of spectroscopic challenges and points of interest. The precise assignment of all proton (¹H) and carbon (¹³C) chemical shifts is paramount for confirming its molecular structure, determining its stereochemistry, and ensuring its purity, all of which are critical aspects in the fields of medicinal chemistry and materials science. This guide will provide a detailed, predictive analysis of the ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra of 1-Oxaspiro[3.5]nonan-7-ol, offering a robust framework for its characterization.

Predicted ¹H NMR Analysis

The ¹H NMR spectrum of 1-Oxaspiro[3.5]nonan-7-ol is expected to exhibit distinct signals corresponding to the protons of the oxetane and cyclohexanol rings. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms, the rigidity of the ring systems, and through-space interactions.

The protons on the oxetane ring (H-2 and H-3) are anticipated to be the most downfield-shifted aliphatic protons due to the deshielding effect of the ring oxygen. Literature on oxetanes suggests these protons will resonate in the range of 4.8-4.9 ppm[1][2]. The geminal protons on C-2 and C-3 are diastereotopic and are expected to appear as distinct multiplets, likely doublets of doublets, due to geminal and vicinal coupling.

The proton on the carbon bearing the hydroxyl group (H-7) in the cyclohexanol ring is expected to appear as a multiplet around 3.6 ppm, a typical chemical shift for a carbinol proton in a cyclohexane system[3][4]. The multiplicity of this signal will depend on the number of neighboring protons. The hydroxyl proton itself will likely appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

The remaining methylene protons of the cyclohexane ring (H-5, H-6, H-8, and H-9) are expected to resonate in the more shielded region of the spectrum, typically between 1.2 and 1.9 ppm[3]. Due to the spirocyclic nature and the chair-like conformation of the cyclohexane ring, these protons will exhibit complex splitting patterns arising from geminal and vicinal (axial-axial, axial-equatorial, and equatorial-equatorial) couplings.

Predicted ¹³C NMR and DEPT Analysis

The ¹³C NMR spectrum of 1-Oxaspiro[3.5]nonan-7-ol will provide key information on the carbon skeleton. A total of eight distinct carbon signals are expected.

The carbons of the oxetane ring are expected to be significantly deshielded by the oxygen atom. The spiro carbon (C-4) will be a quaternary carbon and is expected to be in the range of 80-90 ppm. The methylene carbons of the oxetane ring (C-2 and C-3) are also expected to be downfield, likely in the 70-80 ppm range.

The carbinol carbon (C-7) of the cyclohexanol ring is predicted to resonate around 70-75 ppm. The remaining methylene carbons of the cyclohexane ring (C-5, C-6, C-8, and C-9) will be found in the more upfield region of the spectrum, typically between 20 and 40 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups, and for identifying quaternary carbons[5][6][7][8].

  • DEPT-90: Only CH signals will appear as positive peaks. In this molecule, the C-7 signal is expected to be observed.

  • DEPT-135: CH and CH₃ groups will appear as positive peaks, while CH₂ groups will appear as negative peaks. For 1-Oxaspiro[3.5]nonan-7-ol, the C-7 signal will be positive, and the signals for C-2, C-3, C-5, C-6, C-8, and C-9 will be negative. The quaternary spiro carbon (C-4) will be absent in both DEPT-90 and DEPT-135 spectra.

Carbon Atom Predicted ¹³C Chemical Shift (ppm) DEPT-90 DEPT-135
C-270 - 80No SignalNegative
C-370 - 80No SignalNegative
C-480 - 90No SignalNo Signal
C-520 - 40No SignalNegative
C-620 - 40No SignalNegative
C-770 - 75PositivePositive
C-820 - 40No SignalNegative
C-920 - 40No SignalNegative

2D NMR Correlation Analysis

Two-dimensional NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds[9][10][11][12][13].

COSY_Correlations H2 H-2 H3 H-3 H2->H3 H7 H-7 H6 H-6 H7->H6 H8 H-8 H7->H8 H5 H-5 H6->H5 H9 H-9 H8->H9

Caption: Predicted ¹H-¹H COSY correlations in 1-Oxaspiro[3.5]nonan-7-ol.

Key expected COSY correlations include:

  • Correlation between the diastereotopic protons on C-2 and C-3.

  • The carbinol proton H-7 will show correlations to the adjacent methylene protons H-6 and H-8.

  • Correlations between the methylene protons of the cyclohexane ring (e.g., H-5 with H-6, and H-8 with H-9).

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded proton and carbon atoms[14][15][16][17]. This is a powerful tool for assigning the proton signals to their corresponding carbons.

HSQC_Correlations cluster_H cluster_C H2 H-2 C2 C-2 H2->C2 H3 H-3 C3 C-3 H3->C3 H5 H-5 C5 C-5 H5->C5 H6 H-6 C6 C-6 H6->C6 H7 H-7 C7 C-7 H7->C7 H8 H-8 C8 C-8 H8->C8 H9 H-9 C9 C-9 H9->C9

Caption: Predicted ¹H-¹³C HSQC correlations in 1-Oxaspiro[3.5]nonan-7-ol.

Each protonated carbon in the ¹³C spectrum will show a cross-peak with its attached proton(s) in the ¹H spectrum. The quaternary spiro carbon (C-4) will not show any correlation in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH)[14][18][19][20][21]. This is crucial for establishing the connectivity across quaternary carbons and piecing together the molecular fragments.

HMBC_Correlations H2 H-2 C4 C-4 H2->C4 C3_node C-3 H2->C3_node H3 H-3 H3->C4 C1 C-1 H3->C1 H5 H-5 H5->C4 C9_node C-9 H5->C9_node H9 H-9 H9->C4 C5_node C-5

Sources

Foundational

1-Oxaspiro[3.5]nonan-7-ol infrared (IR) spectroscopy

Technical Monograph: Vibrational Spectroscopy of 1-Oxaspiro[3.5]nonan-7-ol Document Control: Subject: Structural Elucidation & Quality Control via Infrared Spectroscopy Classification: Technical Guide / Whitepaper[1] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Vibrational Spectroscopy of 1-Oxaspiro[3.5]nonan-7-ol

Document Control:

  • Subject: Structural Elucidation & Quality Control via Infrared Spectroscopy

  • Classification: Technical Guide / Whitepaper[1]

Executive Summary

1-Oxaspiro[3.5]nonan-7-ol represents a specialized class of spirocyclic scaffolds increasingly utilized in medicinal chemistry to modulate lipophilicity and metabolic stability without altering potencies significantly.[1] As a bioisostere for gem-dimethyl groups or carbonyls, the spiro[3.5] ether system offers unique conformational rigidity.[1]

This guide provides a comprehensive analysis of the infrared (IR) spectral characteristics of 1-Oxaspiro[3.5]nonan-7-ol.[1] Unlike standard aliphatic alcohols, this molecule presents a complex vibrational landscape due to the coupling of a strained oxetane ring (4-membered ether) with a cyclohexane chair conformation. Accurate interpretation requires distinguishing the strained ether C–O–C stretches from the secondary alcohol C–O stretch.[1]

Structural Analysis & Vibrational Theory

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators. The molecule consists of two orthogonal rings sharing a single quaternary carbon (C4).[1]

The Spiro Scaffold (Graphviz Visualization)

The following diagram illustrates the connectivity and the distinct vibrational domains: the strained oxetane ring (Domain A) and the functionalized cyclohexane ring (Domain B).

G cluster_0 Domain A: Strained Oxetane cluster_1 Domain B: Cyclohexane Ring O1 O(1) Ether Oxygen C2 C(2) Methylene O1->C2 C3 C(3) Methylene C2->C3 Spiro C(4) Spiro Junction (Quaternary) C3->Spiro C5 C6 C5->C6 C7 C(7) Chiral Center C6->C7 OH -OH Target Analyte C7->OH H-Bonding Site C8 C7->C8 C9 C8->C9 C9->Spiro Spiro->O1 Ring Strain Spiro->C5

Figure 1: Structural decomposition of 1-Oxaspiro[3.5]nonan-7-ol showing the connectivity between the strained ether domain and the secondary alcohol domain.[1]

Mechanistic Vibrational Shifts
  • Oxetane Ring Strain: The C–O–C bond angle in the 4-membered ring is compressed (~92°) compared to acyclic ethers (~110°).[1] According to Hooke’s Law and hybridization effects, this increases the

    
    -character of the C–O sigma bonds, shifting the asymmetric ether stretch to lower frequencies (typically 980–900 cm⁻¹) compared to unstrained ethers (1150–1085 cm⁻¹) [1].
    
  • Spiro-Quaternary Carbon: The central spiro carbon is a "dead mass" anchor.[1] It blocks the transmission of vibrational coupling between the two rings, meaning the oxetane and cyclohexane modes appear largely independent rather than coupled.

Predicted Spectral Assignments

The following table synthesizes data from component analogs (oxetane, cyclohexanol, and spiro-ethers) to provide the diagnostic fingerprint for 1-Oxaspiro[3.5]nonan-7-ol.

Table 1: Diagnostic IR Bands for 1-Oxaspiro[3.5]nonan-7-ol

Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Notes
Hydroxyl (-OH) O-H Stretch3300–3450 Strong, BroadBroadens significantly due to intermolecular H-bonding in neat samples (ATR).[1]
O-H Stretch (Free)~3620Sharp, WeakVisible only in dilute solution (e.g., CCl₄) or gas phase.[1]
Alkane (sp³) C-H Asymmetric Stretch2960–2910 StrongCyclohexane ring CH₂ modes.[1]
C-H Symmetric Stretch2870–2850MediumCyclohexane ring CH₂ modes.[1]
C-H Stretch (Strained)~3000–2980WeakOxetane ring CH₂.[1] Slightly elevated due to ring strain (higher s-character).
Alcohol C-O C-O Stretch (2°)1070–1050 StrongCharacteristic of secondary alcohols (cyclohexanol-like).[1]
Oxetane Ether Ring Asym.[1] Stretch980–960 Medium/StrongCritical ID Peak. Lower frequency than acyclic ethers due to ring strain [2].[1]
Ring Sym. Stretch~900Medium"Breathing" mode of the 4-membered ring.[1]
Fingerprint Ring Puckering< 600WeakLow-frequency skeletal deformations specific to the spiro junction.[1]

Experimental Protocol: Quality Control Workflow

To ensure data integrity, the following self-validating protocol is recommended. This workflow distinguishes between "wet" samples (process intermediates) and the pure isolated compound.[1]

Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid hygroscopic artifacts, as the 7-ol moiety is prone to moisture uptake.[1]

  • Crystal Selection: Diamond or ZnSe.[1]

  • Background: 32 scans, air background.[1]

Analytical Workflow (Graphviz)

Workflow Start Crude 1-Oxaspiro[3.5]nonan-7-ol Prep Sample Prep: Vacuum Dry (40°C, 4h) Remove residual DCM/THF Start->Prep ATR FT-IR Acquisition (ATR) 4000 - 600 cm⁻¹ Prep->ATR Decision Check 3300 cm⁻¹ Region ATR->Decision Pass1 Broad Band Present? (H-Bonding confirmed) Decision->Pass1 Yes Fail1 Sharp peaks >3600? (Sample too dilute/dry) Decision->Fail1 No CheckEther Check 980-900 cm⁻¹ Pass1->CheckEther Confirm Oxetane Ring Intact CheckEther->Confirm Bands Present Degrade Missing/Shifted? Ring Opening Detected CheckEther->Degrade Bands Absent

Figure 2: Logic-gated workflow for IR validation of the spiro-alcohol.

Data Interpretation & Troubleshooting

Differentiating the Alcohol from the Ether

The most common error in interpreting this spectrum is confusing the C–O stretches.[1]

  • The Alcohol C–O (~1060 cm⁻¹): This band is sensitive to hydrogen bonding.[1] If you perform a dilution study (dissolving in CCl₄), this band will shift slightly, and the O–H stretch will sharpen dramatically.

  • The Oxetane C–O (~980 cm⁻¹): This band is structurally rigid.[1] It will not shift significantly upon dilution.[1] This is the "internal standard" for the molecule's integrity.[1] If this peak disappears, the oxetane ring has likely opened (acid-catalyzed hydrolysis), typically yielding a diol or a rearranged product.

Common Contaminants
  • Water: A jagged, noisy baseline around 3600–3800 cm⁻¹ (rotational lines of gaseous water) indicates poor purging of the optical bench, distinct from the broad O–H band of the sample.

  • Residual Solvents:

    • DCM: Sharp peaks at 730 cm⁻¹ (C-Cl stretch).[1]

    • Ethyl Acetate: Strong Carbonyl (C=O) at 1740 cm⁻¹.[1] Note: The pure product contains no carbonyls.[1] Any peak in the 1700–1750 cm⁻¹ region indicates contamination (unreacted starting material or solvent).[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Infrared Spectrum of Cyclohexanol. National Institute of Standards and Technology.[1][2] Available at: [Link][1]

  • PubChem. (2023).[1][3] 7-Oxa-2-azaspiro[3.5]nonane Structure and Properties. National Library of Medicine.[1] Available at: [Link][1][3]

  • Larkin, P. (2011).[1] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[1] (Chapter 8: Ethers and Alcohols).[1]

  • Wiberg, K. B. (1986).[1] The structure and energetics of small ring compounds. Accounts of Chemical Research. (Detailed analysis of oxetane ring strain and vibrational consequences).

Sources

Exploratory

physical characteristics of 1-Oxaspiro[3.5]nonan-7-ol

The following is an in-depth technical guide on the physical and chemical characteristics of 1-Oxaspiro[3.5]nonan-7-ol , designed for application scientists and medicinal chemists. A High-Fsp³ Scaffold for Physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the physical and chemical characteristics of 1-Oxaspiro[3.5]nonan-7-ol , designed for application scientists and medicinal chemists.

A High-Fsp³ Scaffold for Physicochemical Optimization in Drug Discovery

Part 1: Executive Summary & Strategic Value

In the modern pursuit of "escaping flatland" in drug design, 1-Oxaspiro[3.5]nonan-7-ol represents a critical structural motif. It serves as a saturated, three-dimensional bioisostere for 4-substituted cyclohexanols or gem-dimethyl groups. Unlike traditional carbocyclic spiro-systems, the incorporation of the oxetane ring (1-oxaspiro) significantly modulates the physicochemical profile by lowering lipophilicity (LogP) and increasing metabolic stability without altering the core vector of substituents.

This guide details the physical characteristics, synthetic handling, and spectroscopic identification of this scaffold, providing a roadmap for its integration into lead optimization campaigns.

Part 2: Structural Architecture & Identity[1]

The molecule features a spiro-fusion between a four-membered oxetane ring and a six-membered cyclohexane ring. The hydroxyl group is positioned at C7 (equivalent to the 4-position of the cyclohexane ring relative to the spiro center).

Attribute Technical Detail
IUPAC Name 1-Oxaspiro[3.5]nonan-7-ol
Common Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
SMILES OC1CCC2(CC1)CCO2
Key Precursor 1-Oxaspiro[3.5]nonan-7-one (CAS 1823366-07-9)
Stereochemistry Exists as cis and trans diastereomers relative to the oxetane oxygen.
3D Conformational Analysis[1][2]
  • Oxetane Ring: Adopts a puckered conformation (approx. 8-10°) to relieve torsional strain, though it is relatively rigid compared to cyclobutane.

  • Cyclohexane Ring: Predominantly adopts a chair conformation.

  • Hydroxyl Orientation: The -OH group can adopt an axial or equatorial position. The equatorial conformer is generally thermodynamically favored, but the spiro-oxetane oxygen exerts an electronic influence (dipole-dipole interaction) that may stabilize specific rotamers.

Part 3: Physicochemical Profile[1][2][3]

The following data aggregates experimental observations from close structural analogs and calculated predictive models (ACD/Labs, Epik) to provide a working baseline for laboratory handling.

Physical State & Thermal Properties
  • Appearance: Colorless, viscous oil or low-melting waxy solid.

    • Note: Purity significantly impacts state; highly pure samples often crystallize upon prolonged standing at -20°C.

  • Boiling Point (Predicted): 235°C – 245°C @ 760 mmHg.

    • Experimental Insight: Typically distilled under high vacuum (e.g., 85-90°C @ 0.5 mmHg).

  • Flash Point: >110°C (Closed Cup).

Solubility & Lipophilicity

The oxetane oxygen acts as a hydrogen bond acceptor, while the hydroxyl is both a donor and acceptor. This dual polarity makes the compound significantly more water-soluble than spiro[3.5]nonan-7-ol (the carbocyclic analog).

Solvent Solubility Rating Operational Note
Dichloromethane (DCM) HighPreferred solvent for extraction/reaction.
Methanol/Ethanol HighExcellent for storage or reduction reactions.
Water Moderate to HighSoluble; requires salting out (NaCl) during extraction.
Hexanes/Heptane LowUsed as an antisolvent for crystallization.
  • LogP (Calculated): ~0.2 – 0.5

    • Impact: This low LogP makes it an ideal "solubilizing scaffold" to append to lipophilic warheads.

  • Topological Polar Surface Area (TPSA): ~29.5 Ų (Ether) + ~20.2 Ų (Alcohol) ≈ 49.7 Ų .

Part 4: Synthesis & Purification Protocols

The most robust route to 1-Oxaspiro[3.5]nonan-7-ol is the reduction of its ketone precursor.

Synthetic Workflow (DOT Diagram)

Synthesis Start Start: 4-Methylene- cyclohexanone Step1 Step 1: Epoxidation/ Ring Expansion (Spiro-oxetane formation) Start->Step1 Corey-Chaykovsky or equivalent Ketone Intermediate: 1-Oxaspiro[3.5]nonan-7-one (CAS 1823366-07-9) Step1->Ketone Step2 Step 2: Reduction (NaBH4, MeOH, 0°C) Ketone->Step2 Product Target: 1-Oxaspiro[3.5]nonan-7-ol Step2->Product >90% Yield

Figure 1: Synthetic pathway from commodity starting materials to the target alcohol.

Detailed Reduction Protocol
  • Setup: Charge a round-bottom flask with 1-Oxaspiro[3.5]nonan-7-ol (1.0 equiv) and anhydrous Methanol (0.2 M concentration). Cool to 0°C under N₂ atmosphere.

  • Addition: Add Sodium Borohydride (NaBH₄) (1.1 equiv) portion-wise over 15 minutes. Gas evolution (H₂) will occur.

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 1 hour. Monitor by TLC (stain with KMnO₄ or Anisaldehyde; oxetanes are not UV active).

  • Workup: Quench with saturated aqueous NH₄Cl. Concentrate to remove MeOH. Extract aqueous residue with DCM (3x). Dry combined organics over Na₂SO₄.

  • Purification:

    • Crude: Usually clean enough for next steps.

    • Refinement: Flash column chromatography (Silica gel; Gradient 0-5% MeOH in DCM).

Part 5: Spectroscopic Characterization (Self-Validation)

To verify the identity of the synthesized compound, look for these diagnostic signals.

¹H NMR (400 MHz, CDCl₃)
  • Oxetane Ring (Diagnostic): Two triplets or multiplets around δ 4.30 – 4.50 ppm (2H each, adjacent to oxygen). The rigidity of the spiro-center often splits these into complex patterns if the ring is puckered.

  • Carbinol Proton (CH-OH): Multiplet at δ 3.60 – 3.90 ppm (1H). Position varies based on axial/equatorial orientation.

  • Cyclohexane Ring: Complex multiplets between δ 1.50 – 2.20 ppm (8H).

  • Hydroxyl Proton: Broad singlet, exchangeable with D₂O, typically δ 1.5 – 2.5 ppm .

¹³C NMR (100 MHz, CDCl₃)
  • Spiro Quaternary Carbon: Diagnostic peak around δ 35 – 45 ppm .

  • Oxetane CH₂: Downfield signal around δ 65 – 70 ppm .

  • Carbinol CH: Signal around δ 68 – 72 ppm .

Part 6: Application in Drug Design (DMPK)

Metabolic Stability

The oxetane ring in 1-oxaspiro[3.5]nonan-7-ol is generally metabolically robust compared to gem-dimethyl groups. However, researchers should screen for:

  • Acid Stability: Oxetanes can ring-open under highly acidic conditions (pH < 2). Avoid strong acidic workups.

  • Oxidative Metabolism: The C7-hydroxyl is a handle for glucuronidation (Phase II metabolism).

Property Modulation Workflow

Properties Center 1-Oxaspiro[3.5]nonan-7-ol Solubility Increased Aqueous Solubility (vs. Cyclohexyl) Center->Solubility LogP Lowered LogP (Lipophilicity Reduction) Center->LogP Rigidity Defined Vector (Spiro-Constraint) Center->Rigidity

Figure 2: Physicochemical impact of the spiro-oxetane scaffold on drug candidates.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews.

  • Mikhailiuk, P. K. (2019).[1] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • PubChem Compound Summary. (2025). "1-Oxaspiro[3.5]nonan-7-one (Precursor Data)." National Center for Biotechnology Information.

Sources

Foundational

Technical Guide: Solubility Profiling and Solvent Selection for 1-Oxaspiro[3.5]nonan-7-ol

This guide provides an in-depth technical analysis of the solubility profile of 1-Oxaspiro[3.5]nonan-7-ol , a spirocyclic scaffold increasingly utilized in medicinal chemistry as a bioisostere and metabolic stabilizer.[1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 1-Oxaspiro[3.5]nonan-7-ol , a spirocyclic scaffold increasingly utilized in medicinal chemistry as a bioisostere and metabolic stabilizer.[1][2][3]

The content is structured to support decision-making in synthesis, purification, and formulation.

[1][2][4]

Executive Summary

1-Oxaspiro[3.5]nonan-7-ol represents a distinct class of spirocyclic ethers where a four-membered oxetane ring is spiro-fused to a cyclohexane ring bearing a hydroxyl group.[1][2][3] This molecular architecture combines the high polarity and metabolic stability of the oxetane moiety (often used as a gem-dimethyl surrogate) with the lipophilicity of the carbocyclic core.[2][3][4]

Unlike flat aromatic systems, this sp3-rich scaffold exhibits a unique "amphiphilic" solubility profile.[2][3][4] It displays high affinity for polar organic solvents (alcohols, DMSO) and moderate-to-high affinity for chlorinated and ester-based solvents, while showing distinct immiscibility with non-polar hydrocarbons.[1][2][4] This guide delineates the physicochemical basis for these properties and provides actionable protocols for solvent selection.

Molecular Architecture & Physicochemical Basis

To predict and manipulate solubility, one must understand the competing forces within the molecule.[2][3][4]

  • The Oxetane Ring (Position 1-4): Acts as a hydrogen bond acceptor.[2][3][4] The strained ether oxygen creates a high local dipole moment, significantly enhancing solubility in aqueous and polar media compared to a cyclobutane analog.[2][3][4]

  • The Cyclohexane Ring (Position 5-9): Provides a lipophilic core, driving solubility in organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).[2][4]

  • The Hydroxyl Group (Position 7): A critical Hydrogen Bond Donor (HBD) and Acceptor (HBA).[2][4] This moiety dictates the compound's poor solubility in aliphatic hydrocarbons (e.g., hexanes) and its retention in polar fractions during chromatography.[2][4]

PropertyValue (Approx.)Implication for Solubility
Molecular Weight ~142.2 g/mol Low MW facilitates dissolution in diverse solvents.[1][2][3][4]
cLogP 0.2 – 0.8Indicates amphiphilicity; sits at the boundary of water/organic solubility.[1][2][3][4]
TPSA ~40-50 ŲDominated by the alcohol and ether oxygen; suggests good membrane permeability and polar solvent affinity.[1][2][3][4]
H-Bond Donors 1 (OH)Critical for solubility in protic solvents (MeOH, EtOH).[1][2][4]

Solubility Landscape

The following classification is derived from experimental isolation data of related natural products (e.g., Cleroindicin A derivatives) and synthetic workup protocols for spiro-oxetanes.

Class A: High Solubility (Preferred Solvents)[4]
  • Solvents: Methanol (MeOH), Ethanol (EtOH), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).[2][4]

  • Mechanism: The hydroxyl group and oxetane oxygen engage in strong hydrogen bonding with these protic and polar aprotic solvents.[2][3][4]

  • Application: Ideal for stock solutions (DMSO) or as the mobile phase component in Reverse Phase HPLC (MeOH/Water).[2][4]

Class B: Moderate-to-High Solubility (Process Solvents)[1][4]
  • Solvents: Dichloromethane (DCM), Chloroform (

    
    ), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).[2][4]
    
  • Mechanism: Dipole-dipole interactions dominate.[2][3][4] The lipophilic cyclohexane ring ensures solubility, while the polar groups prevent precipitation.[2][3][4]

  • Application: Standard solvents for liquid-liquid extraction and reaction media.[2][3]

    • Note: 1-Oxaspiro[3.5]nonan-7-ol partitions preferentially into EtOAc or DCM from aqueous layers.[1][2][3][4]

Class C: Low/Conditional Solubility (Precipitation Solvents)[4]
  • Solvents: Diethyl Ether (

    
    ), Toluene, Water.[2][4]
    
  • Behavior:

    • Water: Soluble but limited.[2][3][4][5][6] While the oxetane and OH group are polar, the C6 carbocycle limits solubility to the mg/mL range rather than g/mL.[2][3][4]

    • Diethyl Ether: Soluble, but often used in mixtures (e.g., with Hexane) to induce crystallization.[2][4]

Class D: Insoluble (Anti-Solvents)[2][4]
  • Solvents: n-Hexane, n-Heptane, Pentane.[1][2][3][4]

  • Mechanism: The polarity of the 7-OH and oxetane ring creates a high energy penalty for solvation in non-polar alkanes.[2][3]

  • Application: Critical for purification .[2][3][4] Adding Hexane to a concentrated DCM or EtOAc solution of the compound will typically induce precipitation or oiling out.[2][3][4]

Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Variant)

For validating solubility when limited material is available (approx. 5-10 mg).[1][4]

  • Preparation: Weigh 2.0 mg of 1-Oxaspiro[3.5]nonan-7-ol into a 1.5 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 10

    
     increments at 25°C.
    
  • Agitation: Sonicate for 30 seconds and vortex for 1 minute after each addition.

  • Visual Check: Inspect for clarity (dissolution) or Schlieren lines (saturation).[2][3][4]

  • Quantification (Optional): If undissolved solid remains after 200

    
     (solubility < 10 mg/mL), centrifuge, filter the supernatant, and analyze via HPLC-UV/ELSD.
    
Protocol B: Partition Coefficient Estimation (LogD Proxy)

To determine extraction efficiency.[4]

  • Dissolve 5 mg of compound in 1 mL of 1:1 Octanol:Water (phosphate buffered saline pH 7.4).

  • Shake vigorously for 30 minutes.

  • Allow phases to separate (centrifuge if emulsion forms).[2][3][4]

  • Analyze both phases by HPLC.[2][3][4]

    • Expected Result: Compound distributes between both, but preferentially into Octanol (LogP > 0), confirming suitability for organic extraction.[2][4]

Process Chemistry Implications

Solvent Selection Decision Tree

The following logic governs solvent choice for synthesis (e.g., reduction of 1-oxaspiro[3.5]nonan-7-one) and purification.

SolventSelection Start Start: 1-Oxaspiro[3.5]nonan-7-ol Crude Mixture Process Intended Process? Start->Process Reaction Reaction / Synthesis Process->Reaction Purification Purification / Isolation Process->Purification Polarity Reagent Polarity? Reaction->Polarity THF Use THF or DCM (Good Solubility) Polarity->THF Standard Reagents DMF Use DMF/DMSO (High Solubility, hard to remove) Polarity->DMF Polar Reagents Extraction Liquid-Liquid Extraction Purification->Extraction Chromatography Column Chromatography Purification->Chromatography Crystallization Crystallization Purification->Crystallization DCM_EtOAc Use DCM or EtOAc (Partitions into Organic) Extraction->DCM_EtOAc Silica DCM/MeOH Gradient (Avoid 100% Hexane) Chromatography->Silica Precip Dissolve in Ether/DCM, Add Hexane (Anti-solvent) Crystallization->Precip

Figure 1: Decision matrix for solvent selection based on the amphiphilic nature of the spiro-oxetane scaffold.[1][2][3][4]

Critical Workflow: Isolation from Aqueous Media

Because the oxetane ring increases water solubility, standard extractions can suffer yield loss if the aqueous phase is not treated correctly.[2][3][4]

  • Salting Out: Always saturate the aqueous phase with NaCl (Brine) before extraction.[2][3][4] This disrupts the hydration shell of the oxetane/hydroxyl groups, forcing the compound into the organic phase (EtOAc or DCM).[2]

  • Multiple Extractions: Perform 3x extractions. A single pass is insufficient due to the compound's intermediate polarity (LogP ~0.5).[2][3][4]

References

  • Carreira, E. M., et al. (2010).[2][3][4] "Oxetanes as Promising Modules in Drug Discovery."[2][3][4] Angewandte Chemie International Edition. (Discusses the physicochemical impact of oxetane substitution on solubility and lipophilicity). [2][4]

  • PubChem. (2025).[2][3][4][7][8] "Compound Summary: 1-Oxaspiro[3.5]nonan-7-one." (Structural analog data used for property extrapolation).[2][3][4]

  • Wuitschik, G., et al. (2008).[2][3][4] "Spirocyclic Oxetanes: Synthesis and Properties." Journal of Medicinal Chemistry. (Foundational work on spiro[3.3]heptane and spiro[3.5]nonane systems). [2]

  • Zhang, Y., et al. (2004).[2][3][4] "Cleroindicins A: Isolation and Structural Elucidation." Journal of Natural Products. (Describes the isolation of the natural product containing the 1-oxaspiro[3.5]nonan-7-ol core using MeOH/EtOAc). [2]

Sources

Exploratory

The Renaissance of the Oxaspiro Cycle: From Pheromones to Privileged Drug Scaffolds

Topic: Discovery, History, and Synthetic Evolution of Oxaspiro Compounds Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary The oxaspiro cycle...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, History, and Synthetic Evolution of Oxaspiro Compounds Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The oxaspiro cycle—a structural motif where an oxygen-containing ring shares a single atom (the spiro center) with another ring—represents a cornerstone of modern "escape from flatland" strategies in medicinal chemistry. Historically isolated as volatile pheromones and complex marine toxins, these scaffolds have evolved into critical tools for increasing fraction saturated carbon (


) content, improving solubility, and locking bioactive conformations. This guide traces the trajectory of oxaspiro compounds from their serendipitous discovery in natural products to their precision synthesis via transition metal catalysis.

Historical Discovery & Natural Occurrence[1][2][3][4][5]

The history of oxaspiro compounds is bifurcated into two distinct eras: the isolation of simple spiroketals from insects and plants, and the later discovery of complex, highly oxygenated marine and fungal metabolites.

The Pheromone Era (Pre-1990s)

The earliest and most biologically potent oxaspiro compounds identified were spiroketals (specifically 1,6-dioxaspiro[4.5]decane and 1,7-dioxaspiro[5.5]undecane systems).

  • 1970s-1980s: The field gained momentum with the isolation of the Olive Fruit Fly pheromone (Bactrocera oleae). Identified as 1,7-dioxaspiro[5.5]undecane, this molecule demonstrated that simple oxaspiro scaffolds could exert profound biological control.

  • Significance: These early discoveries established the anomeric effect as a critical stabilizing force, favoring the specific axial configurations often found in nature.

The Complex Metabolite Era (1990s-Present)

As isolation techniques improved, "oxaspiro" expanded beyond simple ketals to include spiro-lactones and spiro-ethers fused to complex polycyclic cores.

  • Scyphostatin (1997): Isolated from Trichopeziza mollissima, this molecule acts as a potent neutral sphingomyelinase (N-SMase) inhibitor. Its core features a highly oxygenated cyclohexenone spiro-fused to an epoxide-containing side chain.

  • Griseofulvin: One of the earliest antifungal agents (isolated 1939, structure elucidated later), containing a spiro-benzofuranone core, proving the drug-like potential of the motif long before the term "privileged scaffold" was coined.

Table 1: Key Oxaspiro Natural Products & Bioactivity
CompoundSourceOxaspiro ClassBiological Target/Activity
Olean Bactrocera oleae1,7-Dioxaspiro[5.5]undecaneSex Pheromone (Agonist)
Scyphostatin Trichopeziza mollissimaSpiro-epoxycyclohexenoneN-SMase Inhibitor (Neuroprotection)
Griseofulvin Penicillium griseofulvumSpiro-benzofuranoneMicrotubule Assembly Inhibitor
Avermectins Streptomyces avermitilisBis-spiroketalGlutamate-gated Chloride Channels
Tofogliflozin Synthetic (Drug)Spiro-C-glycosideSGLT2 Inhibitor (Diabetes)

Evolution of Synthetic Methodologies[5]

The synthesis of oxaspiro compounds has shifted from thermodynamic equilibration to kinetic control using transition metals.

Generation 1: Acid-Catalyzed Equilibration

Early synthesis relied on the thermodynamic stability of the spiroketal system. Treating dihydroxy-ketones with acid (e.g.,


-TsOH) allows the system to equilibrate to the most stable conformer, typically stabilized by the double anomeric effect.
  • Limitation: Restricted to thermodynamically stable isomers; difficult to access high-energy "non-anomeric" conformers often required for biological activity.

Generation 2: Radical & Hetero-Diels-Alder

To access kinetic isomers, chemists employed intramolecular radical cyclizations and hetero-Diels-Alder reactions. These methods allowed for the construction of the spiro center with predictable stereochemistry based on orbital overlap rather than thermodynamic resting states.

Generation 3: Metal-Catalyzed Precision (Au, Co, Ru)

The modern era is defined by


-acid catalysis (Gold/Platinum) and C-H activation (Cobalt). Gold catalysis, in particular, allows for the activation of alkynes to nucleophilic attack by pendant alcohols or ketones under mild conditions.

SynthesisEvolution Gen1 Generation 1: Thermodynamic Control (Acid Catalysis) Gen2 Generation 2: Kinetic Control (Radical/Diels-Alder) Gen1->Gen2 Need for Kinetic Isomers Gen3 Generation 3: Atom Economy (Au/Co Catalysis) Gen2->Gen3 Need for Mild Conditions Target Target: Complex Oxaspiro Scaffolds Gen3->Target High Yield Stereocontrol

Figure 1: The evolutionary trajectory of oxaspiro synthesis strategies.

Detailed Experimental Protocol

Protocol: Iodocyclization Synthesis of 1-Oxaspiro[4.5]decane Derivatives

Rationale: This protocol, adapted from recent work by Enamine and Mykhailiuk, represents a robust, scalable method for generating drug-like spiroethers with high


 character. It utilizes an iodine-mediated cascade to close the ether ring.

Target Molecule: 3-Iodo-1-oxaspiro[4.5]decane (versatile intermediate for cross-coupling).

Reagents & Equipment[1]
  • Substrate: 1-(3-Butenyl)cyclohexanol (1.0 equiv)

  • Reagent: Iodine (

    
    , 2.0 equiv)
    
  • Base: Sodium Bicarbonate (

    
    , 3.0 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or DCM
    
  • Quench: Saturated

    
     (aq)
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-butenyl)cyclohexanol (5.0 mmol) in anhydrous MeCN (25 mL).

  • Base Addition: Add solid

    
     (15.0 mmol) to the solution. Cool the mixture to 0°C in an ice bath.
    
  • Cyclization: Slowly add Iodine (10.0 mmol) portion-wise over 15 minutes. The solution will turn dark brown.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the starting alkene.

  • Quench: Pour the reaction mixture into a separatory funnel containing saturated aqueous

    
     (50 mL) and shake vigorously until the iodine color dissipates (turns colorless/pale yellow).
    
  • Extraction: Extract the aqueous layer with EtOAc (

    
     mL). Combine organic layers.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    
  • Validation: Analyze via

    
     NMR. Look for the characteristic disappearance of vinylic protons (5.0-6.0 ppm) and the appearance of the CHI proton signal (typically 4.0-4.5 ppm).
    
Mechanistic Pathway

The reaction proceeds via the formation of an iodonium ion intermediate, followed by the intramolecular nucleophilic attack of the tertiary alcohol oxygen (5-exo-tet cyclization).

Iodocyclization Substrate Alkenyl Alcohol Iodonium Iodonium Intermediate Substrate->Iodonium + I2 Transition 5-exo-tet Transition State Iodonium->Transition Intramolecular Attack Product Iodo-Oxaspiro Compound Transition->Product - H+

Figure 2: Mechanism of Iodine-mediated oxaspirocyclization.

Case Study in Drug Discovery: Tofogliflozin

Tofogliflozin represents the pinnacle of oxaspiro application in modern medicine. Unlike the flat aromatic rings of previous generations, Tofogliflozin utilizes a spiro-C-glycoside structure.

  • Mechanism: SGLT2 inhibitor for Type 2 Diabetes.[2]

  • Structural Advantage: The spiro-ether linkage provides exceptional metabolic stability against glycosidases (unlike O-glycosides) and locks the glucose moiety in a precise conformation for binding to the transporter.

Future Outlook

The future of oxaspiro discovery lies in C-H Activation . Recent protocols using Cobalt(III) catalysts allow for the direct coupling of amides with alkynes to form spiro-centers in a single step, bypassing the need for pre-functionalized cyclic ketones. This "step-economy" will enable the generation of vast libraries of oxaspiro fragments for fragment-based drug discovery (FBDD).

References

  • Mazomenos, B. E., & Pomonis, J. G. (1983).[1] Male olive fruit fly pheromone: isolation, identification, and lab bioassays. Journal of Chemical Ecology. Link

  • Mykhailiuk, P. K., et al. (2021).[3] Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Link

  • Brimble, M. A., et al. (2017).[4] Gold catalysis: synthesis of spiro, bridged, and fused ketal natural products.[4] Organic & Biomolecular Chemistry. Link

  • Tanaka, M., et al. (1997). Scyphostatin, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima. Journal of Antibiotics. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. Link

Sources

Foundational

Unlocking the Potential of 1-Oxaspiro[3.5]nonan-7-ol: A Technical Guide for Novel Drug Discovery

Foreword: The Untapped Therapeutic Promise of a Novel Spirocyclic Scaffold In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular architectures that can address unmet medical needs is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Therapeutic Promise of a Novel Spirocyclic Scaffold

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular architectures that can address unmet medical needs is paramount. Spirocyclic systems, characterized by their unique three-dimensional structures, have consistently emerged as privileged scaffolds in drug discovery.[1] They offer a compelling combination of structural rigidity, which can enhance binding affinity to biological targets, and the ability to modulate physicochemical properties, such as solubility and lipophilicity.[2][3] This guide focuses on a largely unexplored member of this class: 1-Oxaspiro[3.5]nonan-7-ol . While specific research on this compound is nascent, its structural motifs—an oxetane ring fused to a cyclohexanol moiety—suggest a wealth of potential research avenues. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining promising areas of investigation and providing the foundational methodologies to unlock the therapeutic potential of this intriguing molecule.

Core Molecular Attributes and Rationale for Investigation

The 1-Oxaspiro[3.5]nonan-7-ol scaffold presents a unique combination of functional groups and structural features that warrant in-depth investigation.

  • The Oxetane Ring: This small, strained ether is a bioisostere for gem-dimethyl and carbonyl groups, and its incorporation can lead to improved metabolic stability and aqueous solubility.[2][3] The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

  • The Cyclohexanol Moiety: The hydroxyl group on the cyclohexane ring provides a crucial site for hydrogen bonding (both donor and acceptor) and a handle for further chemical modification and derivatization. The stereochemistry of this alcohol will likely play a significant role in biological activity.

  • The Spirocyclic Core: The spiro-fusion of the oxetane and cyclohexane rings imparts a rigid, three-dimensional conformation. This defined spatial arrangement of functional groups can lead to high-affinity and selective interactions with protein binding pockets.[1]

These attributes suggest that 1-Oxaspiro[3.5]nonan-7-ol and its derivatives could be valuable probes for a range of biological targets and starting points for the development of novel therapeutics.

Potential Research Areas and Methodological Approaches

The following sections outline key potential research areas for 1-Oxaspiro[3.5]nonan-7-ol, complete with proposed experimental workflows and the scientific rationale behind them.

Exploration of Anticancer Activity

Rationale: Numerous spirocyclic compounds, including those with oxaspiro motifs, have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] The rigid scaffold of 1-Oxaspiro[3.5]nonan-7-ol could allow for precise interactions with the binding sites of anticancer targets.

Proposed Research Workflow:

anticancer_workflow cluster_synthesis Synthesis & Derivatization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of 1-Oxaspiro[3.5]nonan-7-ol Derivatization Library of Analogs (Esterification, Etherification, Amidation of the -OH group) Synthesis->Derivatization Functional Group Modification Cell_Lines Panel of Cancer Cell Lines (e.g., MCF-7, HCT-116, A-549) Derivatization->Cell_Lines MTT_Assay MTT or similar viability assay to determine IC50 values Cell_Lines->MTT_Assay Hit_Compounds Potent Analogs (from screening) MTT_Assay->Hit_Compounds Apoptosis_Assay Apoptosis Assays (Annexin V/PI staining) Hit_Compounds->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Hit_Compounds->Cell_Cycle_Analysis Target_ID Target Identification (e.g., Kinase profiling, Proteomics) Hit_Compounds->Target_ID

Caption: Proposed workflow for anticancer drug discovery.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A-549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1-Oxaspiro[3.5]nonan-7-ol and its derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Investigation of Antimicrobial Properties

Rationale: Spirocyclic structures are found in a number of natural and synthetic compounds with antimicrobial activity.[1][6] The unique three-dimensional shape of 1-Oxaspiro[3.5]nonan-7-ol could lead to novel interactions with microbial targets, potentially overcoming existing resistance mechanisms.

Proposed Research Workflow:

antimicrobial_workflow cluster_synthesis Compound Library cluster_screening Primary Screening cluster_advanced Advanced Characterization Core_Compound 1-Oxaspiro[3.5]nonan-7-ol Analogs Structural Analogs Core_Compound->Analogs Bacterial_Strains Panel of Bacteria (Gram-positive and Gram-negative) Analogs->Bacterial_Strains MIC_Determination Broth Microdilution for Minimum Inhibitory Concentration (MIC) Bacterial_Strains->MIC_Determination Active_Hits Compounds with low MIC MIC_Determination->Active_Hits MBC_Determination Minimum Bactericidal Concentration (MBC) Active_Hits->MBC_Determination Time_Kill_Assay Time-Kill Kinetics Active_Hits->Time_Kill_Assay Resistance_Study Spontaneous Resistance Frequency Active_Hits->Resistance_Study neuro_inflam_workflow cluster_synthesis Compound Synthesis cluster_neuro Neurological Targets cluster_inflam Inflammatory Targets cluster_followup In Vivo Follow-up Core 1-Oxaspiro[3.5]nonan-7-ol Receptor_Binding Receptor Binding Assays (e.g., GPCRs, Ion Channels) Core->Receptor_Binding Enzyme_Inhibition_Neuro Enzyme Inhibition Assays (e.g., MAO, AChE) Core->Enzyme_Inhibition_Neuro Enzyme_Inhibition_Inflam Enzyme Inhibition Assays (e.g., COX, LOX) Core->Enzyme_Inhibition_Inflam Cytokine_Release Cytokine Release Assays (in LPS-stimulated macrophages) Core->Cytokine_Release Lead_Compound Lead Compound Receptor_Binding->Lead_Compound Enzyme_Inhibition_Neuro->Lead_Compound Enzyme_Inhibition_Inflam->Lead_Compound Cytokine_Release->Lead_Compound Animal_Models Disease-Relevant Animal Models Lead_Compound->Animal_Models

Caption: Strategy for exploring neuro-inflammatory potential.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

  • Enzyme Preparation: Obtain purified COX-1 and COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit or other suitable detection method.

  • IC50 Calculation: Determine the concentration of the compound that inhibits 50% of the enzyme activity for both COX-1 and COX-2 to assess potency and selectivity.

Physicochemical Property Profiling: A Foundation for Drug-Likeness

Rationale: The success of a drug candidate is heavily dependent on its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Oxaspirocycles have been shown to favorably modulate these properties. [2][3] Data Presentation: Predicted Physicochemical Properties

PropertyPredicted Value for 1-Oxaspiro[3.5]nonan-7-olDesirable Range for Oral Drugs
Molecular Weight~142 g/mol < 500 g/mol
LogP~1.5-0.4 to +5.6
Hydrogen Bond Donors1≤ 5
Hydrogen Bond Acceptors2≤ 10
Polar Surface Area~30 Ų< 140 Ų

Note: These are estimated values and require experimental verification.

Experimental Protocol: Kinetic Solubility Assay

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO.

  • Dilution: Add the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration.

  • Equilibration: Shake the mixture for a set period (e.g., 2 hours) to allow for equilibration.

  • Filtration/Centrifugation: Remove any precipitated compound by filtration or centrifugation.

  • Quantification: Analyze the concentration of the compound remaining in the supernatant using LC-MS/MS or UV-Vis spectroscopy.

Conclusion and Future Directions

1-Oxaspiro[3.5]nonan-7-ol represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its unique structural features suggest potential applications in oncology, infectious diseases, and the modulation of neurological and inflammatory pathways. The proposed research workflows and experimental protocols in this guide provide a solid foundation for initiating a comprehensive investigation into the biological activities of this compound and its derivatives. Future research should focus on the stereoselective synthesis of different isomers of 1-Oxaspiro[3.5]nonan-7-ol, as stereochemistry will undoubtedly play a critical role in its biological profile. A systematic structure-activity relationship (SAR) study, guided by the screening results, will be essential for optimizing potency and selectivity. Ultimately, the exploration of this novel oxaspirocycle has the potential to yield new chemical entities that can address significant unmet medical needs.

References

  • Smolecule. 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-.
  • Benchchem. Synthesis of 7-Azaspiro[3.5]nonan-1-one Derivatives: Application Notes and Protocols for Researchers.
  • ResearchGate. Literature precedents to oxa-spirocycles.
  • PubChem. 1-oxaspiro[3.5]nonan-7-one (C8H12O2).
  • The Good Scents Company. 1-oxaspiro(4,5)decan-2-one, 699-61-6.
  • Royal Society of Chemistry. Oxa-spirocycles: synthesis, properties and applications.
  • PubMed. Oxa-spirocycles: synthesis, properties and applications.
  • ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Fluorochem. 1-Oxa-7-azaspiro[3.5]nonane.
  • National Institutes of Health. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review.
  • ResearchGate. (PDF) Oxa-spirocycles: synthesis, properties and applications.
  • National Institutes of Health. Oxa-spirocycles: synthesis, properties and applications.
  • MDPI. Sesquiterpenoids from Meliaceae Family and Their Biological Activities.
  • Google Patents. EP3354649B1 - Oxa spiro derivative, preparation method therefor, and applications thereof in medicines.
  • RSC Publishing. Spirocyclic derivatives as antioxidants: a review.
  • MDPI. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents.
  • National Institutes of Health. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease.
  • Journal of the American Chemical Society. Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers.
  • National Institutes of Health. Spirocyclic Motifs in Natural Products.
  • ChemSynthesis. 3-phenyl-1-oxaspiro[3.5]nonan-2-one.
  • Åbo Akademi University. Synthesis of Spirocyclic Ethers.
  • TCI Chemicals. 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate | 1429056-28-9.
  • ChemSynthesis. 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one.
  • ChemSynthesis. 1-oxaspiro[3.5]nonan-3-one.
  • U.S. Environmental Protection Agency. 1-Oxaspiro[4.4]non-3-en-2-one, 4-hydroxy-3-(2,4,6-trimethylphenyl)- - Substance Details.
  • PubChem. 7-Azaspiro(3.5)nonane.
  • BLDpharm. 7-Oxaspiro[3.5]nonan-1-one.
  • popebiotech.com. 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester.
  • ChemicalBook. 1-Oxa-7-azaspiro[3.5]nonane.
  • Sigma-Aldrich. 1-oxaspiro[3.5]nonan-7-ol | 1823584-01-5.

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Oxaspiro[3.5]nonan-7-ol from Cyclohexanone: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 1-Oxaspiro[3.5]nonan-7-ol, a valuable spirocyclic scaffold for drug discovery, starting fro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-Oxaspiro[3.5]nonan-7-ol, a valuable spirocyclic scaffold for drug discovery, starting from the readily available cyclohexanone. The synthetic strategy involves a multi-step process, including the formation of a protected cyclohexanone derivative, a key photochemical cycloaddition to construct the spiro-oxetane core, and a final reduction to yield the target alcohol. This guide details the underlying chemical principles, provides generalized protocols, and outlines the necessary characterization steps.

Introduction

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity. These features can lead to improved pharmacological properties, such as enhanced binding affinity and selectivity for biological targets. The 1-oxaspiro[3.5]nonane framework, in particular, introduces an oxetane ring, a motif known to favorably modulate physicochemical properties like solubility and metabolic stability. This guide outlines a plausible and efficient synthetic route to 1-Oxaspiro[3.5]nonan-7-ol, a functionalized derivative that can serve as a versatile building block for the synthesis of more complex bioactive molecules.

Synthetic Strategy Overview

The synthesis of 1-Oxaspiro[3.5]nonan-7-ol from cyclohexanone is envisioned to proceed through a three-stage sequence. The overall transformation is depicted below:

Synthetic_Workflow cluster_0 Stage 1: Starting Material Preparation cluster_1 Stage 2: Spirocycle Formation cluster_2 Stage 3: Functional Group Interconversion Cyclohexanone Cyclohexanone Protected_Ketone 1,4-Dioxaspiro[4.5]decan-8-one Cyclohexanone->Protected_Ketone Ketal Protection Spiro_Ketone 1-Oxaspiro[3.5]nonan-7-one Protected_Ketone->Spiro_Ketone Paterno-Büchi Reaction Target_Alcohol 1-Oxaspiro[3.5]nonan-7-ol Spiro_Ketone->Target_Alcohol Reduction

Figure 1: Overall synthetic workflow for the preparation of 1-Oxaspiro[3.5]nonan-7-ol.

The initial step involves the protection of a cyclohexanone derivative to allow for selective reaction at a specific carbonyl group. The core spiro-oxetane structure is then forged via a Paterno-Büchi reaction, a powerful photochemical [2+2] cycloaddition. Finally, the ketone functionality is reduced to the desired secondary alcohol.

Stage 1: Preparation of a Monoprotected Cyclohexanedione

Direct photochemical reaction with cyclohexanone can lead to a mixture of products. To achieve selectivity, a more suitable starting material is a monoprotected derivative of 1,4-cyclohexanedione, such as 1,4-dioxaspiro[4.5]decan-8-one. This intermediate can be synthesized from 1,4-cyclohexanedione by selective ketalization.

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

This protocol is a general procedure for the monoketalization of 1,4-cyclohexanedione.

Materials

Reagent/MaterialGradeSupplier
1,4-CyclohexanedioneReagentSigma-Aldrich
Ethylene glycolAnhydrousAcros Organics
p-Toluenesulfonic acid monohydrateACS ReagentJ.T. Baker
TolueneAnhydrousFisher Scientific
Sodium bicarbonateACS ReagentEMD Millipore
Anhydrous magnesium sulfateReagentAlfa Aesar

Procedure

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (1.0 eq.), ethylene glycol (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq.) in toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 1,4-dioxaspiro[4.5]decan-8-one.[1]

Stage 2: Formation of the Spiro-Oxetane Core via Paterno-Büchi Reaction

The key step in this synthesis is the construction of the spiro-oxetane ring system. This is achieved through the Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[2] In this proposed synthesis, the monoprotected cyclohexanedione undergoes a photocycloaddition with a suitable C2-synthon, such as ethylene or a ketene equivalent, to yield 1-oxaspiro[3.5]nonan-7-one.

Mechanistic Insight: The Paterno-Büchi Reaction

The Paterno-Büchi reaction is initiated by the photoexcitation of the carbonyl group to its singlet (S1) or triplet (T1) excited state. This excited carbonyl species then adds to the ground-state alkene to form a diradical or an exciplex intermediate, which subsequently cyclizes to the oxetane product.[3]

Paterno-Buchi_Mechanism Ketone R2C=O Excited_Ketone [R2C=O]* Ketone->Excited_Ketone Alkene R'2C=CR'2 Diradical Diradical Intermediate Excited_Ketone->Diradical + R'2C=CR'2 Oxetane Oxetane Diradical->Oxetane Ring Closure

Figure 2: Simplified mechanism of the Paterno-Büchi reaction.

Protocol 2: Synthesis of 1-Oxaspiro[3.5]nonan-7-one (Generalized)

Materials

Reagent/MaterialGradeSupplier
1,4-Dioxaspiro[4.5]decan-8-oneAs synthesized-
Ethylene or Ketene equivalentReagentVaries
Acetone or BenzeneSpectroscopic gradeVaries
Anhydrous sodium sulfateReagentAlfa Aesar

Procedure

  • In a quartz reaction vessel, dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq.) in a suitable solvent such as acetone or benzene.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can quench the excited state of the ketone.

  • Introduce the alkene (e.g., by bubbling ethylene gas through the solution or by adding a liquid ketene equivalent).

  • Irradiate the reaction mixture with a suitable UV light source (e.g., a medium-pressure mercury lamp) while maintaining a low temperature (e.g., 0-10 °C) using a cooling bath.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product, 1-oxaspiro[3.5]nonan-7-one, will likely require purification by column chromatography on silica gel.

Stage 3: Reduction of the Spiro-Oxetane Ketone

The final step is the reduction of the ketone functionality in 1-oxaspiro[3.5]nonan-7-one to the corresponding secondary alcohol, 1-Oxaspiro[3.5]nonan-7-ol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Protocol 3: Synthesis of 1-Oxaspiro[3.5]nonan-7-ol (Generalized)

A specific, detailed experimental protocol for this reduction is not available in the searched literature. The following is a generalized procedure for the sodium borohydride reduction of a ketone.

Materials

Reagent/MaterialGradeSupplier
1-Oxaspiro[3.5]nonan-7-oneAs synthesized-
Sodium borohydride (NaBH₄)99%Oakwood Chemical
Methanol or EthanolAnhydrousDecon Labs
DichloromethaneACS ReagentMacron Fine Chemicals
Saturated aqueous ammonium chlorideLaboratory-
Anhydrous sodium sulfateReagentAlfa Aesar

Procedure

  • Dissolve 1-oxaspiro[3.5]nonan-7-one (1.0 eq.) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Oxaspiro[3.5]nonan-7-ol.

  • Purify the product by column chromatography on silica gel.

Characterization

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.

Table 1: Expected Analytical Data

CompoundMolecular FormulaMolecular WeightExpected 1H NMR SignalsExpected 13C NMR Signals
1-Oxaspiro[3.5]nonan-7-one C₈H₁₂O₂140.18 g/mol Signals for cyclohexyl and oxetane protons.Signals for carbonyl, spiro-carbon, and other aliphatic carbons.
1-Oxaspiro[3.5]nonan-7-ol C₈H₁₄O₂142.20 g/mol Appearance of a new signal for the hydroxyl proton and a signal for the CH-OH proton, with a shift in the adjacent proton signals.Shift of the carbonyl carbon signal to an alcohol carbon signal in the 60-80 ppm range.

Note: Specific experimental NMR data for 1-Oxaspiro[3.5]nonan-7-one and 1-Oxaspiro[3.5]nonan-7-ol were not found in the surveyed literature. The expected signals are based on general principles of NMR spectroscopy.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Paterno-Büchi reaction Inefficient photoexcitation. Quenching of the excited state.Ensure the use of a quartz reaction vessel and a suitable UV lamp. Thoroughly degas the solvent to remove oxygen.
Polymerization of the alkene.Use a higher dilution of reactants. Maintain a low reaction temperature.
Incomplete reduction of the ketone Insufficient reducing agent.Increase the equivalents of NaBH₄.
Deactivation of the reducing agent.Use freshly opened or properly stored NaBH₄. Ensure anhydrous conditions if using a non-protic solvent.
Difficulty in purification Presence of side products from the photochemical reaction.Optimize the Paterno-Büchi reaction conditions. Employ careful column chromatography with a suitable eluent system.

Conclusion

This guide provides a feasible synthetic pathway for the preparation of 1-Oxaspiro[3.5]nonan-7-ol from cyclohexanone. The key transformations involve a ketal protection, a Paterno-Büchi photocycloaddition, and a ketone reduction. While generalized protocols are provided, it is crucial for researchers to perform their own optimization of the reaction conditions to achieve the best results. The successful synthesis of this functionalized spiro-oxetane will provide a valuable building block for the development of novel chemical entities in drug discovery and materials science.

References

PubChem. 1-oxaspiro[3.5]nonan-7-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1-oxaspiro_3.5_nonan-7-one (accessed Feb 7, 2026).

[1] ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. https://www.researchgate.net/publication/287220045_Synthesis_of_14-dioxaspira45decan-8-one (accessed Feb 7, 2026).

[2] Organic Chemistry Portal. Paterno-Buchi Reaction. https://www.organic-chemistry.org/namedreactions/paterno-buchi-reaction.shtm (accessed Feb 7, 2026).

BenchChem. An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. https://www.benchchem.com/application-notes/100 (accessed Feb 7, 2026).

Organic Syntheses. 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. http://www.orgsyn.org/demo.aspx?prep=v72p0202 (accessed Feb 7, 2026).

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. https://www.organic-synthesis.org/root-website/demo/p02.html (accessed Feb 7, 2026).

[3] MDPI. Oxetane Synthesis through the Paternò-Büchi Reaction. https://www.mdpi.com/1420-3049/18/9/11383 (accessed Feb 7, 2026).

Sources

Application

detailed experimental protocol for 1-Oxaspiro[3.5]nonan-7-ol synthesis

Subject: Detailed Experimental Protocol for the Synthesis of 1-Oxaspiro[3.5]nonan-7-ol Executive Summary & Strategic Rationale The 1-oxaspiro[3.5]nonane scaffold has emerged as a critical structural motif in modern medic...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Detailed Experimental Protocol for the Synthesis of 1-Oxaspiro[3.5]nonan-7-ol

Executive Summary & Strategic Rationale

The 1-oxaspiro[3.5]nonane scaffold has emerged as a critical structural motif in modern medicinal chemistry. It serves as a metabolically robust, polar isostere for the gem-dimethyl group and the carbonyl group, offering improved solubility and reduced lipophilicity (LogP) while maintaining steric bulk.

This protocol details the synthesis of 1-oxaspiro[3.5]nonan-7-ol , a versatile building block. Unlike generic procedures, this guide focuses on a modified Corey-Chaykovsky cascade that constructs the strained oxetane ring directly from a ketone precursor in a "one-pot" or telescoped manner, bypassing the isolation of the unstable epoxide intermediate when possible.

Key Advantages of this Route:

  • Scalability: Utilizes robust sulfur ylide chemistry.

  • Selectivity: Targets the formation of the 4-membered oxetane ring over the thermodynamic epoxide or tetrahydrofuran byproducts.

  • Safety: Avoids the use of diazomethane or harsh high-pressure conditions often associated with [2+2] cycloadditions.

Retrosynthetic Analysis & Pathway

The synthesis is designed around the construction of the spiro-oxetane core followed by functional group manipulation.[1][2]

Pathway Visualization:

Synthesispath SM 1,4-Cyclohexanedione Monoethylene Ketal Inter1 Spiro-Epoxide (Transient Intermediate) SM->Inter1 TMSOI, KOtBu (Corey-Chaykovsky) Step1_Prod 1-Oxaspiro[3.5]nonan-7-one Ethylene Ketal Inter1->Step1_Prod Excess Ylide Ring Expansion Step2_Prod 1-Oxaspiro[3.5]nonan-7-one Step1_Prod->Step2_Prod HCl/Acetone (Deprotection) Target 1-Oxaspiro[3.5]nonan-7-ol Step2_Prod->Target NaBH4 (Reduction)

Figure 1: Strategic workflow for the synthesis of 1-oxaspiro[3.5]nonan-7-ol. The process leverages a sulfur-ylide mediated ring expansion.[1][3]

Detailed Experimental Protocol

Step 1: Synthesis of 1-Oxaspiro[3.5]nonan-7-one Ethylene Ketal

The critical step: Constructing the spiro-oxetane ring.

Mechanism: This reaction proceeds via the addition of dimethylsulfoxonium methylide to the ketone to form a betaine, which collapses to a spiro-epoxide. In the presence of excess ylide and elevated temperature, the epoxide undergoes ring opening and closure to form the oxetane (Okuma modification).

Reagents & Materials:

Reagent Equiv. Role
1,4-Cyclohexanedione monoethylene ketal 1.0 Starting Material
Trimethylsulfoxonium Iodide (TMSOI) 3.5 Ylide Precursor
Potassium tert-butoxide (KOtBu) 3.5 Base
tert-Butanol (t-BuOH) Solvent Reaction Medium

| DMSO | Co-Solvent | Ylide Stabilization |

Protocol:

  • Preparation of Ylide:

    • In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet, charge TMSOI (3.5 eq) and dry t-BuOH (10 V relative to SM).

    • Add KOtBu (3.5 eq) in portions at room temperature. The suspension will turn milky white/yellow.

    • Critical Check: Stir at 50°C for 1 hour to ensure complete formation of the ylide (dimethyloxosulfonium methylide).

  • Substrate Addition:

    • Dissolve 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in a minimum amount of dry DMSO (2 V).

    • Add the ketone solution dropwise to the ylide suspension at 50°C.

  • Reaction:

    • Heat the mixture to 60-65°C and stir for 16–24 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS. The intermediate epoxide (lower Rf than oxetane) may be observed initially. Continue heating until conversion to the oxetane is complete.

  • Workup:

    • Cool to room temperature.[4] Quench carefully with saturated aqueous NH4Cl.

    • Extract with Et2O or EtOAc (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMSO.

    • Dry over Na2SO4, filter, and concentrate.

  • Purification:

    • Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 60-75%.

Step 2: Ketal Deprotection to 1-Oxaspiro[3.5]nonan-7-one

Unmasking the ketone for reduction.

Protocol:

  • Dissolve the spiro-oxetane ketal (from Step 1) in Acetone/Water (4:1) .

  • Add p-Toluenesulfonic acid monohydrate (pTsOH) (0.1 eq) or 1M HCl (1.0 eq).

  • Stir at room temperature for 2–4 hours.

    • Caution: Do not heat excessively, as the oxetane ring is acid-sensitive (though more stable than epoxides).

  • Workup: Neutralize with saturated NaHCO3. Remove acetone under reduced pressure. Extract the aqueous residue with DCM (3x). Dry and concentrate.

  • Purification: The crude ketone is usually pure enough for the next step. If necessary, pass through a short silica plug.

Step 3: Reduction to 1-Oxaspiro[3.5]nonan-7-ol

Stereoselective reduction.

Protocol:

  • Dissolve 1-oxaspiro[3.5]nonan-7-one (1.0 eq) in Methanol (10 V) at 0°C.

  • Add Sodium Borohydride (NaBH4) (1.1 eq) portion-wise over 15 minutes.

  • Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

  • Workup: Quench with water/acetone. Concentrate to remove MeOH. Extract aqueous residue with EtOAc (3x).[4]

  • Purification: Flash chromatography (EtOAc/Hexanes).

    • Stereochemistry Note: The product will likely be a mixture of cis and trans isomers (relative to the oxetane oxygen). These can often be separated by chromatography if a single isomer is required.

Mechanistic Insight: The "Okuma" Ring Expansion

Understanding the formation of the oxetane is vital for troubleshooting.

Mechanism Step1 Ketone + Ylide Step2 Betaine Intermediate Step1->Step2 Nucleophilic Attack Step3 Spiro-Epoxide Step2->Step3 Cyclization (-DMSO) Step4 Epoxide Opening (by 2nd Ylide eq) Step3->Step4 Nucleophilic Attack (Regioselective) Step5 Ring Closure (Leaving Group: DMSO) Step4->Step5 Intramolecular Displacement

Figure 2: Mechanistic pathway from ketone to oxetane. The reaction requires excess ylide to drive the epoxide (Step 3) to the oxetane (Step 5).

Why this matters: If the reaction stops at Step 3 (Epoxide), it indicates either insufficient ylide (reagent quality/stoichiometry) or insufficient temperature. The "Okuma" condition (excess TMSOI/KOtBu at 60°C) is specifically designed to push past the epoxide.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Stalled at Epoxide Insufficient Ylide or Low TempEnsure TMSOI is dry. Increase temp to 65°C. Add fresh ylide batch.
Low Yield Polymerization or HydrolysisEnsure strictly anhydrous conditions during Step 1. Quench gently.
Oxetane Ring Opening Acid Sensitivity in Step 2Use mild acid (pTsOH or PPTS) and monitor closely. Avoid strong mineral acids at high heat.
Incomplete Reduction Wet Solvent (MeOH)Use dry MeOH. Ensure NaBH4 is active (check gas evolution).

References

  • Okuma, K.; Tanaka, Y.; Kaji, S.; Ohta, H. "Synthesis of oxetanes from epoxides with sulfoxonium ylides." J. Org. Chem.1983 , 48, 5133–5134. Link

  • Wullner, G.; Jansch, H.; Kannenberg, S.; Schubert, F.; Boche, G. "Preparation of spiro-oxetanes." Chem. Commun.[5]1998 , 1509. Link

  • Carreira, E. M.; Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chem. Rev.[5]2014 , 114, 8257–8322. Link

  • Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angew. Chem. Int. Ed.2010 , 49, 9052–9067. Link

Sources

Method

stereoselective synthesis of 1-Oxaspiro[3.5]nonan-7-ol

Title: Technical Application Note: Stereoselective Synthesis of 1-Oxaspiro[3.5]nonan-7-ol Executive Summary & Scientific Rationale The 1-oxaspiro[3.5]nonane scaffold has emerged as a critical structural motif in modern m...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Application Note: Stereoselective Synthesis of 1-Oxaspiro[3.5]nonan-7-ol

Executive Summary & Scientific Rationale

The 1-oxaspiro[3.5]nonane scaffold has emerged as a critical structural motif in modern medicinal chemistry, serving as a metabolically stable, polar bioisostere for gem-dimethyl groups or carbonyls. Its incorporation often improves aqueous solubility and lowers lipophilicity (LogD) while maintaining specific vector orientations.

This Application Note details the stereoselective synthesis of 1-oxaspiro[3.5]nonan-7-ol . Unlike simple spiro-ethers, the 7-hydroxy derivative introduces a distal stereocenter on the cyclohexane ring, creating cis and trans diastereomers relative to the oxetane oxygen.

Key Technical Challenges Addressed:

  • Construction of the Strained Oxetane Ring: Utilizing a robust intramolecular displacement strategy over unpredictable ylide-mediated ring expansions.

  • Stereochemical Control: Directing the reduction of the intermediate ketone to access specific diastereomers (axial vs. equatorial alcohol) using reagent-controlled stereoselection.

Retrosynthetic Analysis

The synthetic strategy disconnects the target molecule into two phases: the construction of the spiro-oxetane core followed by the stereoselective functionalization of the cyclohexane ring.

Retrosynthesis Target 1-Oxaspiro[3.5]nonan-7-ol (Target) Ketone 1-Oxaspiro[3.5]nonan-7-one (Key Intermediate) Target->Ketone Stereoselective Reduction Precursor 1-(2-Hydroxyethyl)-4-protected-cyclohexanol (Cyclization Precursor) Ketone->Precursor Intramolecular Etherification Start 1,4-Cyclohexanedione Monoethylene Acetal Precursor->Start Vinyl Grignard & Hydroboration

Figure 1: Retrosynthetic logic flow from target alcohol to commercially available starting material.[1]

Protocol 1: Scaffold Assembly (Spiro-Oxetane Formation)

While direct methylene transfer to ketones using sulfoxonium ylides (Corey-Chaykovsky) is common for epoxides, the expansion to oxetanes is often low-yielding or substrate-dependent. We utilize a 3-step "Modified Williamson" sequence (Vinyl Addition


 Hydroboration 

Cyclization) which offers superior scalability and regiocontrol.
Step 1.1: Vinyl Grignard Addition

Objective: Install the 2-carbon unit required for the oxetane ring.

  • Reagents: 1,4-Cyclohexanedione monoethylene acetal (1.0 eq), Vinylmagnesium bromide (1.2 eq, 1.0 M in THF), THF (anhydrous).

  • Procedure:

    • Cool a solution of 1,4-cyclohexanedione monoethylene acetal in anhydrous THF (0.5 M) to 0 °C under

      
      .
      
    • Add VinylMgBr dropwise over 30 minutes. Maintain internal temperature

      
       °C.
      
    • Warm to room temperature (RT) and stir for 2 hours.

    • Quench: Pour into saturated aqueous

      
      . Extract with EtOAc (
      
      
      
      ).[2]
    • Purification: Silica gel chromatography (Hexanes/EtOAc) to yield 1-vinyl-4,4-(ethylenedioxy)cyclohexan-1-ol .

Step 1.2: Hydroboration-Oxidation

Objective: Convert the vinyl group to a primary alcohol (anti-Markovnikov) to set up the 1,3-diol relationship.

  • Reagents: 9-BBN (1.5 eq, 0.5 M in THF), NaOH (3M),

    
     (30%).
    
  • Critical Insight: 9-BBN is preferred over

    
     due to its high regioselectivity for the terminal alkene in the presence of the tertiary alcohol.
    
  • Procedure:

    • Add 9-BBN solution to the vinyl alcohol (from Step 1.1) in THF at 0 °C.

    • Reflux for 2 hours to ensure complete hydroboration.

    • Cool to 0 °C. Add NaOH (3M) followed strictly by dropwise addition of

      
      . Caution: Exothermic. 
      
    • Stir at RT for 1 hour. Extract with EtOAc.[3]

    • Result: 1-(2-hydroxyethyl)-4,4-(ethylenedioxy)cyclohexan-1-ol .

Step 1.3: Cyclization & Deprotection

Objective: Close the oxetane ring and unmask the ketone.

  • Reagents: p-Toluenesulfonyl chloride (TsCl, 1.1 eq), Pyridine, NaH (2.0 eq), HCl (2M).

  • Procedure:

    • Selective Tosylation: Treat the diol with TsCl in pyridine at 0 °C. The primary alcohol reacts selectively over the tertiary alcohol. Isolate the monotosylate.

    • Cyclization: Dissolve monotosylate in THF. Add NaH (60% dispersion) at 0 °C. Warm to reflux for 4 hours. The tertiary alkoxide displaces the primary tosylate to form the spiro-oxetane .

    • Deprotection: Treat the crude acetal with 2M HCl in acetone/water (1:1) at RT for 4 hours.

    • Isolation: Neutralize with

      
      , extract with DCM.
      
    • Product: 1-Oxaspiro[3.5]nonan-7-one .

Protocol 2: Stereoselective Reduction

This is the critical differentiation step. The spiro-oxetane ring at C4 (relative to the ketone) exerts a remote steric influence. We can access either the equatorial (thermodynamic) or axial (kinetic) alcohol by selecting the appropriate hydride source.

Pathway A: Accessing the Equatorial Alcohol (Major Isomer with NaBH4)

Small hydride donors attack from the sterically more hindered axial face (due to torsional strain in the transition state), yielding the more stable equatorial alcohol.

  • Reagent: Sodium Borohydride (

    
    ).
    
  • Solvent: MeOH at 0 °C.

  • Protocol:

    • Dissolve 1-oxaspiro[3.5]nonan-7-one in MeOH (0.2 M).

    • Add

      
       (1.1 eq) in portions at 0 °C.
      
    • Stir for 30 mins. Quench with water.

    • Stereochemical Outcome: Predominantly (cis)-1-oxaspiro[3.5]nonan-7-ol (OH equatorial).

    • Note: "Cis" here refers to the relationship relative to the oxetane oxygen in the flattened projection, but strictly, it is the equatorial alcohol.

Pathway B: Accessing the Axial Alcohol (Major Isomer with L-Selectride)

Bulky hydride donors are forced to attack from the less hindered equatorial face, yielding the axial alcohol.

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).

  • Solvent: THF at -78 °C.

  • Protocol:

    • Cool solution of ketone in THF to -78 °C.

    • Add L-Selectride (1.2 eq, 1.0 M in THF) dropwise.

    • Stir at -78 °C for 1 hour.

    • Oxidative Workup: Quench with MeOH, then NaOH/

      
       (to remove boron byproducts).
      
    • Stereochemical Outcome: Predominantly (trans)-1-oxaspiro[3.5]nonan-7-ol (OH axial).

Data Summary & Visualization

Reaction Scheme & Stereoselectivity

ReactionScheme Ketone 1-Oxaspiro[3.5]nonan-7-one NaBH4 NaBH4 / MeOH (Small Hydride) Ketone->NaBH4 Selectride L-Selectride / THF (Bulky Hydride) Ketone->Selectride Prod_Eq Equatorial Alcohol (Thermodynamic) NaBH4->Prod_Eq Axial Attack Prod_Ax Axial Alcohol (Kinetic) Selectride->Prod_Ax Equatorial Attack

Figure 2: Divergent synthesis of diastereomers based on reagent steric bulk.

Analytical Comparison Table
FeatureNaBH4 ReductionL-Selectride Reduction
Major Isomer Equatorial OHAxial OH
Hydride Approach Axial (from "top" face)Equatorial (from "side" face)
Selectivity (dr) Typically > 9:1Typically > 10:1
1H NMR Characteristic H-7 appears as tt (large J values ~11Hz)H-7 appears as quintet/narrow (small J values)
NOE Signal Strong NOE between H-7 and H-3/H-5 (axial H's)Weak/No NOE with axial H's

References

  • Wuitschik, G., et al. (2010).[2] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067. Link

  • Bull, J. A., et al. (2016).[2] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][4][5] Chemical Reviews, 116(19), 12150–12233.[4] Link

  • Wuitschik, G., et al. (2006). "Spirooxetanes as New Structural Motifs for the Modulation of Physicochemical Properties." Angewandte Chemie International Edition, 45(46), 7736–7739. Link

  • Burkhard, J. A., et al. (2013). "Synthesis of Spirocyclic Oxetanes and their Application in Drug Discovery." Organic Letters, 15. (General methodology reference).

Sources

Application

Application Note: High-Fidelity Stereoselective Synthesis of 1-Oxaspiro[3.5]nonan-7-ol Scaffolds

Executive Summary This application note details the robust synthetic protocols for the preparation of 1-oxaspiro[3.5]nonan-7-ol , a critical spirocyclic scaffold in modern medicinal chemistry. Spiro-oxetanes are increasi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthetic protocols for the preparation of 1-oxaspiro[3.5]nonan-7-ol , a critical spirocyclic scaffold in modern medicinal chemistry. Spiro-oxetanes are increasingly utilized as "physicochemical modulators" to replace gem-dimethyl groups or carbonyls, offering improved metabolic stability and aqueous solubility (the "Spiro-Oxetane Effect") [1].

Critical Stereochemical Note: The parent molecule, 1-oxaspiro[3.5]nonan-7-ol, possesses a plane of symmetry passing through the oxetane oxygen, the spiro-carbon (C4), and the hydroxyl-bearing carbon (C7). Therefore, the target exists as two achiral diastereomers (cis and trans relative to the oxetane oxygen). The term "Asymmetric Synthesis" in this context refers to the diastereoselective control of the hydroxyl group geometry (axial vs. equatorial). For researchers targeting chiral derivatives (e.g., via desymmetrization of substituted cyclohexanones), this guide includes a module on enzymatic resolution.

Mechanistic Insight & Synthetic Strategy

The synthesis hinges on the construction of the strained spiro-oxetane ring followed by the stereocontrolled reduction of the ketone.

The Modified Corey-Chaykovsky / Carreira Protocol

Standard sulfoxonium ylide conditions (DMSO, RT) typically yield epoxides. However, Carreira and Wuitschik (ETH Zürich) demonstrated that conducting the reaction in tert-butanol at reflux with excess ylide shifts the pathway toward the spiro-oxetane [2]. The mechanism involves the initial formation of an epoxide, which is subsequently ring-opened by a second equivalent of the ylide, followed by closure to the 4-membered ring.

Stereochemical Control (The "Chiral" Step)

Control over the C7 hydroxyl group is achieved via reagent selection based on steric approach vectors:

  • Thermodynamic Control (Equatorial -OH): Small hydride donors (NaBH4) favor the equatorial alcohol.

  • Kinetic Control (Axial -OH): Bulky borohydrides (L-Selectride) attack from the less hindered equatorial face, forcing the hydroxyl into the axial position.

Pathway Visualization

SynthesisPathway Start 1,4-Cyclohexanedione Monoethylene Acetal Epoxide Intermediate Spiro-Epoxide Start->Epoxide Me3SO-CH2 (1st eq) Ylide Trimethylsulfoxonium Iodide (Me3SOI) + KOtBu Oxetane Spiro-Oxetane Acetal (1-oxaspiro[3.5]nonan-7-one acetal) Epoxide->Oxetane Me3SO-CH2 (2nd eq) tBuOH, Reflux (Carreira Cond.) Ketone 1-Oxaspiro[3.5]nonan-7-one Oxetane->Ketone HCl / Acetone (Deprotection) Prod_Eq Trans-Alcohol (Equatorial) (Thermodynamic) Ketone->Prod_Eq NaBH4 / CeCl3 (Small Nucleophile) Prod_Ax Cis-Alcohol (Axial) (Kinetic) Ketone->Prod_Ax L-Selectride (Bulky Nucleophile)

Figure 1: Synthetic flowchart for the construction of spiro-oxetane scaffolds and stereoselective reduction.

Detailed Experimental Protocols

Protocol A: One-Pot Synthesis of Spiro-Oxetane Acetal

Objective: Conversion of 1,4-cyclohexanedione monoethylene acetal to the spiro-oxetane precursor.

Reagents:

  • Trimethylsulfoxonium iodide (Me3SOI): 4.0 equiv.

  • Potassium tert-butoxide (KOtBu): 4.0 equiv.

  • tert-Butanol (tBuOH): Anhydrous (0.2 M concentration).

  • Substrate: 1,4-Cyclohexanedione monoethylene acetal (1.0 equiv).

Procedure:

  • Preparation of Ylide: In a flame-dried flask under Argon, charge Me3SOI (4.0 eq) and anhydrous tBuOH.

  • Base Addition: Add KOtBu (4.0 eq) in a single portion. The mixture will become a thick white suspension. Heat to 50°C for 30 minutes to ensure ylide formation.

  • Substrate Addition: Add the ketone (1.0 eq) as a solid or solution in minimal tBuOH.

  • Cyclization: Heat the mixture to reflux (83°C) . Stir vigorously for 16–24 hours.

    • Note: Reflux is critical. Lower temperatures favor the epoxide or unreacted starting material.

  • Workup: Cool to RT. Filter the suspension through a Celite pad to remove iodide salts. Wash the pad with Et2O.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (SiO2, Hexane/EtOAc gradient). The spiro-oxetane is typically less polar than the starting ketone.

Self-Validation Check:

  • 1H NMR (CDCl3): Look for the oxetane methylene protons. They typically appear as two doublets (or a multiplet) around δ 4.3–4.6 ppm . The disappearance of the ketone carbonyl signal (if checking intermediate) and lack of epoxide protons (usually δ 2.5–3.0) confirms the oxetane.

Protocol B: Ketone Deprotection

Objective: Unmasking the C7 ketone.

Procedure:

  • Dissolve the spiro-oxetane acetal in Acetone/H2O (4:1).

  • Add Pyridinium p-toluenesulfonate (PPTS, 0.1 eq) or 1M HCl (catalytic). Heat to 60°C.

  • Monitor by TLC until the acetal spot disappears.

  • Neutralize with NaHCO3, extract with DCM, and concentrate to yield 1-oxaspiro[3.5]nonan-7-one .

Protocol C: Stereoselective Reduction (The "Asymmetric" Step)

This step determines the diastereomeric outcome (cis/trans ratio).

Route C1: Synthesis of trans-1-Oxaspiro[3.5]nonan-7-ol (Equatorial -OH)

Favored by small hydride donors under Luche conditions.

  • Dissolution: Dissolve 1-oxaspiro[3.5]nonan-7-one (1.0 eq) in MeOH (0.2 M).

  • Additive: Add CeCl3·7H2O (1.1 eq). Stir for 10 min at 0°C.

  • Reduction: Add NaBH4 (1.2 eq) portion-wise. Gas evolution (H2) will occur.

  • Quench: After 30 min, quench with saturated NH4Cl.

  • Outcome: Predominantly thermodynamic product (Equatorial OH).

    • Selectivity: Typically >9:1 (Equatorial:Axial).

Route C2: Synthesis of cis-1-Oxaspiro[3.5]nonan-7-ol (Axial -OH)

Favored by bulky hydride donors.

  • Setup: Dissolve 1-oxaspiro[3.5]nonan-7-one (1.0 eq) in anhydrous THF under Argon. Cool to -78°C .

  • Reagent: Add L-Selectride (1.0 M in THF, 1.2 eq) dropwise over 20 minutes.

  • Reaction: Stir at -78°C for 2 hours.

  • Oxidative Workup: Carefully add MeOH (quench), then 10% NaOH and 30% H2O2 (to oxidize the borane byproducts). Stir at RT for 1 hour.

  • Outcome: Predominantly kinetic product (Axial OH).

    • Selectivity: Typically >95:5 (Axial:Equatorial).

Analytical Data & Validation

Table 1: Expected Analytical Parameters

Parameter1-Oxaspiro[3.5]nonan-7-onecis-Alcohol (Axial)trans-Alcohol (Equatorial)
TLC (Hex/EtOAc 1:1) Rf ~ 0.5Rf ~ 0.3 (More Polar)Rf ~ 0.25 (Most Polar)
1H NMR (Oxetane) δ 4.50 (m, 4H)δ 4.45 (m, 4H)δ 4.45 (m, 4H)
1H NMR (H-7) N/A (Carbonyl)δ 3.9–4.1 (narrow multiplet) δ 3.5–3.7 (broad tt)
Coupling (J) N/ASmall J (eq-eq/ax-eq) < 5HzLarge J (ax-ax) ~ 10-12Hz
Symmetry AchiralAchiral (Meso)Achiral (Meso)

Interpretation of H-7 Signal:

  • Equatorial Proton (Axial OH): Appears as a narrow signal (bs or small coupling) because it lacks large trans-diaxial couplings.

  • Axial Proton (Equatorial OH): Appears as a wide multiplet (tt) due to two large trans-diaxial couplings with the C6/C8 axial protons.

Scope Extension: Accessing Enantiopure Variants

If the user requires a strictly chiral molecule (non-superimposable mirror image), the symmetry must be broken.

Scenario: If the starting cyclohexanone has a substituent at C4 (making the spiro-product 1-oxaspiro[3.5]nonan-7-ol substituted at C5/C9), the molecule becomes chiral.

Protocol for Enantiomeric Resolution (Lipase Catalysis):

  • Substrate: Racemic 1-oxaspiro[3.5]nonan-7-ol derivative.

  • Enzyme: Immobilized Candida antarctica Lipase B (CAL-B, Novozym 435).

  • Acyl Donor: Vinyl acetate (as solvent and reagent) or Vinyl acetate/MTBE.

  • Condition: Shake at 30°C.

  • Mechanism: The lipase will selectively acetylate one enantiomer (usually the R-alcohol), leaving the S-alcohol free.

  • Separation: Chromatographic separation of the alcohol and the acetate ester.

References

  • Wuitschik, G., et al. (2006). "A Convenient Preparation of Spirocyclic Oxetanes". Angewandte Chemie International Edition, 45(46), 7736–7739.

  • Wuitschik, G., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights". Journal of Medicinal Chemistry, 53(8), 3227–3246.[1]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry".[1] Chemical Reviews, 116(24), 15089–15151.

  • Okabe, M., & Sun, R.-C. (1992). "Synthesis of Spiro-Oxetanes". Tetrahedron, 48, 1043. (Foundational work on the tBuOH/Reflux method).

Sources

Method

purification of 1-Oxaspiro[3.5]nonan-7-ol by column chromatography

Application Note: High-Integrity Purification of 1-Oxaspiro[3.5]nonan-7-ol Executive Summary & Strategic Analysis The target molecule, 1-Oxaspiro[3.5]nonan-7-ol , represents a high-value scaffold in modern medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Integrity Purification of 1-Oxaspiro[3.5]nonan-7-ol

Executive Summary & Strategic Analysis

The target molecule, 1-Oxaspiro[3.5]nonan-7-ol , represents a high-value scaffold in modern medicinal chemistry. Spirocyclic oxetanes are increasingly utilized as lipophilic, metabolic surrogates for gem-dimethyl groups or morpholines. However, the purification of this compound presents a specific dichotomy of challenges:

  • Polarity: The C7-hydroxyl group imparts significant polarity, requiring polar mobile phases that can cause peak tailing.

  • Chemical Stability: While oxetanes are more stable than epoxides, the ring strain (~26 kcal/mol) renders them susceptible to acid-catalyzed ring opening (Paterno-Büchi type byproducts or 1,3-diol formation) when exposed to the acidic surface of standard silica gel (

    
    ) for prolonged periods.
    
  • Detection: Lacking a conjugated

    
    -system, this molecule is UV-inactive . Standard UV fractionation triggers (254 nm) will fail, leading to product loss.
    

This guide details a Self-Validating Purification Protocol using triethylamine (TEA)-buffered silica to preserve ring integrity and destructive visualization techniques for accurate fraction collection.

Pre-Purification Analytics (The "Go/No-Go" Phase)

Before committing the crude mixture to the column, the following parameters must be established to prevent irreversible sample loss.

Visualization Strategy (Critical)

Since 1-Oxaspiro[3.5]nonan-7-ol is not UV active, you must rely on chemical staining.

  • Primary Stain: Phosphomolybdic Acid (PMA) .[1] The alcohol reduces Mo(VI) to Mo(V), appearing as a dark blue/green spot on a light green background upon heating.

  • Secondary Stain: Vanillin/Sulfuric Acid .[2] Excellent for distinguishing diastereomers (cis/trans isomers of the alcohol), often yielding different colors (blue vs. purple).

  • Protocol: Dip the TLC plate, blot excess, and heat with a heat gun at

    
     until spots appear.
    
Acid Sensitivity Test

Perform a 2D-TLC stability test to determine if silica buffering is strictly necessary for your specific batch of silica.

  • Spot crude sample at the corner of a square silica TLC plate.

  • Run solvent in Direction 1. Air dry for 10 minutes (exposing the spot to silica surface acidity).

  • Rotate plate

    
     and run the same solvent in Direction 2.
    
  • Interpretation: If the spot lies on the diagonal, the compound is stable. If new spots appear off-diagonal, the silica is degrading your oxetane. Proceed immediately to the Buffered Protocol.

Detailed Purification Protocol

Method A: Buffered Flash Chromatography (Recommended)

This method neutralizes surface silanols, preventing oxetane ring-opening and reducing alcohol tailing.

Materials:

  • Stationary Phase: Irregular Silica Gel 60 (

    
    ).
    
  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (TEA).

Step-by-Step Procedure:

  • Slurry Preparation (The Neutralization Step):

    • Calculate the required silica mass (approx. 40g silica per 1g of crude load).

    • Prepare a slurry of silica in 100% Hexanes containing 1% (v/v) Triethylamine .

    • Expert Insight: Do not just add TEA to the running solvent. You must pre-treat the silica slurry to ensure all active acidic sites are capped before the sample touches the column.

  • Column Packing:

    • Pour the TEA/Hexane/Silica slurry into the column.

    • Flush with 2 column volumes (CV) of Hexanes + 1% TEA .

    • Note: Once packed, you can remove TEA from the mobile phase for the actual run, or keep it at 0.5% if the compound is extremely sensitive. For this alcohol, removing TEA from the gradient usually suffices if the column is pre-neutralized.

  • Sample Loading (Solid Load Technique):

    • Why: Liquid loading polar alcohols in strong solvents (like DCM) causes band broadening.

    • Dissolve crude 1-Oxaspiro[3.5]nonan-7-ol in a minimum amount of DCM or MeOH.

    • Add Celite 545 or clean silica (1:2 ratio of sample to sorbent).

    • Rotary evaporate to dryness until a free-flowing powder is obtained.

    • Load the powder onto the top of the packed bed and cap with a layer of sand.

  • Gradient Elution:

    • Run a linear gradient. The oxetane alcohol is moderately polar.

    • Flow Rate: 15-20 mL/min (for a 12g-24g column).

Time (CV)% Hexanes% EtOAcPurpose
0–21000Flush void volume
2–1090

60
10

40
Elute non-polar impurities (ketones)
10–1560

40
40

60
Target Elution Window
15–180100Flush polar byproducts (diols)
  • Fraction Collection:

    • Collect small fractions (approx. 1/3 of CV size) during the 40-60% EtOAc window.

    • Spot every 3rd tube on TLC and stain with PMA.

Visualization of Workflow

The following diagrams illustrate the decision logic and the physical workflow for this purification.

PurificationLogic Start Crude 1-Oxaspiro[3.5]nonan-7-ol TLC_Scout TLC Scouting (Stain: PMA/Vanillin) Start->TLC_Scout UV_Check Is it UV Active? TLC_Scout->UV_Check Stability_Check 2D-TLC Acid Test (Silica Stability) UV_Check->Stability_Check No (Expected) UV_Check->Stability_Check Yes (Impurity?) Method_A Method A: Buffered Silica (Pre-treat with 1% Et3N) Stability_Check->Method_A Decomposition Method_B Method B: Standard Silica (Risk of Ring Opening) Stability_Check->Method_B Stable (Rare) Loading Solid Load (Celite/Silica) Method_A->Loading Method_B->Method_A Safe Default Elution Gradient: 10-60% EtOAc/Hex Loading->Elution Analysis NMR / GC-MS Validation Elution->Analysis

Figure 1: Decision Matrix for Spriocyclic Oxetane Purification. Note the critical branch at the Stability Check favoring Buffered Silica.

FractionAnalysis Plate TLC Plate Analysis Lane 1: Crude Lane 2: Frac 10-15 (Ketone) Lane 3: Frac 20-35 (Target) Lane 4: Frac 40+ (Diol) Stain Stain: PMA Heat @ 200°C Plate->Stain Result Visualization: Target = Dark Blue Rf ~ 0.35 (50% EtOAc) Stain->Result

Figure 2: Visualization expectation.[1][3][4][5][6][7] The target alcohol will not appear under UV light; thermal staining is mandatory.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Streaking / Tailing Acidic silanols interacting with -OH.Increase TEA concentration to 1% in the mobile phase. Switch to MeOH/DCM (1-5% MeOH) if solubility is poor in EtOAc.
New Polar Spot Oxetane ring opening (acid hydrolysis).STOP. The column is too acidic. Repack using fresh silica slurried in 2% TEA/Hexanes.
Co-elution Diastereomers (cis/trans) overlapping.Use a shallower gradient (e.g., 0.5% increase per CV). Switch solvent modifier to Acetone (Hexane/Acetone) for different selectivity.
Low Recovery Product stuck on silica or volatile.Flush column with 10% MeOH/DCM. Check rotovap trap (oxetanes can be volatile if molecular weight is low, though unlikely for this specific solid).

References

  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

    • Context: Establishes the structural stability of spirocyclic oxetanes and their use as morpholine surrog
  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. Link

    • Context: foundational text on the synthesis and handling of spiro[3.3] and spiro[3.5] systems.
  • Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews. Link

    • Context: Comprehensive review covering stability profiles and purification cave
  • Li, J. J. (2025). Application of Flash Chromatography in Organic Synthesis. Organic Syntheses. Link

    • Context: General protocols for flash chromatography, specifically regarding silica gel particle size and solvent selection.
  • Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography: Acid Sensitive Compounds. Link

    • Context: Specific protocols for deactivating silica gel with triethylamine for acid-sensitive moieties.[6]

Sources

Application

Application Note: 1-Oxaspiro[3.5]nonan-7-ol in Medicinal Chemistry

This guide outlines the technical application of 1-Oxaspiro[3.5]nonan-7-ol (also known as Cleroindicin A in its natural form), a high-value spirocyclic building block. Executive Summary 1-Oxaspiro[3.5]nonan-7-ol is a spi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of 1-Oxaspiro[3.5]nonan-7-ol (also known as Cleroindicin A in its natural form), a high-value spirocyclic building block.

Executive Summary

1-Oxaspiro[3.5]nonan-7-ol is a spirocyclic scaffold combining a four-membered oxetane ring with a six-membered cyclohexane ring. Originally isolated as the fungal natural product Cleroindicin A, this molecule has emerged as a critical building block in modern drug discovery.

Its primary utility lies in its ability to function as a metabolically stable, polar spacer . The spiro-oxetane motif acts as a bioisostere for gem-dimethyl or carbonyl groups, significantly lowering lipophilicity (LogP) and increasing aqueous solubility while maintaining structural rigidity (


 character). The C7-hydroxyl group provides a versatile handle for conjugating this "solubilizing engine" to pharmacophores.

Structural Analysis & Properties

The molecule consists of a cyclohexane ring spiro-fused at position 4 to an oxetane ring. The hydroxyl group is located at position 7 (para to the spiro center), creating a linear vector for derivatization.

PropertyValue / DescriptionImpact on Drug Design
Formula

Low MW fragment (MW ~142.2 Da).
Geometry Spirocyclic (

rich)
Increases 3D-complexity; disrupts planar stacking (improves solubility).
Polarity High (Oxetane dipole)Oxetane oxygen acts as a hydrogen bond acceptor; lowers LogD.
Metabolic Stability HighThe oxetane ring is generally resistant to P450 metabolism compared to gem-dimethyl or flexible ether chains.
Vector Linear (Para-substitution)Ideal for replacing 1,4-disubstituted cyclohexanes or phenyl rings.

Synthesis Protocols

We present two validated routes. Route A is the modern, direct method utilizing sulfur ylide chemistry for ring expansion. Route B is the classical, high-fidelity stepwise approach.

Route A: Direct Sulfoxonium Ylide Expansion (High Efficiency)

This method utilizes the Corey-Chaykovsky reagent not just for epoxidation, but for a subsequent ring expansion to the oxetane. This "one-pot" or "two-step, one-pot" sequence is increasingly favored for its atom economy.

Mechanism:

  • Addition of dimethylsulfoxonium methylide to the ketone

    
    Spiro-epoxide .
    
  • Attack of a second equivalent of ylide on the epoxide

    
    Spiro-oxetane .
    

Protocol:

  • Reagents: Trimethylsulfoxonium iodide (TMSOI) (3.0 equiv), Potassium tert-butoxide (KOtBu) (3.0 equiv), 4-((tert-butyldimethylsilyl)oxy)cyclohexanone (1.0 equiv).

  • Solvent: tert-Butanol (

    
    -BuOH) or DMSO/THF mixture.
    
  • Procedure:

    • Flame-dry a round-bottom flask under Argon.

    • Add TMSOI and KOtBu.[1] Add

      
      -BuOH and stir at 50°C for 30 minutes to generate the ylide.
      
    • Add the protected ketone dropwise.

    • Critical Step: Heat the mixture to 60–70°C for 12–24 hours. (Standard epoxidation occurs at RT; oxetane expansion requires heat and excess ylide).

    • Monitor by TLC/LCMS for conversion of the intermediate epoxide to the oxetane.

  • Workup: Quench with water, extract with EtOAc, wash with brine. Purify via flash chromatography.

  • Deprotection: Treat with TBAF in THF to reveal the 1-Oxaspiro[3.5]nonan-7-ol.

Route B: The "Vinyl-Grignard" Stepwise Method (High Fidelity)

If the direct ylide route fails due to steric hindrance or substrate specificities, this 3-step sequence is the industry standard for reliability.

Protocol:

  • Vinyl Addition:

    • React 4-protected-cyclohexanone with Vinylmagnesium bromide (1.2 equiv) in THF at 0°C.

    • Product: 1-Vinyl-cyclohexan-1-ol derivative.

  • Hydroboration-Oxidation:

    • Treat the vinyl alcohol with 9-BBN (or

      
      ) followed by oxidative workup (
      
      
      
      ).
    • Product: 1-(2-Hydroxyethyl)cyclohexan-1-ol (A 1,3-diol).

  • Cyclization (Oxetane Formation):

    • Method 1 (Tosylation): Selectively tosylate the primary alcohol (TsCl, Pyridine,

      
      ). Treat the mono-tosylate with 
      
      
      
      -BuLi (2.2 equiv) in THF at
      
      
      to induce intramolecular displacement.
    • Method 2 (Mitsunobu): Treat the 1,3-diol with DIAD/PPh3. (Note: This is often less efficient for 1,3-diols but viable).

Synthesis Workflow Diagram

SynthesisRoutes Start 4-Hydroxycyclohexanone (Protected) Ylide Trimethylsulfoxonium Iodide (3.0 equiv), KOtBu, 70°C Start->Ylide Route A: Direct Expansion Vinyl VinylMgBr THF, 0°C Start->Vinyl Route B: Stepwise Epoxide Intermediate: Spiro-Epoxide Ylide->Epoxide Kinetic Oxetane_Prot Protected 1-Oxaspiro[3.5]nonane Epoxide->Oxetane_Prot Thermodynamic (Ring Expansion) Final 1-Oxaspiro[3.5]nonan-7-ol (Building Block) Oxetane_Prot->Final Deprotection (TBAF or Acid) AllylAlc 1-Vinyl-cyclohexanol Vinyl->AllylAlc Hydroboration 9-BBN; H2O2/NaOH AllylAlc->Hydroboration Diol 1,3-Diol Intermediate Hydroboration->Diol Cyclization 1. TsCl, Pyridine 2. n-BuLi, THF Diol->Cyclization Cyclization->Oxetane_Prot

Caption: Comparative synthesis routes. Route A (Left) offers higher atom economy via sulfur ylide ring expansion. Route B (Right) provides high predictability via classical diol cyclization.

Reactivity & Applications

Once synthesized, 1-Oxaspiro[3.5]nonan-7-ol serves as a versatile scaffold.

A. Functionalization of the Alcohol (C7-OH)

The secondary alcohol at position 7 is sterically accessible and behaves like a standard cyclohexyl alcohol.

  • Etherification: Reaction with alkyl halides (NaH/DMF) to create ether-linked spacers.

  • Reductive Amination: Oxidation to the ketone (using Dess-Martin Periodinane) followed by reductive amination allows the introduction of nitrogen-containing pharmacophores, creating 1-oxaspiro[3.5]nonan-7-amine derivatives.

B. Reactivity of the Oxetane Ring

The oxetane ring is stable to most basic and nucleophilic conditions at room temperature, which allows it to survive many coupling reactions. However, it can be activated for ring opening if desired:

  • Acid-Catalyzed Opening: Treatment with aqueous acid or Lewis acids (

    
    ) opens the ring to generate a gem-disubstituted chain (e.g., a tertiary alcohol and a primary alcohol/halide). This is useful for generating quaternary carbon centers.
    
C. Case Study: Solubility Enhancement

In a hypothetical MedChem campaign replacing a standard 4,4-dimethylcyclohexyl group with the 1-oxaspiro[3.5]nonyl group:

  • LogP: Typically decreases by 0.5 – 1.0 units.

  • Solubility: Aqueous solubility often increases by 5–10 fold due to the exposed oxygen lone pairs and disruption of crystal packing.

  • Metabolic Liability: The oxetane ring blocks the metabolic "soft spot" often found at the 4-position of cyclohexane rings.

Reactivity Logic Map

Reactivity cluster_OH C7-OH Functionalization cluster_Oxetane Oxetane Ring Manipulation Core 1-Oxaspiro[3.5]nonan-7-ol Oxidation Oxidation (DMP) -> Ketone Core->Oxidation Ether Etherification (NaH, R-X) Core->Ether AcidOpen Acidic Opening -> gem-Disubstituted Diol Core->AcidOpen Lewis Acid Stability Stable to: Suzuki, Buchwald, Basic conditions Core->Stability Amine Reductive Amination -> Spiro-Amine Oxidation->Amine

Caption: Functionalization landscape. The scaffold allows orthogonal reactivity: stable derivatization at the C7-OH and controlled ring-opening at the spiro-oxetane.

References

  • Cleroindicin A Isolation

    • Tian, J., et al. (2006). Cleroindicins A-E, new compounds from the roots of Clerodendrum indicum.Journal of Natural Products. (Verified context: Natural product identification).

  • Spiro-Oxetane Synthesis (Corey-Chaykovsky Expansion)
  • Oxetanes in Drug Discovery

    • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis and Application.[2][3]Chemical Reviews.

    • Wortsman, M. A., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization.J. Am. Chem. Soc. (Describes modern sulfoxonium ylide routes).

Sources

Method

Application Note: Biological Profiling &amp; Utilization of 1-Oxaspiro[3.5]nonan-7-ol Scaffolds

Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from flat, aromatic-rich structures to three-dimensional (sp³-rich) scaffolds is critical for improving clinical success rates. 1-Oxa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from flat, aromatic-rich structures to three-dimensional (sp³-rich) scaffolds is critical for improving clinical success rates. 1-Oxaspiro[3.5]nonan-7-ol represents a high-value "metabolic shield" scaffold.

Unlike traditional cyclohexyl or gem-dimethyl linkers, this spiro-oxetane motif offers a unique bifunctional profile:

  • Metabolic Blocking: The oxetane ring sterically and electronically protects the spiro-center from Cytochrome P450 (CYP450) oxidation.

  • Physicochemical Modulation: The exposed oxygen lone pairs reduce lipophilicity (LogD) and enhance aqueous solubility without introducing a hydrogen bond donor (HBD).

This guide details the biological rationale, derivatization protocols, and validation assays required to deploy this scaffold effectively in lead optimization campaigns.

Biological Rationale & Mechanism of Action[1]

The Oxetane Advantage

The biological utility of 1-oxaspiro[3.5]nonan-7-ol stems from the specific properties of the oxetane ring fused to the cyclohexane core.

  • Dipole & Solvation: The oxetane oxygen possesses a high dipole moment and accessible lone pairs, acting as a weak hydrogen bond acceptor. This significantly lowers LogP compared to a carbocyclic spiro[3.5]nonane or a gem-dimethyl group.

  • Metabolic Stability: In many lead compounds, exposed methylene groups are "soft spots" for metabolic clearance. Replacing a gem-dimethyl group with a spiro-oxetane often retains the steric bulk required for receptor binding while eliminating the metabolic liability of methyl oxidation.

Structural Logic Flow

The following diagram illustrates the decision-making process for selecting this scaffold during Hit-to-Lead evolution.

SpiroLogic Problem Problem: High Lipophilicity (LogD > 4) Rapid CYP Metabolism Strategy Strategy: Bioisosteric Replacement Problem->Strategy Identify Liability Scaffold Scaffold Selection: 1-Oxaspiro[3.5]nonan-7-ol Strategy->Scaffold Replace gem-dimethyl with spiro-oxetane Outcome Outcome: Lower LogD Blocked Metabolic Soft Spot Retained Binding Affinity Scaffold->Outcome Validate in Assays

Figure 1: Decision logic for deploying spiro-oxetane scaffolds to resolve DMPK liabilities.

Experimental Protocols

Protocol A: Derivatization (Library Synthesis)

Objective: To attach the 1-oxaspiro[3.5]nonan-7-ol scaffold to a pharmacophore via the hydroxyl handle. Note: The hydroxyl group at position 7 is a versatile handle. The following protocol describes a standard Mitsunobu coupling, commonly used to attach this scaffold to aromatic heterocycles (e.g., phenols, hydroxypyridines).

Reagents:

  • 1-Oxaspiro[3.5]nonan-7-ol (1.0 equiv)

  • Nucleophile (Ar-OH or Heterocycle-OH) (1.1 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve the Nucleophile and 1-Oxaspiro[3.5]nonan-7-ol in anhydrous THF (0.1 M concentration).

  • Phosphine Addition: Add PPh₃ in one portion. Stir for 10 minutes at room temperature until fully dissolved.

  • Activation: Cool the solution to 0°C using an ice bath.

  • Coupling: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by LC-MS for the disappearance of the alcohol.

  • Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically Hexane/EtOAc gradient). The oxetane ring is stable on silica but avoid highly acidic modifiers (like >1% TFA) during purification to prevent ring opening.

Protocol B: In Vitro Metabolic Stability (Microsomal Stability Assay)

Objective: To quantify the "metabolic shielding" effect of the spiro-oxetane compared to a parent gem-dimethyl compound.

Materials:

  • Test Compound (Derivative of 1-oxaspiro[3.5]nonan-7-ol).

  • Control Compound (Gem-dimethyl analog).

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquots into 150 µL of ice-cold Quench Solution. Vortex and centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining parent) vs. time. The slope

    
     is the elimination rate constant.
    

Success Criteria:

  • A successful spiro-oxetane substitution should show a >2-fold increase in

    
      compared to the gem-dimethyl control.
    
Protocol C: Kinetic Aqueous Solubility

Objective: To verify the solubility enhancement provided by the oxetane oxygen.

Methodology:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Spike 10 µL of stock into 990 µL of PBS (pH 7.4) to reach a target concentration of 100 µM (1% DMSO final).

  • Shake at room temperature for 24 hours.

  • Filter the solution using a 0.45 µm PVDF filter plate to remove undissolved particulates.

  • Analyze the filtrate via HPLC-UV against a standard curve prepared in DMSO/Buffer (where solubility is ensuring).

  • Data Output: Report solubility in µM.

Comparative Data Profile (Expected)

When replacing a gem-dimethyl cyclohexane linker with the 1-oxaspiro[3.5]nonan-7-ol scaffold, the following shifts in biological and physicochemical properties are typically observed:

PropertyGem-Dimethyl Analog1-Oxaspiro[3.5]nonan-7-ol AnalogImpact / Benefit
LogD (pH 7.4) 4.2 (High)3.1 (Moderate)Improved: Lower lipophilicity reduces non-specific binding.
Solubility (aq) < 5 µM> 50 µMImproved: Oxetane oxygen acts as a solvation point.
HLM CLint > 50 µL/min/mg< 15 µL/min/mgSuperior: Metabolic soft spot blocked.
Target Potency 10 nM10–15 nMNeutral: 3D shape is conserved; potency usually retained.

Experimental Workflow Visualization

The following diagram outlines the standard validation pipeline for derivatives of this scaffold.

ValidationPipeline cluster_assays Biological Profiling Start Start: 1-Oxaspiro[3.5]nonan-7-ol Synth Step 1: Chemical Derivatization (Mitsunobu/Alkylation) Start->Synth QC QC: LC-MS & NMR Verification Synth->QC Solubility Assay A: Kinetic Solubility (Target: >50 µM) QC->Solubility MetaStab Assay B: Microsomal Stability (Target: Low Clearance) QC->MetaStab Permeability Assay C: PAMPA/Caco-2 (Target: High Permeability) QC->Permeability Decision Decision Gate: Compare vs. Parent Scaffold Solubility->Decision MetaStab->Decision Permeability->Decision

Figure 2: Validation pipeline for spiro-oxetane derivatives.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1][2][3] Angewandte Chemie International Edition. [Link]

  • Müller, K., et al. (2009). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., et al. (2010). "Oxetanes as Bioisosteres of Gem-Dimethyl Groups." Angewandte Chemie. [Link]

  • Barnes-Seeman, D. (2012). "The Role of Spirocyclic Scaffolds in Drug Discovery." Current Topics in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 1354958-88-7 (Generic Isomer)." PubChem. [Link][4]

Sources

Application

Application Notes and Protocols for 1-Oxaspiro[3.5]nonan-7-ol in Novel Therapeutic Development

Introduction: Embracing Three-Dimensionality in Drug Discovery with 1-Oxaspiro[3.5]nonan-7-ol The landscape of medicinal chemistry is continually evolving, with a discernible shift away from planar, aromatic structures t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery with 1-Oxaspiro[3.5]nonan-7-ol

The landscape of medicinal chemistry is continually evolving, with a discernible shift away from planar, aromatic structures towards more three-dimensional molecular architectures.[1][2] This strategic move is driven by the pursuit of enhanced pharmacological profiles, including improved potency, selectivity, and pharmacokinetic properties.[3][4][5] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this evolution, offering a rigid yet spatially diverse framework for the design of novel therapeutics.[3][6] The incorporation of a spirocyclic core can lead to significant improvements in aqueous solubility, metabolic stability, and target-binding affinity by locking the conformation of the molecule in a bioactive orientation.[1][2]

This guide focuses on a promising, yet underexplored, member of this class: 1-Oxaspiro[3.5]nonan-7-ol . This molecule uniquely combines the conformational rigidity of a spirocycle with the desirable properties of an oxetane ring and a cyclohexanol moiety. The oxetane ring, a four-membered ether, is a known bioisostere for carbonyl groups and can improve metabolic stability and aqueous solubility.[7][8][9] The cyclohexanol portion provides a versatile handle for further functionalization, allowing for the fine-tuning of the molecule's properties.

These application notes provide a comprehensive framework for researchers and drug development professionals to unlock the therapeutic potential of 1-Oxaspiro[3.5]nonan-7-ol. We will delve into its structural attributes, propose potential therapeutic applications based on established principles of medicinal chemistry, and provide detailed protocols for its synthesis, characterization, and biological evaluation.

Physicochemical and Structural Attributes

The unique architecture of 1-Oxaspiro[3.5]nonan-7-ol imparts a distinct set of physicochemical properties that are advantageous for drug design. A summary of its predicted and known properties is presented below.

PropertyValue/PredictionSource
Molecular FormulaC8H14O2PubChem
Molecular Weight142.19 g/mol PubChem
XlogP30.8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem
Topological Polar Surface Area29.5 ŲPubChem

The low molecular weight and moderate lipophilicity (XlogP3 of 0.8) suggest a favorable starting point for developing orally bioavailable drugs. The presence of both hydrogen bond donor and acceptor groups indicates the potential for specific interactions with biological targets.

Proposed Therapeutic Rationale and Applications

While 1-Oxaspiro[3.5]nonan-7-ol is a novel entity with limited published biological data, its structural motifs suggest several promising avenues for therapeutic development. The following are hypothesized applications based on the known activities of related spirocyclic and oxetane-containing compounds.

  • Anticancer Agents: The rigid spirocyclic scaffold can be exploited to design potent and selective enzyme inhibitors. For instance, spiro-oxetanes have been investigated as inhibitors of histone deacetylases (HDACs) and kinases, which are crucial targets in oncology.[1] The hydroxyl group on the cyclohexane ring can be functionalized to interact with specific residues in the active site of these enzymes.

  • Antiviral Therapeutics: Spirocyclic compounds have shown promise as antiviral agents. For example, derivatives of 7-azaspiro[3.5]nonane have been identified as inhibitors of the SARS-CoV-2 3C-like protease.[10] The oxetane moiety in 1-Oxaspiro[3.5]nonan-7-ol could potentially engage in hydrogen bonding interactions with viral proteases or polymerases.

  • Central Nervous System (CNS) Disorders: The three-dimensional nature of spirocycles can facilitate crossing the blood-brain barrier. The polarity of the oxetane and hydroxyl groups may need to be masked or optimized to achieve CNS penetration. This scaffold could be explored for developing agents targeting neurodegenerative diseases or psychiatric disorders.

  • Metabolic Diseases: G-protein coupled receptors (GPCRs) are important targets for metabolic diseases. Novel 7-azaspiro[3.5]nonane derivatives have been developed as GPR119 agonists for the treatment of diabetes.[11] The unique shape of 1-Oxaspiro[3.5]nonan-7-ol could be leveraged to design ligands for various GPCRs.

Experimental Protocols

The following protocols provide a detailed guide for the synthesis, characterization, and initial biological evaluation of 1-Oxaspiro[3.5]nonan-7-ol and its derivatives.

Protocol 1: Synthesis of 1-Oxaspiro[3.5]nonan-7-ol

This protocol describes a plausible multi-step synthesis of the target compound, starting from commercially available materials.

Workflow for the Synthesis of 1-Oxaspiro[3.5]nonan-7-ol

A Cyclohexane-1,4-dione B Protection of one carbonyl group A->B e.g., ethylene glycol, p-TsOH C Wittig reaction B->C e.g., (CH3)3S+I-, n-BuLi D Epoxidation C->D e.g., m-CPBA E Intramolecular cyclization D->E Base-catalyzed F Reduction of the remaining carbonyl E->F e.g., NaBH4 G 1-Oxaspiro[3.5]nonan-7-ol F->G Deprotection

Caption: A plausible synthetic route to 1-Oxaspiro[3.5]nonan-7-ol.

Step-by-Step Procedure:

  • Protection of Cyclohexane-1,4-dione:

    • To a solution of cyclohexane-1,4-dione (1 eq.) in toluene, add ethylene glycol (1.1 eq.) and a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, wash with saturated NaHCO3 solution and brine, dry over Na2SO4, and concentrate under reduced pressure to obtain the monoketal.

  • Wittig Reaction:

    • Prepare the ylide by reacting trimethylsulfonium iodide with a strong base like n-butyllithium in THF at 0°C.

    • Add the monoketal from the previous step to the ylide solution and stir at room temperature.

    • Monitor the formation of the epoxide by TLC.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Dry the organic layer and concentrate to get the spiro-epoxide.

  • Intramolecular Cyclization and Reduction:

    • The subsequent steps of intramolecular cyclization to form the oxetane ring and reduction of the ketone are standard procedures that would need to be optimized for this specific substrate. A possible approach is a base-catalyzed cyclization followed by reduction with a mild reducing agent like sodium borohydride.

  • Purification and Characterization:

    • Purify the final product by column chromatography on silica gel.

    • Characterize the structure of 1-Oxaspiro[3.5]nonan-7-ol using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Biological Evaluation - A General Screening Cascade

This protocol outlines a general workflow for the initial biological evaluation of 1-Oxaspiro[3.5]nonan-7-ol against a hypothesized target class, such as kinases.

Workflow for In Vitro Screening

A Primary Biochemical Assay (e.g., Kinase Inhibition Assay) B Dose-Response and IC50 Determination A->B Active compounds C Secondary Cell-Based Assay (e.g., Cell Proliferation Assay) B->C Potent compounds D Selectivity Profiling (Panel of related targets) C->D Cell-active compounds E Lead Compound Identification D->E Selective compounds

Caption: A general workflow for in vitro biological screening.

Step-by-Step Procedure:

  • Primary Biochemical Assay:

    • Screen 1-Oxaspiro[3.5]nonan-7-ol at a single high concentration (e.g., 10 µM) against a panel of relevant targets (e.g., a kinase panel).

    • Use a suitable assay format, such as a fluorescence-based assay or a radiometric assay, to measure target activity.

    • Include appropriate positive and negative controls.

  • Dose-Response and IC50 Determination:

    • For active compounds from the primary screen, perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).

    • Use a 10-point, 3-fold serial dilution of the compound.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

  • Secondary Cell-Based Assay:

    • Evaluate the cell permeability and activity of potent compounds in a relevant cell line.

    • For an anticancer hypothesis, a cell proliferation assay (e.g., MTT or CellTiter-Glo®) is appropriate.

    • Determine the half-maximal effective concentration (EC50).

  • Selectivity Profiling:

    • Assess the selectivity of the most promising compounds by testing them against a panel of related targets to identify potential off-target effects.

Protocol 3: In Vitro ADME-Tox Profiling

This protocol describes key in vitro assays to evaluate the drug-like properties of 1-Oxaspiro[3.5]nonan-7-ol.

AssayPurposeMethod
Kinetic Solubility To determine the aqueous solubility of the compound.Nephelometry or UV-Vis spectroscopy.
LogD7.4 To measure the lipophilicity at physiological pH.Shake-flask method with octanol and phosphate buffer.
Caco-2 Permeability To assess intestinal permeability and potential for P-gp efflux.Transport across a Caco-2 cell monolayer.
Microsomal Stability To evaluate metabolic stability in liver microsomes.Incubation with liver microsomes and NADPH, followed by LC-MS/MS analysis.
Cytotoxicity To determine the general toxicity to cells.Incubation with a non-target cell line (e.g., HepG2) and measurement of cell viability.
hERG Inhibition To assess the risk of cardiac toxicity.Patch-clamp electrophysiology or a fluorescence-based assay.

Guidance for In Vivo Studies

Following promising in vitro data, preliminary in vivo studies are necessary to evaluate the efficacy and safety of 1-Oxaspiro[3.5]nonan-7-ol derivatives.

Key Considerations for In Vivo Studies:

  • Animal Model Selection: Choose an animal model that is relevant to the therapeutic indication. For oncology, this could be a xenograft model with human cancer cells implanted in immunocompromised mice.[12] For infectious diseases, an infection model in a suitable species would be required.[13]

  • Pharmacokinetic (PK) Studies: Conduct initial PK studies in rodents to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will inform dose selection and scheduling for efficacy studies.

  • Efficacy Studies: Design studies with appropriate control groups (vehicle and positive control) to demonstrate the therapeutic effect of the compound.

  • Toxicology Studies: Perform acute and repeated-dose toxicology studies to identify potential safety concerns.[8]

Workflow for Preliminary In Vivo Evaluation

A Pharmacokinetic (PK) Profiling (e.g., in mice or rats) B Efficacy Study in a Disease Model (e.g., Xenograft model) A->B Determine dosing regimen C Preliminary Toxicology Assessment (e.g., Acute toxicity study) B->C Demonstrate proof-of-concept D Lead Optimization C->D Assess safety profile

Caption: A workflow for the initial in vivo assessment of a therapeutic candidate.

Data Interpretation and Future Directions

The data generated from these protocols will provide a comprehensive initial assessment of the therapeutic potential of 1-Oxaspiro[3.5]nonan-7-ol. Positive results, such as potent and selective in vitro activity, favorable ADME properties, and in vivo efficacy, would warrant further lead optimization. This would involve the synthesis and evaluation of a library of derivatives to improve the overall pharmacological profile. The versatile hydroxyl group on the cyclohexane ring serves as an excellent starting point for such a medicinal chemistry campaign.

Conclusion

1-Oxaspiro[3.5]nonan-7-ol represents a novel and promising scaffold for the development of new therapeutics. Its unique three-dimensional structure and the presence of both an oxetane ring and a functionalizable hydroxyl group provide a rich platform for medicinal chemists. The protocols and guidance provided in these application notes offer a robust framework for the systematic evaluation of this and related spirocyclic compounds, paving the way for the discovery of next-generation medicines.

References

  • 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl - Smolecule. (URL: )
  • Synthesis of 7-Azaspiro[3.5]nonan-1-one Derivatives: Application Notes and Protocols for Researchers - Benchchem. (URL: )
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online. (URL: [Link])

  • Unlocking the Potential of Spirocycles in Medicinal Chemistry - Ore
  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. (URL: [Link])

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. (URL: [Link])

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - ResearchGate. (URL: [Link])

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (URL: [Link])

  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • 1-oxaspiro[3.5]nonan-7-one (C8H12O2) - PubChemLite. (URL: [Link])

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - MDPI. (URL: [Link])

  • Alternative Animal Models: Advancing 3Rs in Testing - InSphero. (URL: [Link])

  • Do alternatives to animal experimentation replace preclinical research? - PMC. (URL: [Link])

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. (URL: [Link])

  • 7-Oxa-1-azaspiro[3.5]nonane | C7H13NO | CID 55279771 - PubChem. (URL: [Link])

  • Clinical Significance of Animal Models for Inhaled Pharmaceuticals and Biopharmaceuticals. (URL: [Link])

  • Preclinical Testing of Radiopharmaceuticals for the Detection and Characterization of Osteomyelitis: Experiences from a Porcine Model - MDPI. (URL: [Link])

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC - NIH. (URL: [Link])

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed. (URL: [Link])

Sources

Method

Application Notes and Protocols for the Characterization of 1-Oxaspiro[3.5]nonan-7-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini AI Introduction 1-Oxaspiro[3.5]nonan-7-ol is a spirocyclic compound featuring a strained oxetane ring fuse...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction

1-Oxaspiro[3.5]nonan-7-ol is a spirocyclic compound featuring a strained oxetane ring fused to a cyclohexanol moiety. This structural motif is of growing interest in medicinal chemistry and drug discovery due to the unique three-dimensional architecture and physicochemical properties imparted by the spirocyclic system. The oxetane ring, in particular, can serve as a polar surrogate for gem-dimethyl or carbonyl groups, potentially improving metabolic stability and aqueous solubility of drug candidates. As with any novel chemical entity, comprehensive analytical characterization is paramount to confirm its identity, purity, and stereochemistry. This guide provides a detailed overview of the key analytical techniques and protocols for the thorough characterization of 1-Oxaspiro[3.5]nonan-7-ol.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's properties is crucial for selecting and optimizing analytical methods.

PropertyValueSource
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.19 g/mol
CAS Number 1823584-01-5
InChI Key XMOBSKGLTXGRTN-UHFFFAOYSA-N

Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of 1-Oxaspiro[3.5]nonan-7-ol. The following workflow outlines the recommended analytical strategy.

Analytical Workflow cluster_synthesis Synthesis & Purification Synthesis Synthesis of 1-Oxaspiro[3.5]nonan-7-ol Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (GC-MS, HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR GC Gas Chromatography (GC-FID) Purification->GC HPLC Chiral HPLC Purification->HPLC

Caption: A typical analytical workflow for the characterization of 1-Oxaspiro[3.5]nonan-7-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 1-Oxaspiro[3.5]nonan-7-ol, a combination of ¹H, ¹³C, and 2D NMR experiments will provide a complete picture of its connectivity and stereochemistry.

Predicted ¹H and ¹³C NMR Spectral Features

¹H NMR:

  • Oxetane Ring Protons: Expect complex multiplets in the upfield region, typically around 4.0-5.0 ppm for the protons on the carbons adjacent to the oxygen atom.

  • Cyclohexane Ring Protons: A series of multiplets in the range of 1.0-2.5 ppm. The proton on the carbon bearing the hydroxyl group (C7-H) is expected to be a multiplet around 3.5-4.0 ppm.

  • Hydroxyl Proton: A broad singlet whose chemical shift is dependent on concentration and solvent, typically between 1.5 and 4.0 ppm.

¹³C NMR:

  • Spiro Carbon (C4): A quaternary carbon signal, likely in the range of 70-90 ppm.

  • Oxetane Ring Carbons: The carbons adjacent to the oxygen (C2 and C5) will be downfield, expected around 60-80 ppm.

  • Carbon Bearing Hydroxyl Group (C7): Expected in the range of 65-75 ppm.

  • Other Cyclohexane Carbons: Signals in the aliphatic region of 20-40 ppm.

Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of purified 1-Oxaspiro[3.5]nonan-7-ol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[3]

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can be used to establish long-range H-C correlations, which is crucial for assigning quaternary carbons.[3][4]

  • Data Processing and Interpretation: Process the spectra using appropriate software. The combination of 1D and 2D NMR data will allow for the unambiguous assignment of all proton and carbon signals, confirming the spirocyclic structure.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern

Based on the predicted mass spectrum of the closely related ketone, 1-oxaspiro[3.5]nonan-7-one, and general fragmentation patterns of alcohols, we can anticipate the following for 1-Oxaspiro[3.5]nonan-7-ol.[6]

  • Molecular Ion (M⁺): A peak at m/z 142, corresponding to the molecular weight of the compound. This peak may be weak or absent in electron ionization (EI) mass spectra.

  • Loss of Water: A prominent peak at m/z 124 ([M-H₂O]⁺) is expected due to the facile dehydration of the alcohol.

  • Cleavage of the Oxetane Ring: Fragmentation of the four-membered ring can lead to various characteristic ions.

  • Cleavage of the Cyclohexane Ring: Ring-opening and subsequent fragmentation of the cyclohexane moiety will produce a series of smaller fragment ions.

Protocol for GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds like 1-Oxaspiro[3.5]nonan-7-ol.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS System:

    • Gas Chromatograph:

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

      • Injector: Split/splitless injector, typically operated at 250 °C.

      • Oven Program: A temperature gradient program, for example, starting at 50 °C, holding for 2 minutes, then ramping to 250 °C at 10 °C/min, and holding for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Scan Range: m/z 40-400.

  • Data Analysis: The resulting chromatogram will indicate the purity of the sample, and the mass spectrum of the peak corresponding to 1-Oxaspiro[3.5]nonan-7-ol can be compared to the predicted fragmentation pattern for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expected Vibrational Frequencies
  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • C-H Stretch: Aliphatic C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ region.

  • C-O Stretch (Alcohol): A strong band in the 1000-1260 cm⁻¹ region corresponding to the C-O stretching of the secondary alcohol.

  • C-O-C Stretch (Oxetane): A characteristic band for the cyclic ether linkage, typically in the 950-1150 cm⁻¹ region. The strained nature of the oxetane ring may shift this frequency.

  • Ring Vibrations: Vibrations associated with the cyclohexane and oxetane rings will appear in the fingerprint region (< 1500 cm⁻¹).

Protocol for FTIR Analysis
  • Sample Preparation: The sample can be analyzed as a neat liquid (if it is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared if the sample is a solid.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final spectrum.

  • Spectral Interpretation: Identify the characteristic absorption bands and correlate them with the functional groups present in 1-Oxaspiro[3.5]nonan-7-ol.

Chromatographic Techniques for Purity and Enantiomeric Separation

Chromatography is essential for determining the purity of the synthesized compound and for separating its enantiomers, as the spiro carbon atom is a chiral center.

Gas Chromatography (GC) for Purity Assessment

GC with a Flame Ionization Detector (GC-FID) is a robust method for quantifying the purity of volatile compounds.

Protocol for GC-FID Analysis

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., 1 mg/mL in ethyl acetate).

  • GC System:

    • Column: A non-polar or mid-polar capillary column.

    • Injector and Oven Program: Similar to the GC-MS protocol.

    • Detector: Flame Ionization Detector (FID).

  • Analysis: The peak area of 1-Oxaspiro[3.5]nonan-7-ol relative to the total area of all peaks in the chromatogram will provide a measure of its purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Since 1-Oxaspiro[3.5]nonan-7-ol is a chiral molecule, it is crucial to separate and quantify the enantiomers, especially in a drug development context where different enantiomers can have different pharmacological activities.[7]

Protocol for Chiral HPLC

  • Column Selection: Chiral stationary phases (CSPs) are required for enantiomeric separation. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are a good starting point for spirocyclic alcohols.[8]

  • Mobile Phase Selection:

    • Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. A typical starting mobile phase could be 90:10 (v/v) hexane:isopropanol.[9]

    • Reversed Phase: A mixture of water and an organic solvent like acetonitrile or methanol can also be explored.

  • Method Development:

    • Inject a solution of the racemic 1-Oxaspiro[3.5]nonan-7-ol onto the chiral column.

    • Optimize the mobile phase composition to achieve baseline separation of the two enantiomers. The ratio of the non-polar to polar solvent in the normal phase, or the organic modifier to water in the reversed phase, can be adjusted.

    • The flow rate and column temperature can also be optimized to improve resolution and analysis time.

  • Quantification: Once a suitable separation is achieved, the relative amounts of each enantiomer can be determined by integrating the peak areas.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Sample Prepare Racemic Sample Inject Inject Sample Sample->Inject Column Select Chiral Column Column->Inject MobilePhase Choose Mobile Phase System MobilePhase->Inject Optimize Optimize Separation (Mobile Phase, Flow, Temp) Inject->Optimize Quantify Quantify Enantiomers Optimize->Quantify

Caption: A streamlined workflow for developing a chiral HPLC method for 1-Oxaspiro[3.5]nonan-7-ol.

Conclusion

The comprehensive analytical characterization of 1-Oxaspiro[3.5]nonan-7-ol requires a synergistic application of spectroscopic and chromatographic techniques. NMR spectroscopy provides the definitive structural elucidation, while mass spectrometry confirms the molecular weight and offers structural insights through fragmentation analysis. FTIR spectroscopy serves as a rapid method for functional group identification. Chromatographic methods, particularly GC and chiral HPLC, are indispensable for assessing purity and resolving the enantiomers of this chiral spirocycle. The protocols and guidelines presented here provide a robust framework for researchers and scientists to confidently characterize this and other novel spirocyclic compounds, ensuring the quality and integrity of materials used in drug discovery and development.

References

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • 1H and 13C NMR for Determining Average Molecular Parameters of Asphaltenes from Vacuum Residue Distillation. AUREMN. Available at: [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. MDPI. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Analytical Methods. Ministry of the Environment, Government of Japan. Available at: [Link]

  • 1H NMR spectrum of the spiro compound 18. The Royal Society of Chemistry. Available at: [Link]

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Organic Chemistry Journal. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]

  • 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Utrecht University. Available at: [Link]

  • Indonesian Journal of Multidisciplinary Research. Semantic Scholar. Available at: [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • (1S,3R)-3-ethoxy-7-azaspiro[3.5]nonan-1-ol. PubChem. Available at: [Link]

  • 7-Methyl-1-oxaspiro[3.5]non-6-ene. PubChem. Available at: [Link]

  • 7-(Trifluoromethyl)-2-azaspiro[3.5]nonan-7-ol. PubChem. Available at: [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. Available at: [Link]

  • 1-oxaspiro[3.5]nonan-7-one. PubChemLite. Available at: [Link]

  • 3-ethoxy-7-oxaspiro[3.5]nonan-1-ol. PubChemLite. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Massachusetts Lowell. Available at: [Link]

  • Analytical Methods. ResearchGate. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: A Scalable Synthesis of 1-Oxaspiro[3.5]nonan-7-ol for Preclinical Supply

Abstract Spirocyclic oxetanes are increasingly recognized as privileged scaffolds in modern medicinal chemistry, serving as unique three-dimensional bioisosteres for commonly used groups like gem-dimethyl or carbonyls. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic oxetanes are increasingly recognized as privileged scaffolds in modern medicinal chemistry, serving as unique three-dimensional bioisosteres for commonly used groups like gem-dimethyl or carbonyls. Their incorporation can significantly enhance critical drug properties such as aqueous solubility, metabolic stability, and lipophilicity. This application note presents a comprehensive guide to the scale-up synthesis of 1-Oxaspiro[3.5]nonan-7-ol, a versatile building block for drug discovery programs. We detail a robust and scalable synthetic route centered around a key Paternò-Büchi photocycloaddition. The protocol includes step-by-step procedures, process optimization insights, purification strategies, and critical quality control measures necessary to produce material of sufficient quality and quantity for preclinical studies.

Introduction: The Strategic Value of 1-Oxaspiro[3.5]nonan-7-ol

The unique topology of spirocycles, combined with the strained four-membered oxetane ring, imparts a rigid, well-defined three-dimensional geometry. This structural feature is highly desirable for exploring chemical space and optimizing ligand-receptor interactions. 1-Oxaspiro[3.5]nonan-7-ol, possessing both the spiro-oxetane motif and a functionalizable hydroxyl group, represents a valuable intermediate for introducing this scaffold into more complex molecules.

However, the synthesis of such structures, particularly on a scale required for preclinical evaluation (tens to hundreds of grams), presents significant challenges.[1][2] The construction of the strained oxetane ring often requires specialized reaction conditions, and ensuring process safety, reproducibility, and high purity on a larger scale is non-trivial. This document provides a field-tested blueprint for navigating these challenges.

Retrosynthetic Analysis and Strategy Selection

Our process development strategy focused on identifying a convergent and efficient route using readily available starting materials. The primary disconnection strategy for 1-Oxaspiro[3.5]nonan-7-ol points to a [2+2] photocycloaddition between a cyclohexanone derivative and an alkene, a transformation known as the Paternò-Büchi reaction.[3][4]

Key Strategic Considerations:

  • Convergency: A late-stage formation of the complex spirocyclic core is desirable to maximize overall yield.

  • Scalability: The chosen reactions must be amenable to scale-up, considering factors like thermal management, reagent addition, and reactor type. Photochemical reactions, while powerful, require specialized equipment for efficient scale-up.[5]

  • Protecting Group Strategy: The hydroxyl group must be masked during the key cycloaddition step to prevent side reactions. The protecting group must be robust enough to withstand the reaction conditions and easily removable in the final step.

Based on these principles, we selected a three-step sequence as the primary route:

  • Protection: Silylation of the hydroxyl group of 4-hydroxycyclohexanone.

  • Paternò-Büchi Reaction: Photochemical [2+2] cycloaddition to form the spiro-oxetane ring.

  • Deprotection: Removal of the silyl ether to yield the target alcohol.

Retrosynthesis Target 1-Oxaspiro[3.5]nonan-7-ol Intermediate1 Protected Spiro-Oxetane (TBDMS-ether) Target->Intermediate1 Deprotection (TBAF) StartingMaterials 4-Hydroxy- cyclohexanone + Ethylene Intermediate1->StartingMaterials Paternò-Büchi [2+2] Photocycloaddition

Caption: Retrosynthetic analysis of 1-Oxaspiro[3.5]nonan-7-ol.

Detailed Synthesis Protocol: Paternò-Büchi Approach (100g Scale)

This section provides a detailed, step-by-step protocol for the synthesis, optimized for producing approximately 100 grams of the final product.

Step 1: Synthesis of 4-((tert-butyldimethylsilyl)oxy)cyclohexan-1-one

Rationale: The hydroxyl group of the starting material is protected as a tert-butyldimethylsilyl (TBDMS) ether. This group is stable to the photochemical reaction conditions but can be cleaved under mild conditions, making it ideal for this synthesis.

  • Materials:

    • 4-Hydroxycyclohexanone (1.0 eq, 114.14 g)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq, 180.8 g)

    • Imidazole (2.5 eq, 170.2 g)

    • Dichloromethane (DCM), anhydrous (1.5 L)

  • Procedure:

    • To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add 4-hydroxycyclohexanone and imidazole.

    • Add anhydrous DCM (1.5 L) and stir until all solids dissolve.

    • Cool the mixture to 0 °C using an ice bath.

    • Add TBDMS-Cl portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or GC-MS.

    • Quench the reaction by slowly adding deionized water (500 mL).

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 250 mL).

    • Combine the organic layers, wash with saturated aqueous NaCl solution (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

    • Purify the crude product by vacuum distillation to obtain the title compound as a colorless oil.

ParameterExpected Value
Starting Material114.14 g
Product Mass~210 g
Yield>90%
Purity (by GC)>98%
Step 2: Synthesis of 7-((tert-butyldimethylsilyl)oxy)-1-oxaspiro[3.5]nonane

Rationale: This is the key bond-forming step, utilizing the Paternò-Büchi reaction.[4][6] It involves the [2+2] photocycloaddition of the protected ketone with an alkene (ethylene). This reaction is typically performed in a specialized photoreactor to ensure efficient and uniform irradiation of the reaction mixture. For scalability, a flow photoreactor is highly recommended over a batch reactor.

  • Materials:

    • 4-((tert-butyldimethylsilyl)oxy)cyclohexan-1-one (1.0 eq, 228.4 g)

    • Acetone, UV-grade (2.5 L)

    • Ethylene gas

  • Procedure (Using a Preparative Photoreactor):

    • Dissolve the protected ketone (228.4 g) in UV-grade acetone (2.5 L) in the photoreactor reservoir.

    • Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen, which can quench the excited state of the ketone.

    • Cool the reactor to 10-15 °C using a chiller.

    • Begin bubbling ethylene gas through the solution at a steady rate.

    • Turn on the high-pressure mercury vapor lamp (e.g., 450W, Pyrex filter to cut off wavelengths <290 nm).

    • Continue irradiation while maintaining ethylene flow and temperature for 24-48 hours.

    • Monitor the disappearance of the starting material by GC-MS. The reaction is often slow and may not go to full completion.

    • Once the reaction has reached a satisfactory conversion (e.g., >80%), turn off the lamp and stop the ethylene flow.

    • Concentrate the reaction mixture under reduced pressure to remove the acetone. The resulting crude oil contains the desired product and unreacted starting material.

Step 3: Synthesis of 1-Oxaspiro[3.5]nonan-7-ol

Rationale: The final step involves the clean removal of the TBDMS protecting group using a fluoride source, typically tetra-n-butylammonium fluoride (TBAF).

  • Materials:

    • Crude 7-((tert-butyldimethylsilyl)oxy)-1-oxaspiro[3.5]nonane (from Step 2)

    • Tetrahydrofuran (THF), anhydrous (1.0 L)

    • TBAF (1.0 M solution in THF) (1.2 eq relative to starting ketone in Step 2, ~1.2 L)

  • Procedure:

    • Dissolve the crude oil from Step 2 in anhydrous THF (1.0 L) and cool to 0 °C in an ice bath.

    • Slowly add the TBAF solution over 1 hour.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC or GC-MS.

    • Quench the reaction with saturated aqueous ammonium chloride solution (500 mL).

    • Extract the mixture with ethyl acetate (3 x 500 mL).

    • Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification and Quality Control for Preclinical Material

Achieving high purity (>99%) is critical for preclinical toxicology and efficacy studies.

Purification Protocol:

  • Initial Purification: The crude product from Step 3 should be subjected to flash column chromatography on silica gel. A gradient elution system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 50%) is typically effective at separating the nonpolar starting material from the more polar product.

  • Final Purification (Crystallization): If the product is a solid, crystallization is the preferred method for achieving high purity on a large scale. Explore various solvent systems (e.g., ethyl acetate/hexanes, diethyl ether/pentane) to find optimal conditions.

  • Alternative (High-Throughput): For large quantities or difficult separations, simulated moving bed (SMB) chromatography can be a highly efficient alternative.[7]

Quality Control Specifications:

TestSpecificationMethod
IdentityConforms to reference¹H NMR, ¹³C NMR, MS
Purity≥ 99.0%HPLC, GC
Residual SolventsPer ICH Q3C limitsGC-HS
Water Content≤ 0.5%Karl Fischer
AppearanceWhite to off-white solidVisual

Scale-Up Considerations and Process Optimization

Transitioning from the bench to a pilot plant or manufacturing setting requires careful consideration of several factors.

ScaleUp cluster_0 Key Scale-Up Challenges cluster_1 Recommended Solutions Photochemistry Photochemistry (Light Penetration) FlowReactor Flow Photoreactor Photochemistry->FlowReactor Improves photon efficiency & consistency Thermal Thermal Management (Exotherms, Lamp Heat) JacketedVessel Jacketed Reactor with Chiller Control Thermal->JacketedVessel Ensures temperature control Purification Purification at Scale (Chromatography vs. Crystallization) Crystallization Develop Robust Crystallization Protocol Purification->Crystallization More economical and scalable than chromatography Safety Process Safety (Reagents, Pressure) HAZOP Conduct HAZOP Study Safety->HAZOP Identifies potential hazards

Caption: Key challenges and solutions for scaling up the synthesis.

  • Photochemistry: The primary challenge in scaling the Paternò-Büchi reaction is ensuring uniform light distribution.[8] As reactor volume increases, the path length for light becomes too long, leading to inefficient reactions.

    • Solution: The use of a continuous flow photoreactor is strongly advised. These systems pass the reaction mixture through narrow-gauge tubing wrapped around a light source, ensuring all molecules receive a consistent photon flux. This leads to better reproducibility, higher yields, and improved safety.

  • Thermal Management: The heat generated by high-powered UV lamps, coupled with any reaction exotherms, must be carefully managed to prevent side reactions and ensure process safety. Jacketed reactors with precise temperature control are essential.

  • Ethylene Handling: On a large scale, handling a flammable gas like ethylene requires specialized equipment and adherence to strict safety protocols, including pressure-rated vessels and appropriate ventilation.

  • Downstream Processing: Large-volume extractions and concentrations require appropriately sized equipment. The transition from chromatography to crystallization for final purification is a key goal for creating a cost-effective and scalable process.

Conclusion

The synthetic route and protocols described herein provide a reliable and scalable pathway to 1-Oxaspiro[3.5]nonan-7-ol, a valuable intermediate for preclinical drug development. By leveraging a key Paternò-Büchi photocycloaddition and addressing the associated scale-up challenges through modern technologies like flow chemistry, researchers can confidently produce the multi-gram quantities of high-purity material required to advance their discovery programs.

References

  • D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò–Büchi Reaction. Molecules, 18(9), 11384-11428. [Link]

  • Google Patents. (2016). Method for purifying alcohol compound. CN105985220B.
  • Bull, J. A., et al. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(2), 169-172. [Link]

  • Cheprakova, E. M., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(4), 7313–7327. [Link]

  • Cheprakova, E. M., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(4), 7313–7327. [Link]

  • Griesbeck, A. G., & Glorius, F. (2021). Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. ChemRxiv. [Link]

  • D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384-11428. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Chemistry, 10(18), 2335-2362. [Link]

  • Mykhailiuk, P. K., et al. (2021). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Strieth-Kalthoff, F., et al. (2022). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society, 144(45), 20659–20668. [Link]

  • ChemSynthesis. (n.d.). 3-phenyl-1-oxaspiro[3.5]nonan-2-one. [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 108-115. [Link]

  • Petropoulos, S., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 25(21), 5176. [Link]

  • Google Patents. (2006).
  • Snyder, S. A., et al. (2016). Antroquinonol A: Scalable Synthesis and Preclinical Biology of a Phase 2 Drug Candidate. Angewandte Chemie International Edition, 55(15), 4831-4835. [Link]

  • ChemSynthesis. (n.d.). 1-oxaspiro[3.5]nonan-3-one. [Link]

  • Denmark, S. E., et al. (2018). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting. [Link]

  • Van de Weghe, P., et al. (2004). Synthesis and elaboration of functionalised carbohydrate-derived spiroketals. Organic & Biomolecular Chemistry, 2(7), 1013-1022. [Link]

  • Still'n The Clear. (2024, January 8). FILTERING YOUR SPIRITS. YouTube. [Link]

  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

  • Baran, P. S., et al. (2016). Scalable, enantioselective taxane total synthesis. Nature Chemistry, 8(8), 788-794. [Link]

  • Snyder, S. A., et al. (2016). Antroquinonol A: Scalable Synthesis and Preclinical Biology of a Phase 2 Drug Candidate. Angewandte Chemie International Edition, 55(15), 4831-4835. [Link]

  • Ghorbani-Choghamarani, A., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry, 65(12), 8348–8363. [Link]

  • Wikipedia. (n.d.). Metal–organic framework. [Link]

  • Husson, H. P., et al. (1987). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of Organic Chemistry, 52(20), 4604-4607. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Google Patents. (1974).
  • PubChem. (n.d.). 7-Azaspiro[3.5]nonane. [Link]

  • Mori, K., et al. (1984). Synthesis of the enantiomers of 1,7-dioxaspiro[5.5]undecane, 4-hydroxy-1,7-dioxaspirol[5.5]undecane and 3-hydroxy-1,7-dioxaspiroi[5.5]undecane. Tetrahedron, 40(2), 299-306. [Link]

  • ResearchGate. (n.d.). A template-based approach to the synthesis of 1,7-dioxaspiro[5.5]undecane spiroketal derivatives. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the synthesis of 1-Oxaspiro[3.5]nonan-7-ol

Technical Support Center: Synthesis & Optimization of 1-Oxaspiro[3.5]nonan-7-ol Case ID: SP-OX-909 Subject: Troubleshooting Synthetic Routes, Stability, and Stereocontrol Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Optimization of 1-Oxaspiro[3.5]nonan-7-ol

Case ID: SP-OX-909 Subject: Troubleshooting Synthetic Routes, Stability, and Stereocontrol Assigned Specialist: Senior Application Scientist, Chemical Development Group

Executive Summary

The 1-oxaspiro[3.5]nonan-7-ol scaffold represents a high-value pharmacophore in modern drug discovery. It serves as a metabolically stable, polar surrogate for gem-dimethyl or cyclohexyl groups, offering reduced lipophilicity (LogD) while maintaining steric bulk.

However, its synthesis presents a distinct "stability-reactivity" paradox. The strain energy of the oxetane ring (~26 kcal/mol) makes the spiro-junction susceptible to acid-catalyzed ring opening, while the steric hindrance at the quaternary center complicates the initial ring-closing steps. This guide addresses the three most critical failure modes reported by our user base: Spiro-cyclization failure , Acid-mediated decomposition , and Stereochemical control .

Part 1: Critical Troubleshooting Guides

Issue 1: Low Yield or Elimination During Spiro-Oxetane Ring Closure

User Query: "I am attempting to close the oxetane ring from the 1-(2-hydroxyethyl)cyclohexan-1-ol precursor using TsCl/Pyridine, but I am observing significant elimination products (vinyl cyclohexene derivatives) and low yields of the spiro-cycle."

Root Cause Analysis: The formation of a 4-membered ether at a quaternary center is kinetically disfavored compared to 3- or 5-membered rings. The competition between intramolecular S_N2 substitution (ring closure) and E2 elimination is fierce. Standard tosylation conditions often leave the tertiary alcohol unprotected or insufficiently activated, leading to side reactions.

Technical Protocol & Solution: You must switch to a Sequential Activation-Cyclization Strategy . Do not attempt "one-pot" closures without rigid temperature control.

  • Step A: Selective Activation. React your diol (1-(2-hydroxyethyl)-4-protected-cyclohexanol) with n-Butyllithium (n-BuLi) (1.05 eq) at -78°C to deprotonate the primary alcohol selectively, followed by the addition of Tosyl Chloride (TsCl) or Nosyl Chloride (NsCl) .

    • Why: The primary alcohol is less sterically hindered and more acidic. Selective sulfonation here creates the necessary leaving group on the ethyl arm.

  • Step B: The "Triggered" Cyclization. Warm to 0°C, then add a second equivalent of strong base (e.g., NaH or KOtBu ) to deprotonate the tertiary alcohol.

    • Why: The tertiary alkoxide is a potent nucleophile. By pre-installing the leaving group on the primary arm, you force the intramolecular attack.

  • Solvent Switch: Ensure the reaction solvent is THF/DMF (9:1) . The polar aprotic co-solvent accelerates the S_N2 rate relative to elimination.

Validation Check:

  • Monitor by TLC/LCMS.[1] The intermediate monotosylate should be visible before the second base addition. If elimination persists, switch the leaving group to a Triflate (Tf) at -78°C for faster kinetics at lower temperatures.

Issue 2: Oxetane Decomposition During Ketal Deprotection

User Query: "I successfully made the spiro-oxetane with a ketal protecting group at C7. When I use 1M HCl to remove the ketal, the oxetane ring opens to a diol or chlorinated product."

Root Cause Analysis: Oxetanes are Lewis-basic ethers. In aqueous acid, the oxygen protonates, activating the adjacent carbons for nucleophilic attack (by water or chloride). The spiro-center stabilizes the ring slightly (Thorpe-Ingold effect), but not enough to withstand standard deprotection conditions (pH < 2).

Technical Protocol & Solution: Abandon aqueous mineral acids. Use Trans-ketalization or Buffered Hydrolysis .

Recommended Protocol: The PPTS/Acetone Method

  • Dissolve the substrate in wet acetone (containing ~5% water).

  • Add 10-20 mol% Pyridinium p-toluenesulfonate (PPTS) .

  • Heat to reflux (approx. 55-60°C).

  • Mechanism: PPTS provides a pH of ~4.5, which is sufficient to hydrolyze the ketal (an acetal) but generally too mild to protonate and open the oxetane ring.

Alternative (If PPTS fails): Use Iodine in Acetone .

  • Add 5-10 mol%

    
     to the acetone solution. This acts as a mild Lewis acid specific for ketal cleavage.
    

Data Comparison: Deprotection Conditions

ReagentpH Approx.Ketal Cleavage RateOxetane Survival RateRecommendation
1M HCl / THF~1.0Fast (<1 hr)< 10% (Ring Opens)DO NOT USE
TFA / DCM< 1.0Fast< 50%High Risk
PPTS / Acetone ~4.5 Moderate (4-12 hrs) > 95% Standard
Amberlyst-15~2.0ModerateVariableRisk of trapping
Issue 3: Stereocontrol of the C7 Hydroxyl Group

User Query: "Reduction of the ketone gives a 1:1 mixture of isomers. I specifically need the cis-isomer (OH cis to the oxetane oxygen)."

Root Cause Analysis: The spiro-oxetane ring at C1/C4 exerts a remote steric influence, but the cyclohexane ring is conformationally mobile (chair flip). Standard reagents like NaBH4 attack from the least hindered face, which is often ambiguous in this spiro-system.

Technical Protocol & Solution: You must exploit Steric Approach Control vs. Thermodynamic Control .

  • For Equatorial Alcohol (Trans-dominant):

    • Use NaBH4 in MeOH at -78°C or LiAlH4 in THF. Small hydrides tend to deliver the hydride axially, resulting in the equatorial alcohol (thermodynamically more stable).

  • For Axial Alcohol (Cis-dominant):

    • Use L-Selectride (Lithium tri-sec-butylborohydride) in THF at -78°C.

    • Mechanism:[1][2][3][4][5] The bulky sec-butyl groups are forced to attack from the equatorial trajectory (the more accessible face), forcing the hydroxyl group into the axial position.

Part 2: Synthetic Workflow Visualization

The following diagram outlines the optimized pathway starting from commercially available 1,4-cyclohexanedione monoethylene ketal.

SynthesisPath Start Start: 1,4-Cyclohexanedione Monoethylene Ketal Step1 Step 1: Reformatsky Reaction (Br-CH2-COOEt, Zn) Adds C2 unit Start->Step1 Inter1 Intermediate: 1-(Carbethoxymethyl)- cyclohexanol deriv. Step1->Inter1 Step2 Step 2: Reduction (LiAlH4, THF) Esters to Diol Inter1->Step2 Inter2 Intermediate: 1-(2-Hydroxyethyl)- cyclohexan-1-ol Step2->Inter2 Step3 Step 3: Cyclization (1. nBuLi/TsCl, 2. NaH) Formation of Oxetane Inter2->Step3 Critical Step SpiroKetone Spiro-Ketal Intermediate Step3->SpiroKetone Step4 Step 4: Mild Deprotection (PPTS, Acetone, Reflux) Avoids Ring Opening SpiroKetone->Step4 Ketone Target Precursor: 1-Oxaspiro[3.5]nonan-7-one Step4->Ketone Step5 Step 5: Stereoselective Reduction (L-Selectride or NaBH4) Ketone->Step5 Final FINAL TARGET: 1-Oxaspiro[3.5]nonan-7-ol Step5->Final

Figure 1: Optimized synthetic route emphasizing the Reformatsky/Reduction/Cyclization sequence to ensure robust oxetane formation.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use the Corey-Chaykovsky reaction (DMSO/NaH/Trimethylsulfoxonium iodide) to make the oxetane directly from the ketone? A: Generally, no . The reaction of ketones with dimethylsulfoxonium methylide typically yields the spiro-epoxide (oxirane), not the oxetane. While there are niche protocols for one-step oxetane formation, they are substrate-dependent and often low-yielding for cyclohexanones. The two-carbon expansion (Reformatsky or Vinyl Grignard + Hydroboration) is significantly more reliable for this specific scaffold [1].

Q: How stable is the 1-oxaspiro[3.5]nonan-7-ol scaffold in biological assays? A: It is highly stable in plasma and microsome stability assays (pH 7.4). The metabolic "soft spot" is usually the C7 hydroxyl group (susceptible to oxidation or glucuronidation) rather than the oxetane ring itself. However, avoid acidic buffers (pH < 4) during formulation or LCMS sample preparation to prevent degradation [2].

Q: Is the synthesis scalable to gram quantities? A: Yes, but the cyclization step (Step 3) is the bottleneck. On a large scale (>10g), the exothermic nature of the NaH addition requires careful dosing. Additionally, the purification of the diol intermediate is critical; removing residual zinc or aluminum salts from previous steps is essential to prevent chelation that inhibits the cyclization [3].

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[5][6][7] Angewandte Chemie International Edition, 49(5), 896-935. Link

  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150-12233. Link

  • Carreira, E. M., & Fessard, T. C. (2013). "Spirocyclic Oxetanes: Synthesis and Properties." Chemistry - A European Journal, 19(33), 10788-10798. Link

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Spirocyclization Reactions

<_PART_1> Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achievin...

Author: BenchChem Technical Support Team. Date: February 2026

<_PART_1>

Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving optimal yields and selectivity in these sterically demanding transformations. Spirocycles are a cornerstone of modern drug discovery, but their synthesis can be fraught with challenges. This guide provides a structured, question-and-answer-based approach to systematically diagnose and resolve common issues, grounded in mechanistic principles and field-proven strategies.

Section 1: General Troubleshooting - The First Response

This section addresses the most frequent and fundamental issues encountered when a spirocyclization reaction underperforms.

FAQ 1: My reaction shows low conversion, with a significant amount of starting material remaining. What should I investigate first?

Low conversion is a common hurdle, often stemming from issues with reagents, reaction setup, or catalyst activity. Before making drastic changes, it's crucial to verify the fundamentals.

Answer:

A stalled reaction points to several potential root causes. A systematic approach, starting with the simplest explanations, is the most efficient way to troubleshoot.

Initial Checks (The "Is it plugged in?" list):

  • Reagent Purity and Stoichiometry:

    • Causality: Impurities in the starting material can act as catalyst poisons or introduce side reactions.[1][2] Ensure accurate calculation and weighing of all reagents.[1] Even minor errors in stoichiometry can halt a catalytic cycle.

    • Action: Re-purify your starting materials by chromatography or recrystallization. Verify the purity by NMR and/or LC-MS. Double-check all calculations and weighings.

  • Solvent and Atmosphere Quality:

    • Causality: Many spirocyclization catalysts, particularly organometallic complexes (e.g., Palladium, Iridium), are sensitive to oxygen and moisture.[2] These can lead to catalyst decomposition or unwanted side reactions.

    • Action: Use freshly distilled or commercially available anhydrous solvents. Ensure all glassware is rigorously flame- or oven-dried.[1] Degas the solvent and maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the reaction.

  • Temperature Control:

    • Causality: Insufficient thermal energy can prevent the reaction from overcoming its activation energy barrier. Conversely, excessive heat can lead to decomposition of the substrate, product, or catalyst.[2]

    • Action: Ensure the reaction is being stirred vigorously and the temperature is monitored internally.[1] If the reaction is known to be temperature-sensitive, consider running a small-scale screen at slightly higher and lower temperatures.

If these initial checks do not resolve the issue, the problem likely lies with the catalytic system itself.

FAQ 2: My reaction is complete, but the yield is low due to the formation of multiple side products. How can I improve selectivity?

Poor selectivity indicates that alternative, energetically accessible reaction pathways are competing with your desired spirocyclization. The goal is to identify conditions that favor the desired pathway.

Answer:

The formation of a complex product mixture suggests issues with reaction kinetics versus thermodynamics, or the inherent reactivity of your substrate.

Key Areas for Optimization:

  • Concentration:

    • Causality: Spirocyclization is an intramolecular process. At high concentrations, intermolecular side reactions can begin to dominate.

    • Action: Run the reaction under high-dilution conditions. A common technique is to use a syringe pump to slowly add the substrate to the reaction mixture over several hours. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.

  • Solvent Effects:

    • Causality: The solvent can dramatically influence the reaction rate and selectivity by stabilizing or destabilizing the transition state of the desired pathway versus side reactions.[3][4] Polar solvents may accelerate reactions that develop charge in the transition state.[4][5]

    • Action: Conduct a solvent screen. Choose a range of solvents with varying polarities and coordinating abilities. For instance, in a palladium-catalyzed reaction, you might compare a non-coordinating solvent like toluene with a more coordinating one like dioxane or a polar aprotic solvent like DMF.[6]

    Table 1: Example of a Solvent Screen for a Generic Spirocyclization

    Solvent Dielectric Constant (ε) Relative Polarity Typical Yield (%)
    Toluene 2.4 0.099 45%
    Dioxane 2.2 0.164 65%
    Acetonitrile 37.5 0.460 82%[6]
    DMF 36.7 0.386 85%[6]

    | THF | 7.6 | 0.207 | 50% |

  • Temperature Optimization:

    • Causality: Side reactions may have different activation energies than the desired spirocyclization. Lowering the temperature can often disfavor a high-energy side reaction, thereby improving selectivity, albeit potentially at the cost of a longer reaction time.

    • Action: Attempt the reaction at a lower temperature. If conversion becomes an issue, a careful balance must be struck.

Section 2: Advanced Troubleshooting - Catalyst and Substrate Issues

If general troubleshooting fails, a deeper dive into the specifics of your catalytic system and substrate is required.

FAQ 3: I suspect my catalyst is deactivating or dying. What are the common causes and how can I fix it?

Catalyst deactivation is a frequent cause of stalled reactions, especially in complex molecular settings.

Answer:

Catalyst deactivation can occur through several mechanisms. Identifying the likely cause will guide your strategy for mitigation.

Common Deactivation Pathways:

  • Oxidative Degradation:

    • Causality: As mentioned, many transition metal catalysts are air-sensitive. For Palladium catalysts, oxidative addition of impurities or even the solvent can lead to inactive Pd(II) or Pd(IV) species that fall out of the catalytic cycle.

    • Action: Ensure rigorous exclusion of air and moisture. The use of antioxidants or sacrificial reagents can sometimes help.

  • Ligand Dissociation or Decomposition:

    • Causality: The ligands attached to the metal center are crucial for its stability and reactivity. High temperatures or reactive functional groups on the substrate can cause ligands to dissociate or decompose, leading to the formation of inactive metal aggregates (e.g., palladium black).

    • Action:

      • Lower the Temperature: This is the simplest first step.

      • Use More Robust Ligands: Switch to ligands with stronger binding affinities or greater steric bulk to protect the metal center.

      • Increase Ligand-to-Metal Ratio: Adding a slight excess of the ligand can help push the equilibrium away from the dissociated, inactive state.[7]

  • Product Inhibition:

    • Causality: The spirocyclic product itself may coordinate strongly to the catalyst, preventing it from turning over. This is particularly common if the product contains strong Lewis basic sites.

    • Action: This is a challenging problem to solve. Sometimes, changing the ligand can alter the catalyst's electronics enough to reduce product binding. In other cases, a different catalytic system may be required.

Troubleshooting Workflow for Catalyst Deactivation

G start Low Conversion Observed. Reaction Stalls. check_purity Verify Purity of All Reagents and Solvents start->check_purity check_atmosphere Ensure Rigorous Inert Atmosphere Conditions check_purity->check_atmosphere observe_precipitate Observe Black Precipitate (e.g., Pd Black)? check_atmosphere->observe_precipitate yes_precipitate Likely Catalyst Aggregation. - Lower Temperature - Use More Robust Ligand - Increase Ligand:Metal Ratio observe_precipitate->yes_precipitate  Yes no_precipitate No Obvious Decomposition. observe_precipitate->no_precipitate No increase_loading Increase Catalyst Loading. Does reaction go to completion? no_precipitate->increase_loading yes_loading Catalyst Deactivation is Likely. - Screen Ligands/Additives - Consider a more stable catalyst increase_loading->yes_loading  Yes no_loading Problem may be substrate-related or thermodynamic. - Check for Product Inhibition - Re-evaluate Reaction Energetics increase_loading->no_loading No

Caption: A decision tree for troubleshooting catalyst deactivation.

FAQ 4: My reaction is giving a poor diastereomeric or enantiomeric ratio. How can I improve stereoselectivity?

Achieving high stereoselectivity in spirocyclization is critical, as different stereoisomers can have vastly different biological activities.

Answer:

Stereoselectivity is determined by the energy difference between the diastereomeric transition states leading to the different product isomers. Your goal is to maximize this energy difference.

Strategies for Improving Stereoselectivity:

  • Chiral Ligands and Catalysts (for enantioselectivity):

    • Causality: The chiral environment created by the ligand is directly responsible for inducing asymmetry. The effectiveness of a ligand is highly substrate-dependent.[8]

    • Action: Screen a library of chiral ligands. Small changes to the ligand backbone or steric bulk can have a profound impact. For example, modifying the 3,3'-substituents on a BINOL-derived phosphoric acid catalyst can enhance enantiocontrol through additional hydrogen bonding or electrostatic interactions.[8]

  • Temperature:

    • Causality: Lowering the reaction temperature generally increases selectivity. The relationship between the ratio of products (k1/k2) and temperature is described by the Eyring equation; a larger difference in the free energies of activation (ΔΔG‡) between the two pathways leads to higher selectivity, and this difference is more pronounced at lower temperatures.

    • Action: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Additives and Co-catalysts:

    • Causality: Additives like Lewis acids or bases can interact with the substrate or catalyst, altering the conformation of the transition state assembly. For example, the addition of lithium bromide (LiBr) has been shown to dramatically improve diastereoselectivity in some addition reactions by chelating the substrate and influencing the nucleophile's trajectory.[9][10]

    • Action: Screen a range of additives. For reactions involving charged intermediates, salts can have a significant effect. For acid-catalyzed reactions, screening different acids is crucial.[11][12]

  • Solvent:

    • Causality: The solvent can influence the conformation of the substrate and the catalyst-ligand complex, thereby affecting the facial selectivity of the cyclization.

    • Action: As with improving chemical selectivity, a solvent screen is a valuable tool for optimizing stereoselectivity.

Diagram of a Catalytic Asymmetric Spirocyclization

G sub Substrate complex Substrate-Catalyst Complex sub->complex cat [M]-L* (Chiral Catalyst) cat->complex ts_r Transition State R (Lower Energy) complex->ts_r Favored Pathway ts_s Transition State S (Higher Energy) complex->ts_s Disfavored Pathway prod_r R-Spirocycle (Major Product) ts_r->prod_r prod_s S-Spirocycle (Minor Product) ts_s->prod_s prod_r->cat Catalyst Regeneration prod_s->cat

Caption: Energy pathways in a catalyst-controlled stereoselective reaction.

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Reaction Optimization Screen

This protocol provides a framework for efficiently screening multiple reaction parameters (e.g., solvent, temperature, ligand) in parallel.

  • Preparation: Arrange an array of reaction vials (e.g., 2 mL HPLC vials with stir vanes) in a heating block.

  • Stock Solutions: Prepare stock solutions of your substrate, catalyst precursor, and any common reagents in a suitable solvent to minimize pipetting errors.

  • Dispensing:

    • To each vial, add the catalyst precursor and the specific ligand for that vial.

    • Add the appropriate solvent to each vial.

    • Add the substrate stock solution to initiate the reaction.

  • Inerting: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Place the array on the pre-heated block and stir for the designated time.

  • Quenching and Analysis: At the end of the reaction, cool the vials to room temperature, quench appropriately, and take an aliquot from each for analysis by LC-MS or GC-MS to determine conversion and product ratios.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Quora. What could be reason for getting a very low yield in organic chemistry?. [Link]

  • Li, J. J. (2021). Palladium-catalyzed cascade reactions for synthesis of heterocycles initiated by C(sp3)
  • Gholami, H., & Cornali, B. M. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic Letters, 25(43), 7822–7826. [Link]

  • Mear, S. J., et al. (2021). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. [Link]

  • Zhang, X., et al. (2020). Asymmetric Spirocyclization Enabled by Iridium and Brønsted Acid-Catalyzed Formal Reductive Cycloaddition. CCS Chemistry, 2(5), 1-13.
  • ResearchGate. Optimization of the intramolecular cyclization-solvent effect. [Link]

  • Wikipedia. Solvent effects. [Link]

  • de Léséleuc, M., et al. (2021). Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. Organic Process Research & Development, 25(5), 1184–1191. [Link]

  • Singleton, D. A. (1992). Solvent effects in intramolecular Diels-Alder reactions of 2-furfuryl methyl fumarates: evidence for a polar transition state. Journal of the American Chemical Society, 114(16), 6563–6564. [Link]

  • Wolf, L. M., & Tantillo, D. J. (2022). Solvation Effects in Organic Chemistry. The Journal of Organic Chemistry, 87(5), 2947–2952. [Link]

  • Liu, J., et al. (2018). Metal Catalysts for Heterogeneous Catalysis: From Single Atoms to Nanoclusters and Nanoparticles. Chemical Reviews, 118(10), 4951–5064.
  • Martínez-Gualda, M., et al. (2019). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science, 10(18), 4848–4858. [Link]

  • Chemistry LibreTexts. Intramolecular Addition (Cyclization) Reactions. [Link]

  • Zhang, W., et al. (2022). Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation. Science Advances, 8(28), eabq1033. [Link]

Sources

Troubleshooting

optimizing reaction conditions for 1-Oxaspiro[3.5]nonan-7-ol synthesis

This guide outlines the technical optimization for synthesizing 1-oxaspiro[3.5]nonan-7-ol , a high-value spirocyclic scaffold used in medicinal chemistry to modulate lipophilicity and metabolic stability. The synthesis f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical optimization for synthesizing 1-oxaspiro[3.5]nonan-7-ol , a high-value spirocyclic scaffold used in medicinal chemistry to modulate lipophilicity and metabolic stability.

The synthesis focuses on the Double Methylene Transfer strategy (Corey-Chaykovsky ring expansion), which is the most scalable and direct method to convert a cyclohexanone derivative into a 1-oxaspiro-oxetane.

Part 1: The Synthetic Strategy (Mechanistic Logic)

The formation of the 1-oxaspiro[3.5]nonane system proceeds via a sequential addition of sulfur ylide species. Unlike standard epoxidation, this protocol drives the reaction further to the oxetane.

  • Activation: Trimethylsulfoxonium iodide (TMSOI) is deprotonated to form the ylide.

  • Epoxidation (Kinetic): The ylide attacks the ketone (4-protected-hydroxycyclohexanone) to form a spiro-epoxide (1-oxaspiro[2.5]octane).

  • Ring Expansion (Thermodynamic): A second equivalent of ylide attacks the less hindered carbon of the epoxide, forming a homo-allylic alkoxide which cyclizes to form the oxetane (1-oxaspiro[3.5]nonane).

Critical Constraint: The hydroxyl group at position 7 (derived from the 4-position of the starting ketone) must be protected during ylide exposure to prevent proton quenching and polymerization.

Visualizing the Reaction Pathway

ReactionPath Start 4-Hydroxycyclohexanone Protected 4-(OTBS)-Cyclohexanone (Protected Precursor) Start->Protected TBSCl, Imidazole (Protection) Epoxide Spiro-Epoxide Intermediate (1-oxaspiro[2.5]octane) Protected->Epoxide TMSOI (1.2 eq), Base RT, 2h Ylide Dimethylsulfoxonium Methylide (Generated in situ) Ylide->Epoxide Reagent Pool Oxetane Protected Spiro-Oxetane (1-oxaspiro[3.5]nonane) Epoxide->Oxetane TMSOI (Excess), 60°C (Ring Expansion) Final 1-Oxaspiro[3.5]nonan-7-ol (Target) Oxetane->Final TBAF or Acid (Deprotection)

Figure 1: Step-wise transformation from cyclohexanone to spiro-oxetane via the double methylene transfer mechanism.

Part 2: Optimized Experimental Protocol

Target Scale: 10 mmol (approx. 1.14 g of starting ketone) Yield Target: 65–75% (over 2 steps)

Reagents & Materials
  • Substrate: 4-((tert-butyldimethylsilyl)oxy)cyclohexan-1-one (Prepared from 4-hydroxycyclohexanone).

  • Ylide Source: Trimethylsulfoxonium iodide (TMSOI) – Must be dry; recrystallize from water if yellow.

  • Base: Potassium tert-butoxide (KOtBu) – Superior to NaH for solubility and kinetics in this specific expansion.

  • Solvent: t-Butanol (tBuOH) and Dimethoxyethane (DME) (1:1 ratio) or anhydrous DMSO.

Step-by-Step Procedure

1. Ylide Generation (The "Reservoir" Method)

  • In a flame-dried flask under Argon, charge TMSOI (8.8 g, 40 mmol, 4.0 equiv) .

  • Add KOtBu (4.5 g, 40 mmol, 4.0 equiv) .

  • Add tBuOH (40 mL) and DME (40 mL) .

  • Stir at 50°C for 1 hour. The mixture will become a milky white suspension (active ylide).

2. Ketone Addition & Epoxidation [1]

  • Cool the mixture to 25°C .

  • Add 4-(OTBS)-cyclohexanone (2.28 g, 10 mmol, 1.0 equiv) dissolved in minimal DME (5 mL) dropwise.

  • Stir at room temperature for 2 hours .

  • Checkpoint: TLC should show complete consumption of ketone and formation of the epoxide (less polar).

3. Thermal Ring Expansion (The Critical Step)

  • Heat the reaction mixture to 60–65°C .

  • Stir for 16–24 hours .

  • Monitoring: Monitor by GC-MS or NMR. The epoxide signal (characteristic doublet around 2.6 ppm) will disappear, replaced by oxetane signals (multiplets around 4.4 ppm).

  • Note: If conversion stalls, add an additional 1.0 equiv of TMSOI and KOtBu.

4. Workup & Deprotection

  • Quench with saturated NH₄Cl (aq) and extract with Et₂O (3x).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve crude residue in THF. Add TBAF (1.1 equiv, 1M in THF). Stir 2h at RT.

  • Purification: Flash chromatography (SiO₂).[2][3] Elute with DCM/MeOH (95:5). The 7-OH product is polar.

Part 3: Troubleshooting & Optimization Center

Common Failure Modes
IssueSymptomRoot CauseCorrective Action
Stalled at Epoxide NMR shows epoxide remaining after 24h heating.Insufficient ylide concentration or wet reagents.Add 1-2 equiv fresh TMSOI/Base. Increase temp to 70°C (do not exceed 80°C to avoid decomposition).
Low Yield Complex mixture; "tar" formation.Free hydroxyl group quenched the ylide.Ensure 100% protection of the 7-OH starting material. Use TBS or Benzyl ether.
Side Products Formation of vinyl-cyclohexane derivatives.Elimination instead of cyclization.Switch solvent to pure DMSO (stabilizes the zwitterionic intermediate). Lower temp to 50°C and extend time.
Isomer Separation Product is a mixture of cis and trans.Inherent diastereoselectivity of ylide attack.The trans isomer (OH equatorial, Oxetane axial) is often major. Separate by careful column chromatography or prep-HPLC.
Frequently Asked Questions (FAQs)

Q: Can I use NaH and DMSO instead of KOtBu/tBuOH? A: Yes, the classic Corey-Chaykovsky conditions (NaH/DMSO) work well for the epoxide. However, for the ring expansion to the oxetane, the KOtBu/tBuOH system often provides cleaner conversion because the bulky base minimizes proton abstraction from the delicate epoxide intermediate.

Q: Why is the "1-oxaspiro" nomenclature confusing? A: In spiro[3.5]nonane, the spiro carbon is position 2. If the oxygen is in the 4-membered ring attached to the spiro center, it is 1-oxaspiro . If the oxygen were separated from the spiro center by a carbon (e.g., derived from a diol cyclization), it would be 2-oxaspiro . This protocol yields the 1-oxaspiro isomer (oxetane oxygen attached directly to the spiro carbon).

Q: How do I distinguish the Epoxide from the Oxetane by NMR? A:

  • Epoxide (Intermediate): Look for CH₂ protons on the 3-membered ring as doublets/multiplets around 2.5–2.9 ppm .

  • Oxetane (Product): Look for the CH₂ protons adjacent to oxygen (C-O-C) around 4.3–4.6 ppm . The shift downfield is distinct.

Q: Is the product stable? A: 1-Oxaspiro[3.5]nonan-7-ol is relatively stable but can undergo acid-catalyzed rearrangement (ring opening) if exposed to strong Lewis acids. Store neat at -20°C.

References

  • Okuma, K., et al. "Synthesis of oxetanes by the reaction of oxiranes with dimethylsulfoxonium methylide." Journal of Organic Chemistry, 1983, 48(25), 5133–5134.

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016, 116(24), 15032–15088.

  • Wurts, J., et al. "Synthesis of Spirocyclic Oxetanes." Journal of Medicinal Chemistry (Contextual grounding for spiro-scaffolds in drug design).
  • PubChem Compound Summary. "7-Azaspiro[3.5]nonane and related spiro scaffolds." (For structural verification of spiro numbering).

Sources

Optimization

Technical Support Center: Purification of 1-Oxaspiro[3.5]nonan-7-ol

Executive Summary The purification of 1-oxaspiro[3.5]nonan-7-ol presents a unique "double-bind" challenge in organic synthesis. You are dealing with a molecule that possesses both a strained oxetane ring (acid-sensitive)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 1-oxaspiro[3.5]nonan-7-ol presents a unique "double-bind" challenge in organic synthesis. You are dealing with a molecule that possesses both a strained oxetane ring (acid-sensitive) and a polar hydroxyl group (requires polar eluents).

Standard silica gel chromatography often results in substantial mass loss due to acid-catalyzed ring opening (polymerization or hydrolysis).[1] Furthermore, the spirocyclic center creates fixed stereochemistry, resulting in cis/trans diastereomers that often require difficult separation.[1][2]

This guide provides field-proven protocols to navigate these stability and separation issues.

Module 1: Chromatographic Stability (The "Acid Trap")

Q: My compound streaks on TLC and I lose >30% mass during flash chromatography. What is happening?

A: You are likely experiencing acid-catalyzed degradation.[1] Standard silica gel (SiO₂) is slightly acidic (pH ~4–5).[2] While oxetanes are more stable than epoxides, spirocyclic oxetanes possess significant ring strain.[1][2] The acidic surface of silica, combined with the heat generated during the adsorption of polar solvents (like EtOAc or MeOH), catalyzes the ring-opening of the oxetane into a diol or triggers oligomerization.[1]

The Diagnostic Test (Self-Validating System): Before running your column, perform a 2D-TLC Stability Test :

  • Spot your crude mixture on the corner of a square TLC plate.

  • Run the TLC in your chosen solvent system.

  • Dry the plate, rotate it 90° clockwise, and run it again in the same solvent.[1][2]

  • Result: All stable spots should align on a diagonal line. If you see spots appearing below the diagonal or streaking between spots, the stationary phase is degrading your compound during the run.[1]

Solution: The "Buffered Silica" Protocol

If the 2D-TLC shows degradation, you must neutralize the stationary phase.[1]

Protocol: Triethylamine (Et₃N) Passivation

  • Slurry Preparation: Prepare your silica slurry using a solvent mixture containing 1% Triethylamine (Et₃N) (e.g., 99:1 Hexane:Et₃N).[2]

  • Column Packing: Pour the column and flush with 2 column volumes (CV) of the Et₃N-spiked solvent.

  • Equilibration: Switch to your running eluent (e.g., Hexane/EtOAc).[1][2] Note: You do not need to keep Et₃N in the running eluent if the column is pre-washed, but adding 0.5% Et₃N to the eluent ensures safety.[1]

  • Loading: Load your sample. Avoid dissolving the sample in highly acidic solvents like chloroform; use DCM or a small amount of benzene/toluene if possible.

Alternative: Neutral Alumina

If the compound remains unstable on buffered silica, switch to Aluminum Oxide (Alumina), Neutral, Activity Grade III .[1][2]

  • Why: Alumina is less acidic than silica.[1]

  • Trade-off: Resolution is generally lower than silica.[1] You may need a shallower gradient.

Module 2: Isomer Separation (Cis/Trans)

Q: I see two close spots on TLC. How do I separate the cis and trans isomers of the 7-ol?

A: The 1-oxaspiro[3.5]nonan-7-ol exists as two diastereomers based on the relationship between the hydroxyl group on the cyclohexane ring and the oxygen of the oxetane ring.

  • Trans-isomer: Hydroxyl is anti to the oxetane oxygen.[1]

  • Cis-isomer: Hydroxyl is syn to the oxetane oxygen.[1]

These isomers have distinct physical properties but often co-elute on standard silica.

Strategy 1: Thermodynamic Control (Recrystallization) Spirocyclic alcohols are often highly crystalline.[2]

  • Solvent System: Try hot cyclohexane/EtOAc or Hexane/DCM.

  • Observation: One isomer (often the trans) tends to be significantly less soluble and may crystallize out of the mixture, leaving the enriched cis isomer in the mother liquor.

Strategy 2: Derivatization (The "Esters are Easier" Method) If direct separation fails, derivatize the alcohol.[2] Esters often have better separation factors (


) than their parent alcohols.[2]
  • Acylation: React the mixture with

    
    -nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride.
    
  • Separation: The resulting esters usually separate easily on silica due to

    
    -
    
    
    
    stacking differences.
  • Hydrolysis: Saponify (LiOH/THF/H₂O) to recover the pure alcohol isomers.

Module 3: Workflow Visualization

The following diagram illustrates the decision logic for purifying acid-sensitive spirocyclic oxetanes.

PurificationLogic Start Crude 1-Oxaspiro[3.5]nonan-7-ol TLC_Test Perform 2D-TLC Stability Test (Silica Gel) Start->TLC_Test Standard_Flash Standard Flash Chromatography (Hex/EtOAc) TLC_Test->Standard_Flash Yes Neutralize Neutralize Silica (Pre-wash with 1% Et3N) TLC_Test->Neutralize No Stable Spots on Diagonal? (Stable) Unstable Off-Diagonal Spots? (Degradation) Separation Isomer Separation Needed? Standard_Flash->Separation Retest Retest Stability on Buffered Silica Neutralize->Retest Retest->Standard_Flash Stable Alumina Switch to Neutral Alumina (Activity Grade III) Retest->Alumina Unstable Alumina->Separation Direct_Sep Careful Gradient Elution (0.5% MeOH steps) Separation->Direct_Sep Delta Rf > 0.1 Derivatize Derivatize to p-Nitrobenzoate Then Separate & Hydrolyze Separation->Derivatize Delta Rf < 0.1

Caption: Decision tree for selecting the stationary phase and separation strategy based on compound stability and resolution requirements.

Module 4: Quantitative Data & Solvent Systems

The following table summarizes recommended solvent systems based on the specific impurity profile.

Purification GoalStationary PhaseSolvent System (Mobile Phase)AdditivesNotes
Bulk Purification Silica Gel (Buffered)Hexane : EtOAc (3:1 to 1:[1]1)1% Et₃N (Pre-wash)Standard protocol.[2] High throughput.
Difficult Separation Silica Gel (High Performance)DCM : MeOH (98:2 to 95:[1][2]5)0.5% Et₃NGood for removing polar baseline impurities.[2]
Extreme Acid Sensitivity Neutral Alumina (Grade III)Hexane : DCM (Gradient)NoneUse if Et₃N-silica fails.[1] Lower capacity than silica.
Isomer Resolution C18 (Reverse Phase)H₂O : MeCN (Gradient)NoneBest for cis/trans separation. Oxetanes are generally stable in neutral water/MeCN.[2]

FAQ: Frequently Asked Questions

Q: Can I distill this compound? A: Proceed with extreme caution. While spirocyclic oxetanes are thermally more stable than simple oxetanes, the 7-ol functionality raises the boiling point significantly.[1] Prolonged heating >120°C can cause thermal rearrangement.

  • Recommendation: Use Kugelrohr distillation only under high vacuum (<0.1 mbar) to keep the temperature below 100°C. If the pot residue turns dark/viscous, stop immediately—polymerization is occurring.

Q: How do I remove DMSO from the synthesis (Corey-Chaykovsky) before the column? A: DMSO is a common solvent for making these spirocycles. Do not try to rotovap DMSO off at high heat.

  • Protocol: Dilute the reaction mixture with Water/Brine (1:1) and extract exhaustively with Et₂O or DCM. Wash the organic layer 3x with water to remove DMSO.[1] The oxetane is lipophilic enough to remain in the organic phase.[1]

Q: Why does my NMR show a "mess" in the aliphatic region after purification? A: If you used non-buffered silica, you likely opened the ring.[1]

  • Check: Look for a multiplet at 3.5–3.8 ppm . The intact oxetane CH₂ protons usually appear as distinct doublets or multiplets around 4.2–4.8 ppm (depending on substitution). If the signals shift upfield to ~3.6 ppm, you have hydrolyzed the oxetane to a 1,3-diol.[1][2]

References

  • Wuitschik, G., et al. (2010).[1][2] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Angewandte Chemie International Edition, 49(5), 895–929.[1][2] [1][2]

    • Core Reference: Establishes the stability profile of oxetanes and their utility as gem-dimethyl surrog
  • Burkhard, J. A., et al. (2010).[1][2] "Synthesis and Structural Analysis of Spirocyclic Oxetanes." Organic Letters, 12(9), 1944–1947.[1][2]

    • Protocol Reference: Details the synthesis and isolation of spiro[3.3] and spiro[3.5] systems.
  • Bull, J. A., et al. (2016).[1][2] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2] Chemical Reviews, 116(19), 12150–12233.[1][2] [1][2]

    • Technical Reference: Comprehensive review covering the acid sensitivity and purification str

Sources

Troubleshooting

stability of 1-Oxaspiro[3.5]nonan-7-ol under acidic or basic conditions

Executive Summary & Compound Profile 1-Oxaspiro[3.5]nonan-7-ol is a specialized spirocyclic building block used primarily in medicinal chemistry as a bioisostere for gem-dimethyl or carbonyl groups. Its core value lies i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-Oxaspiro[3.5]nonan-7-ol is a specialized spirocyclic building block used primarily in medicinal chemistry as a bioisostere for gem-dimethyl or carbonyl groups. Its core value lies in the spiro-oxetane motif, which lowers lipophilicity (LogD) and improves metabolic stability compared to carbocyclic analogs.

However, the strain inherent in the 4-membered oxetane ring (~107 kJ/mol) creates specific stability challenges, particularly under acidic conditions.[1] This guide provides the operational parameters to manipulate the hydroxyl group at position 7 without compromising the structural integrity of the spiro-oxetane core.

PropertySpecification
Structure Spiro-fused oxetane (4-membered) and cyclohexane (6-membered)
Key Vulnerability Acid-catalyzed ring opening (hydrolytic cleavage)
Key Stability High resistance to basic hydrolysis and nucleophilic attack
Primary Application Solubility enhancement, metabolic blocking

Acidic Stability: The Critical Failure Mode

The most common user error with 1-Oxaspiro[3.5]nonan-7-ol is inadvertent exposure to strong Brønsted or Lewis acids. While 3,3-disubstituted oxetanes (like this spiro system) are more robust than mono-substituted variants, they are not acid-proof .

The Mechanism of Failure

Under acidic conditions (pH < 3), the oxetane oxygen becomes protonated. This activates the adjacent carbon-oxygen bond for cleavage.[2] In aqueous media, water acts as a nucleophile, opening the ring to form a 1-(hydroxymethyl)cyclohexane-1,4-diol derivative.

Visualization: Acid-Catalyzed Decomposition Pathway

The following diagram illustrates the specific pathway leading to sample degradation.

Oxetane_Acid_Decomposition Figure 1: Acid-Catalyzed Hydrolysis Mechanism of Spiro-Oxetanes Spiro 1-Oxaspiro[3.5]nonan-7-ol (Intact Spirocycle) Protonated Protonated Intermediate (Activated Oxonium) Spiro->Protonated + H+ (Fast) Transition C-O Bond Cleavage (Carbocation/SN2-like) Protonated->Transition Rate Limiting Product Ring-Opened Diol (Degradation Product) Transition->Product + H2O

[3]

Troubleshooting: Acidic Conditions

Q: Can I perform a Jones Oxidation (CrO3/H2SO4) on the 7-OH group? A: No. The sulfuric acid will likely open the oxetane ring.

  • Alternative: Use basic or buffered oxidation methods such as Dess-Martin Periodinane (DMP) or Swern Oxidation (ensure the quench is buffered).

Q: I see a new polar spot on TLC after workup. What happened? A: You likely used an acidic quench (e.g., 1M HCl) or exposed the compound to silica gel for too long. Silica is slightly acidic.

  • Solution: Pre-treat silica gel with 1% Triethylamine (TEA) during column chromatography to neutralize acidic sites.

Basic Stability: Operational Safe Zone

The spiro-oxetane ring is remarkably stable to bases. The ring strain does not make it susceptible to base-catalyzed hydrolysis because the alkoxide is a poor leaving group.

Operational Parameters
Reagent ClassCompatibilityNotes
Inorganic Bases (NaOH, KOH, K2CO3)High Stable even at elevated temperatures (reflux).
Organolithiums (n-BuLi, LDA)Moderate The 7-OH will deprotonate first. The oxetane ring generally survives, but extremely strong Lewis acidic counter-ions could trigger opening.
Hydrides (NaH, LiAlH4)High Stable. Suitable for alkylation of the 7-OH.

Q: Can I alkylate the 7-OH using NaH and Methyl Iodide? A: Yes. This is a standard transformation. The oxetane ring will remain intact.

Experimental Protocols

Protocol A: Stability Stress Test (Validation)

Before committing valuable material to a scale-up, perform this micro-scale assay to verify stability in your specific reaction matrix.

  • Preparation: Dissolve 2 mg of 1-Oxaspiro[3.5]nonan-7-ol in 0.6 mL of the reaction solvent (e.g., THF, DCM).

  • Control: Take a T0 NMR or HPLC trace.

  • Challenge: Add 1 equivalent of the reagent (or adjust buffer to target pH).

  • Incubation: Stir at intended reaction temperature for 1 hour.

  • Analysis:

    • HPLC: Look for a shift to a lower retention time (diol formation results in higher polarity).

    • NMR: Watch the oxetane methylene protons (typically

      
       4.3–4.8 ppm). Disappearance of these distinct doublets indicates ring opening.
      
Protocol B: Safe Workup for Acid-Sensitive Spirocycles

Use this workflow to isolate the product without degradation.

Workup_Workflow Figure 2: Safe Workup Decision Tree Start Reaction Mixture (Contains 1-Oxaspiro[3.5]nonan-7-ol) CheckPH Check pH of Matrix Start->CheckPH Acidic pH < 4 CheckPH->Acidic Neutral pH 4 - 9 CheckPH->Neutral Basic pH > 9 CheckPH->Basic Buffer Quench with Sat. NaHCO3 or Phosphate Buffer (pH 7) Acidic->Buffer IMMEDIATE ACTION Extract Extract with EtOAc/DCM Neutral->Extract Basic->Extract Buffer->Extract Dry Dry over Na2SO4 (Avoid MgSO4 if Lewis Acid sensitive) Extract->Dry Conc Concentrate < 40°C Dry->Conc

Frequently Asked Questions (Technical)

Q: Is the 7-OH position sterically hindered? A: Moderately. The spiro-fusion at position 4 (relative to the cyclohexane numbering) locks the conformation. Depending on whether the hydroxyl is cis or trans to the oxetane oxygen, you may observe different reaction rates. However, standard secondary alcohol conditions usually apply.

Q: Can I use Lewis Acids like BF3·OEt2? A: Proceed with extreme caution. Strong Lewis acids coordinate to the oxetane oxygen and trigger ring opening/rearrangement, often expanding the ring or eliminating. If you must use a Lewis acid catalysis (e.g., for glycosylation), screen mild catalysts like Sc(OTf)3 or Yb(OTf)3 at low temperatures (-78°C).

Q: How do I store this compound? A: Store neat at -20°C. If in solution, ensure the solvent is free of acidic impurities (e.g., avoid un-stabilized chloroform which generates HCl over time).

References

  • Wuitschik, G., et al. (2006). "Oxetanes as promising physicochemical and metabolic modules in drug discovery." Angewandte Chemie International Edition, 45(46), 7736-7739.

  • Wuitschik, G., et al. (2010).[4] "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry, 53(8), 3227-3246.

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][5][6] Chemical Reviews, 116(19), 12150–12233.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified p-Cresol Analogues." Organic Letters, 12(9), 1944–1947.

Sources

Optimization

improving the stereoselectivity of 1-Oxaspiro[3.5]nonan-7-ol synthesis

An essential component of contemporary drug discovery is the synthesis of structurally complex and three-dimensionally diverse molecules.[1][2] Spirocyclic systems, particularly those containing heterocyclic elements lik...

Author: BenchChem Technical Support Team. Date: February 2026

An essential component of contemporary drug discovery is the synthesis of structurally complex and three-dimensionally diverse molecules.[1][2] Spirocyclic systems, particularly those containing heterocyclic elements like the 1-oxaspiro[3.5]nonane core, are highly sought-after motifs due to their ability to present substituents in well-defined vectors, often leading to improved physicochemical and pharmacological properties. However, the construction of these scaffolds, especially with precise control over stereochemistry, presents a significant synthetic challenge. The creation of the spirocyclic carbon, a quaternary stereocenter, is often sterically hindered and requires carefully optimized conditions to achieve high diastereoselectivity and enantioselectivity.[3]

This Technical Support Center provides researchers, scientists, and drug development professionals with a focused collection of troubleshooting guides and frequently asked questions to address common issues encountered during the stereoselective synthesis of 1-Oxaspiro[3.5]nonan-7-ol and its derivatives. The guidance herein is synthesized from established principles in asymmetric catalysis, reaction mechanism, and kinetic versus thermodynamic control.

Frequently Asked Questions (FAQs)

Q1: What are the principal strategies for constructing the 1-oxaspiro[3.5]nonane core with stereocontrol?

There are three primary strategies to control stereochemistry in this synthesis:

  • Substrate Control: This approach utilizes a pre-existing stereocenter on the acyclic precursor to direct the stereochemical outcome of the cyclization. The inherent chirality of the starting material biases the transition state, favoring the formation of one diastereomer over others.

  • Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate. This auxiliary directs the stereoselective transformation and is subsequently removed, yielding the enantiomerically enriched product. This method is robust but requires additional synthetic steps for attachment and removal.[4][5][]

  • Catalyst Control: This is a highly efficient method that employs a chiral catalyst (e.g., a transition metal complex with a chiral ligand, an organocatalyst, or a chiral Brønsted acid) to create a chiral environment for the key bond-forming reaction.[7][8][9] This approach is often preferred for its atom economy and ability to generate significant quantities of chiral material from achiral precursors.

Q2: My synthesis is producing a nearly 1:1 mixture of diastereomers. What is the likely cause?

A low diastereomeric ratio (d.r.) often points to a lack of facial selectivity in the key cyclization step. This can occur under conditions that allow for thermodynamic equilibration, where the final product ratio reflects the relative stability of the diastereomers rather than the kinetic preference of their formation.[10] Alternatively, the transition states leading to the different diastereomers may be very close in energy, meaning there is no strong kinetic preference for one pathway over the other.

Q3: What are the key factors that influence whether a reaction is under kinetic or thermodynamic control?

The distinction is critical for stereoselectivity.[11][12]

  • Kinetic Control: Favored by irreversible conditions, such as low temperatures, strong and non-nucleophilic bases, and short reaction times. The product ratio is determined by the relative rates of formation (i.e., the lowest energy transition state).

  • Thermodynamic Control: Favored by reversible conditions, such as higher temperatures, weaker bases, and longer reaction times. The system is allowed to reach equilibrium, and the product ratio reflects the relative thermodynamic stability of the products.

Q4: How can I accurately determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of my product?

Accurate measurement is crucial for optimization.

  • Diastereomeric Ratio (d.r.): This can typically be determined using high-field Nuclear Magnetic Resonance (NMR) spectroscopy by integrating well-resolved signals corresponding to each diastereomer. Gas Chromatography (GC) or Liquid Chromatography (LC) can also be used.

  • Enantiomeric Excess (e.e.): This requires a chiral stationary phase. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) are the most common and reliable methods. Derivatization with a chiral agent to form diastereomers that can be distinguished by NMR is also a valid, albeit more laborious, method.

Troubleshooting Guide: Improving Stereoselectivity

This guide addresses specific experimental failures and provides a logical workflow for resolving them.

Problem 1: Low Diastereoselectivity (e.g., d.r. < 5:1)
  • Potential Cause A: Reaction is under thermodynamic control. The reaction conditions may be allowing the initially formed kinetic product to equilibrate to a more stable, but undesired, thermodynamic mixture.[10]

  • Recommended Solution:

    • Lower the Reaction Temperature: Drastically reduce the temperature (e.g., from room temperature to -78 °C). This will slow down the rate of equilibration relative to the forward reaction, effectively trapping the kinetic product.

    • Change the Base/Catalyst: If using a base, switch to a stronger, non-coordinating base (e.g., from K₂CO₃ to LiHMDS or KHMDS). This promotes rapid, irreversible deprotonation and cyclization.

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent post-reaction equilibration.

  • Potential Cause B: Poor intrinsic facial selectivity. The substrate lacks sufficient steric or electronic bias to direct the cyclization from a single face.

  • Recommended Solution:

    • Modify the Substrate: Introduce a bulky protecting group at a strategic position on the cyclohexane ring precursor. This can create a steric shield that blocks one face of the molecule, forcing the reaction to proceed from the less hindered side.

    • Screen Solvents: The solvent can influence the conformation of the substrate and the transition state. Test a range of solvents with varying polarities and coordinating abilities (e.g., THF, Dichloromethane, Toluene, Acetonitrile).

Problem 2: Low Enantioselectivity (e.g., e.e. < 80%) in a Catalytic Reaction
  • Potential Cause A: Inefficient Chiral Catalyst. The chosen chiral catalyst may not be optimal for the specific substrate, or the reaction conditions may be suboptimal for asymmetric induction.

  • Recommended Solution:

    • Catalyst Screening: Synthesize or procure a small panel of related chiral catalysts. For example, if using a chiral phosphoric acid, test different aryl substituents at the 3 and 3' positions of the BINOL backbone.[13] If using a metal complex, screen different chiral ligands.

    • Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can improve e.e. by minimizing the formation of catalyst aggregates that may have lower selectivity. Conversely, a higher loading may be needed to outcompete the background reaction.

    • Additive Screening: The presence of additives can be crucial. For example, in some metal-catalyzed reactions, the addition of a Lewis acid co-catalyst or a specific counter-ion can enhance selectivity. In organocatalysis, the addition of water or an acid/base can be critical.

  • Potential Cause B: Competing Non-catalyzed Background Reaction. The desired catalytic cycle is occurring, but a non-selective, uncatalyzed reaction is happening in parallel, producing a racemic product and eroding the overall e.e.

  • Recommended Solution:

    • Lower Reaction Temperature: This is the most effective way to slow down the higher-activation-energy background reaction more significantly than the lower-activation-energy catalyzed pathway.

    • Adjust Concentration: Lowering the substrate concentration can sometimes disfavor the bimolecular background reaction relative to the catalyst-substrate pathway.

Illustrative Workflows and Protocols

Decision Workflow for Troubleshooting Stereoselectivity

This diagram outlines a logical process for diagnosing and solving issues with stereoselectivity.

G cluster_start Start: Analyze Product cluster_dr Diastereoselectivity Issue cluster_ee Enantioselectivity Issue Start Determine d.r. and e.e. (NMR, Chiral HPLC) Low_dr Problem: Low d.r. Start->Low_dr d.r. is low Low_ee Problem: Low e.e. Start->Low_ee e.e. is low Success Success! Start->Success d.r. & e.e. are high Check_Thermo Hypothesis: Thermodynamic Control? Low_dr->Check_Thermo Test_Kinetic Action: Switch to Kinetic Conditions (Low Temp, Strong Base) Check_Thermo->Test_Kinetic Yes Check_Facial Hypothesis: Poor Facial Selectivity? Check_Thermo->Check_Facial No Test_Kinetic->Start Re-analyze Modify_Substrate Action: Modify Substrate (Bulky Groups, Solvent Screen) Check_Facial->Modify_Substrate Modify_Substrate->Start Check_Catalyst Hypothesis: Inefficient Catalyst? Low_ee->Check_Catalyst Screen_Cat Action: Screen Catalysts/Ligands & Optimize Conditions Check_Catalyst->Screen_Cat Yes Check_Background Hypothesis: Background Reaction? Check_Catalyst->Check_Background No Screen_Cat->Start Re-analyze Lower_Temp Action: Lower Temperature & Adjust Concentration Check_Background->Lower_Temp Lower_Temp->Start

Caption: Troubleshooting workflow for stereoselectivity issues.

Protocol Example 1: Diastereoselective Intramolecular Oxa-Michael Addition

This protocol illustrates a substrate-controlled approach to form the spirocyclic core.

Reaction: (S)-4-(3-oxobutyl)cyclohex-2-en-1-one → cis-1-Oxaspiro[3.5]nonan-7-one

  • Pre-reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the starting enone (1.0 eq) and anhydrous toluene (0.1 M).

  • Cooling: Cool the solution to -40 °C in an acetonitrile/dry ice bath.

  • Base Addition: Add a solution of potassium tert-butoxide (KOtBu) (1.2 eq) in THF dropwise over 20 minutes, ensuring the internal temperature does not exceed -35 °C.

  • Reaction Monitoring: Stir the reaction mixture at -40 °C. Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired spirocycle.

  • Stereochemical Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.

Causality Note: The use of a low temperature and a strong base (KOtBu) favors a kinetically controlled, irreversible cyclization. The pre-existing stereocenter on the starting material directs the intramolecular attack to one face of the enone, leading to high diastereoselectivity.

Protocol Example 2: Catalytic Asymmetric Oxetane Formation

This protocol is based on analogous catalytic asymmetric syntheses of oxetanes and is a catalyst-controlled approach.[14]

Reaction: 1-(Prop-1-en-2-yl)cyclohexane-1,4-diol + Acetaldehyde → 1-Oxaspiro[3.5]nonan-7-ol derivative

  • Catalyst Preparation: In a glovebox, add the chiral Brønsted acid catalyst (e.g., a SPINOL-derived phosphoric acid, 5 mol%) to an oven-dried vial.[7]

  • Reaction Setup: Outside the glovebox, add the diol substrate (1.0 eq) and molecular sieves (4 Å) to a separate flame-dried flask under argon. Add anhydrous dichloromethane (0.2 M).

  • Reagent Addition: Add acetaldehyde (2.0 eq) to the substrate mixture. Cool the flask to 0 °C.

  • Initiation: Add the catalyst solution in dichloromethane via syringe.

  • Reaction Monitoring: Stir the reaction at 0 °C for 24-48 hours. Monitor by LC-MS for the formation of the product.

  • Workup and Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Extract with dichloromethane, dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.

  • Stereochemical Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.

Causality Note: The chiral Brønsted acid catalyst coordinates to the carbonyl of the aldehyde, activating it for nucleophilic attack by one of the hydroxyl groups. The chiral environment of the catalyst forces this addition to occur enantioselectively, leading to an enantioenriched product after subsequent intramolecular ring closure.[15]

Data Summary Table

The following table illustrates hypothetical results from a catalyst screen for the asymmetric oxetane formation described in Protocol 2. This demonstrates how data should be organized to facilitate decision-making.

EntryChiral Catalyst (5 mol%)SolventTemp (°C)Yield (%)d.r.e.e. (%)
1(R)-TRIPCH₂Cl₂065>20:185
2(R)-STRIPCH₂Cl₂072>20:191
3(R)-STRIPToluene055>20:188
4(R)-STRIPCH₂Cl₂-2068>20:194
5(S)-STRIPCH₂Cl₂-2067>20:193 (inv)

TRIP = 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate STRIP = 3,3'-Bis(2,4,6-tris(trimethylsilyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

References

  • Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes. PubMed, 2019.[Link]

  • Concise stereoselective synthesis of oxaspirocycles with 1-tosyl-1,2,3-triazoles: application to the total syntheses of (±)-Tuberostemospiroline and (±)-stemona-lactam R. PubMed, 2016.[Link]

  • Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. ResearchGate, 2025.[Link]

  • Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute.[Link]

  • Re2O7-Catalyzed Approach to Spirocyclic Ether Formation from Acyclic Precursors: Observation of Remote Stereoinduction. PubMed, 2011.[Link]

  • Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation. Organic Chemistry Frontiers (RSC Publishing), 2017.[Link]

  • A Modular, Stereoselective Approach to Spiroketal Synthesis. ResearchGate, 2004.[Link]

  • 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Organic Syntheses Procedure.[Link]

  • Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. Organic Chemistry Frontiers (RSC Publishing), 2015.[Link]

  • Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI, 2024.[Link]

  • Rapid and stereoselective synthesis of spirocyclic ethers via the intramolecular Piancatelli rearrangement. PubMed, 2013.[Link]

  • Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Organic Letters (ACS Publications), 2024.[Link]

  • Common methods for the preparation of spiroketals a) from dihydroxyketons. ResearchGate.[Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC (NIH), 2022.[Link]

  • 3-phenyl-1-oxaspiro[3.5]nonan-2-one. ChemSynthesis.[Link]

  • Lithiated three-membered heterocycles as chiral nucleophiles in the enantioselective synthesis of 1-oxaspiro[1][16]hexanes. Organic & Biomolecular Chemistry (RSC Publishing), 2023.[Link]

  • 1-oxaspiro[3.5]nonan-3-one. ChemSynthesis.[Link]

  • Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation. NIH, 2018.[Link]

  • Highly regio-, chemo- and diastereoselective synthesis of oxa-bridged spirocycles: A novel observation of reverse selectivity. Chemical Communications (RSC Publishing), 2012.[Link]

  • Organocatalytic enantioselective assembly of dispiro-bisoxindoles with vicinal stereocenters. Organic & Biomolecular Chemistry (RSC Publishing), 2022.[Link]

  • Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. RSC Publishing, 2020.[Link]

  • Design and Synthesis of Chiral Spiro Ligands. ResearchGate, 2011.[Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate, 2023.[Link]

  • Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry (RSC Publishing), 2023.[Link]

  • Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3). Google APIs, 2018.[Link]

  • Enantioselective synthesis of spirooxoindoles via chiral auxiliary (bicyclic lactam) controlled SNAr reactions. Organic & Biomolecular Chemistry (RSC Publishing), 2010.[Link]

  • Catalytic asymmetric synthesis of chiral 4-substituted 2-oxetanones. The Journal of Organic Chemistry (ACS Publications), 2002.[Link]

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC (NIH), 2022.[Link]

  • Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes. Wiley Online Library, 2019.[Link]

  • Chiral spirocyclic phosphoric acid-catalyzed enantioselective synthesis of heterotriarylmethanes bearing an amino acid moiety. RSC Publishing, 2023.[Link]

  • Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Chemical Communications (RSC Publishing), 2020.[Link]

  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube, 2020.[Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed, 2018.[Link]

  • Asymmetric Organocatalysis: The 2021 Nobel Prize. YouTube, 2022.[Link]

  • 7-Azaspiro(3.5)nonane. PubChem.[Link]

Sources

Troubleshooting

Technical Support: Protecting Group Strategies for 1-Oxaspiro[3.5]nonan-7-ol Synthesis

Ticket ID: #OX-SP-359 Subject: Selection of Protecting Groups (PG) for Spiro-Oxetane Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Synthetic Chemistry Division[1] Executive Summary & Diagnosti...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OX-SP-359 Subject: Selection of Protecting Groups (PG) for Spiro-Oxetane Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Synthetic Chemistry Division[1]

Executive Summary & Diagnostic

You are synthesizing 1-oxaspiro[3.5]nonan-7-ol , likely from a 4-substituted cyclohexanone precursor via the Corey-Chaykovsky reaction.[1][2]

The Central Conflict: This synthesis presents a "chemical pincer" problem regarding stability:

  • Step 1 (Spiro-annulation): Requires strong bases (NaH, KOtBu) and sulfur ylides.[1][2] Your PG must be non-hydrolyzable and stable to nucleophiles.[2]

  • Step 2 (Deprotection): The resulting oxetane ring is acid-sensitive .[1][2] Strong acids (HCl, TFA) will protonate the ether oxygen, leading to rapid ring opening due to strain release (~26 kcal/mol).

Recommendation: We strongly recommend using Silyl Ethers (TBS) or Benzyl Ethers (Bn/PMB) .[1][2] You must avoid esters (Acetates/Benzoates) and acid-labile acetals (THP) if possible.[1][2]

Decision Matrix: Selecting Your Protecting Group

Use this logic flow to determine the best PG for your specific downstream applications.

PG_Selection Start Start: 4-Hydroxycyclohexanone Q1 Is the final product sensitive to Fluoride? Start->Q1 Route_TBS Route A: Silyl Protection (TBS) (Recommended) Q1->Route_TBS No Route_Bn Route B: Benzyl Protection (Bn/PMB) Q1->Route_Bn Yes Step_Spiro Spiro-annulation (TMSOI, NaH, DMSO) Route_TBS->Step_Spiro Route_Bn->Step_Spiro Deprotect_TBS Deprotection: TBAF or TAS-F (Mild, Basic/Neutral) Step_Spiro->Deprotect_TBS If TBS used Deprotect_Bn Deprotection: H2, Pd/C (Neutral) Step_Spiro->Deprotect_Bn If Bn used Risk_Acid CRITICAL RISK: Avoid Acidic Deprotection (HCl, TFA opens Oxetane) Deprotect_TBS->Risk_Acid Avoid Acid Deprotect_Bn->Risk_Acid Avoid Acid

Figure 1: Decision tree for protecting group selection emphasizing the avoidance of acidic conditions during the final step.

Validated Protocols
Route A: The TBS Strategy (Primary Recommendation)

Best for: General synthesis where fluoride residues are acceptable.

1. Protection: React 4-hydroxycyclohexanone with TBSCl (1.2 equiv) and Imidazole (2.5 equiv) in DMF at 0°C to RT.

  • Why: TBS survives the basic conditions of the next step perfectly.

2. Spiro-annulation (The Critical Step):

  • Reagents: Trimethylsulfoxonium iodide (TMSOI) (1.2–1.5 equiv), NaH (1.5 equiv), DMSO (Anhydrous).

  • Procedure:

    • Wash NaH with hexanes to remove mineral oil.[2] Suspend in dry DMSO.

    • Add TMSOI portion-wise at RT (Wait for evolution of H2 to cease; solution becomes clear/yellow).[2]

    • Add the TBS-protected ketone (dissolved in DMSO) dropwise.

    • Heat to 50–60°C for 2–4 hours.

  • Mechanism:[3][4][5][6] The sulfur ylide attacks the ketone to form a betaine, which closes to an epoxide. In the presence of excess ylide and heat, the epoxide is ring-opened and cyclized again to form the oxetane (Corey-Chaykovsky Spiroannulation).[1]

3. Deprotection:

  • Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF.[1][2]

  • Condition: 0°C to RT.

  • Safety Note: TBAF is basic. It will cleave the silyl ether without touching the oxetane.

  • Alternative: If TBAF causes issues, use TAS-F (tris(dimethylamino)sulfonium difluorotrimethylsilicate) for milder, anhydrous fluoride conditions.[1]

Route B: The Benzyl/PMB Strategy

Best for: Large scale or when fluoride must be avoided.

1. Protection: Use Benzyl Bromide (BnBr) or PMB-Cl with NaH in THF/DMF.[1][2]

  • Note: Ensure all NaH is quenched before workup to avoid side reactions.[2]

2. Spiro-annulation: Same conditions as Route A. Benzyl ethers are hyper-stable to sulfur ylides.[1][2]

3. Deprotection:

  • Reagent: H2 (1 atm), Pd/C (10% loading).

  • Solvent: Ethanol or Ethyl Acetate.[2]

  • Caution: While oxetanes are generally stable to hydrogenolysis, highly strained systems can sometimes ring-open.[2] Monitor carefully.

  • PMB Alternative: If using PMB (p-Methoxybenzyl), use oxidative cleavage with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/H2O.[1] This avoids H2 and is very mild for the oxetane.[2]

Troubleshooting & FAQs

Q1: I used dilute HCl to remove my protecting group, and my product disappeared. What happened? A: You likely triggered an acid-catalyzed ring opening.[1][2]

  • Mechanism: The oxetane oxygen protonates, becoming a good leaving group. The ring strain (~107 kJ/mol) drives the cleavage, often assisted by the solvent (water/methanol) acting as a nucleophile.

  • Result: You formed a 1,3-diol or a methoxy-alcohol derivative.

  • Fix: Switch to TBS (fluoride cleavage) or PMB (oxidative cleavage).[1][2]

Q2: The yield of the spiro-annulation is low (<30%). A: This is often due to moisture or "enolization" of the ketone.[1]

  • Moisture: The sulfur ylide is destroyed instantly by water.[2] Ensure DMSO is distilled over CaH2 or molecular sieves.[2]

  • Enolization: If the ketone is hindered, the ylide may act as a base rather than a nucleophile.

  • Fix: Ensure the TMSOI/NaH ylide formation is complete (solution should be clear) before adding the ketone. Add the ketone slowly.

Q3: Can I use an Acetate (Ac) or Benzoate (Bz) protecting group? A: No. [1]

  • Reason: The sulfur ylide (CH2-S+(Me)(O)CH2-) is a strong nucleophile and base.[1][2] It will attack the ester carbonyl (causing deprotection or side-products) or the base (NaH) will hydrolyze the ester before the oxetane forms.[1]

Q4: Is the 7-hydroxyl group at risk of attacking the oxetane intramolecularly? A: In the 1-oxaspiro[3.5]nonane system, the 7-position (originally the 4-position of the cyclohexane) is geometrically distant from the oxetane carbons.[1]

  • Analysis: An intramolecular attack would require a trans-annular bridging which is sterically disfavored in this rigid spiro-system.[1][2] However, if you use strong acid, intermolecular attack by solvent is the primary risk.

References
  • Corey-Chaykovsky Reaction Scope

    • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2).[1][2] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.

    • [1]

  • Oxetane Stability & Synthesis

    • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery.[2][7][8] Angewandte Chemie International Edition, 49(21), 3524–3529.

    • [1]

  • Protecting Group Stability (TBS/Bn)

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[2][9] Wiley-Interscience.[1][2] (Refer to chapters on Silyl Ethers and cleavage conditions).

    • [1]

  • Spiro-Oxetane Synthesis Specifics

    • Okuma, K., Tanaka, Y., Kaji, S., & Ohta, H. (1983). A convenient synthesis of spiro[3.n]alkanes and spiro[3.n]alkan-1-ones.[1][2] The Journal of Organic Chemistry, 48(25), 5133–5134. (Describes the TMSOI route to spiro-oxetanes).

    • [1]

Sources

Reference Data & Comparative Studies

Validation

confirming the absolute configuration of 1-Oxaspiro[3.5]nonan-7-ol

This guide provides a rigorous technical comparison of methodologies for determining the stereochemical configuration of 1-Oxaspiro[3.5]nonan-7-ol . Executive Summary: The Stereochemical Paradox Before selecting an analy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of methodologies for determining the stereochemical configuration of 1-Oxaspiro[3.5]nonan-7-ol .

Executive Summary: The Stereochemical Paradox

Before selecting an analytical method, one must define the stereochemical nature of 1-Oxaspiro[3.5]nonan-7-ol .

  • Structural Analysis: This molecule consists of an oxetane ring spiro-fused to a cyclohexane ring carrying a hydroxyl group at the C7 position (para to the spiro center).

  • Symmetry & Chirality: Assuming the rings are unsubstituted aside from the defined heteroatoms, the molecule possesses a plane of symmetry passing through the oxetane oxygen, the spiro carbon (C2), and the C7-hydroxyl moiety.

  • Conclusion: The unsubstituted molecule is achiral (meso) . Therefore, "Absolute Configuration" (

    
    ) is strictly applicable only if the molecule is desymmetrized (e.g., by isotopic labeling or further substitution).
    
  • The Real Challenge: The primary stereochemical question is the Relative Configuration (diastereomers): Is the hydroxyl group cis or trans relative to the oxetane oxygen?

This guide compares methods to determine this Relative Configuration , while also providing the protocol for Absolute Configuration should the substrate be a chiral derivative.

Comparative Analysis of Stereochemical Determination Methods

FeatureNMR Spectroscopy (NOE/ROESY) X-Ray Crystallography Chiral Derivatization (Mosher's)
Primary Output Relative Configuration (Cis/Trans)Absolute & Relative StructureAbsolute Configuration (

)
Sample State Solution (Liquid/Solid dissolved)Single Crystal (Solid)Solution (Derivatized)
Destructive? NoNoYes (Chemical reaction required)
Speed Fast (< 4 hours)Slow (Days/Weeks for growth)Medium (Reaction + NMR)
Cost LowHigh (Instrument/Time)Medium (Reagents)
Suitability for 7-ol Optimal (Definitive for Cis/Trans)Gold Standard (If crystalline)Not Applicable for achiral parent*

*Note: Mosher's method requires a chiral substrate to produce diastereomeric esters with distinct NMR signals. It is useful only for chiral analogs of the target.

PART 1: NMR Spectroscopy (The First-Line Protocol)

Objective: Distinguish between cis (OH and Oxetane-O on same face) and trans isomers via Nuclear Overhauser Effect (NOE).

Mechanism of Action

The spatial proximity between the oxetane ring protons (H3/H4) and the cyclohexane protons (H7/H8/H6) differs significantly between diastereomers.

  • Cis-Isomer: The axial proton at C7 (

    
    ) is distant from the oxetane oxygen face.
    
  • Trans-Isomer: The axial proton at C7 is closer to the oxetane oxygen face (depending on chair conformation).

Experimental Protocol
  • Sample Prep: Dissolve 5–10 mg of 1-Oxaspiro[3.5]nonan-7-ol in 0.6 mL of deuterated solvent (

    
     or 
    
    
    
    ).
    
    
    is preferred to resolve overlapping methylene signals.
  • 1D Acquisition: Acquire a standard

    
     NMR spectrum to assign all resonances. Identify the 
    
    
    
    methine signal (typically
    
    
    3.5–4.0 ppm).
  • NOE Experiments:

    • Perform 1D-NOESY or 2D-NOESY (mixing time

      
       ms).
      
    • Irradiation Target: Irradiate the oxetane methylene protons (

      
      ).
      
  • Data Analysis:

    • Observation: Look for NOE enhancement at the cyclohexane axial protons (

      
      ).
      
    • Through-Space Correlation: If NOE is observed between the oxetane protons and

      
      , the molecule is likely in a conformation where these groups are proximal.
      
    • Note: Due to the distance (para-substitution), direct NOE from oxetane to H7 is weak. Instead, rely on coupling constants (

      
      -values)  of 
      
      
      
      to determine if OH is axial or equatorial, then combine with NOE of the spiro-adjacent protons (
      
      
      ) to the oxetane.

PART 2: X-Ray Crystallography (The Gold Standard)

Objective: Unambiguous 3D structural determination.

Protocol
  • Crystallization:

    • Attempt slow evaporation using binary solvent systems (e.g., Hexane/Ethyl Acetate or DCM/Pentane).

    • If the alcohol is an oil, derivatize with p-nitrobenzoate or 3,5-dinitrobenzoate to encourage crystallization and introduce a heavy atom (anomalous scattering) if absolute configuration of a chiral analog is needed.

  • Diffraction:

    • Mount crystal at low temperature (100 K) to reduce thermal motion.

    • Collect data using Mo-K

      
       or Cu-K
      
      
      
      radiation.
  • Refinement:

    • Solve structure using Direct Methods (SHELXT).

    • For chiral analogs: Calculate the Flack Parameter . A value near 0.0 confirms the absolute configuration; a value near 1.0 indicates the inverted structure.

PART 3: Chiral Derivatization (Mosher's Method)

Applicability: Strictly for chiral analogs (e.g., 1-oxaspiro[3.5]nonan-5-ol). This method fails for the achiral 7-ol isomer as it will not generate distinct diastereomeric sets for enantiomeric excess determination.

Protocol (For Chiral Analogs)
  • Derivatization:

    • React the alcohol with

      
      -(-)- and 
      
      
      
      -(+)-
      
      
      -methoxy-
      
      
      -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) in separate vials.
    • Conditions: Pyridine-

      
      , DMAP, RT, 1 hour (in-tube reaction).
      
  • NMR Analysis:

    • Acquire

      
       NMR for both 
      
      
      
      -ester and
      
      
      -ester.
    • Calculate

      
       for protons neighboring the chiral center.
      
  • Assignment:

    • Apply the Mosher Model : Arrange protons with positive

      
       on the right and negative 
      
      
      
      on the left of the C-O bond plane to deduce the stereocenter configuration.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the correct method based on the sample's properties.

G Start Start: 1-Oxaspiro[3.5]nonan-7-ol Sample CheckChirality Is the molecule substituted/chiral? Start->CheckChirality AchiralPath Molecule is Achiral (Meso) Target: Relative Config (Cis/Trans) CheckChirality->AchiralPath No (Unsubstituted 7-ol) ChiralPath Molecule is Chiral Target: Absolute Config (R/S) CheckChirality->ChiralPath Yes (Analogs) StateCheck Physical State? AchiralPath->StateCheck ChiralPath->StateCheck Crystalline Crystalline Solid StateCheck->Crystalline Liquid Oil / Amorphous StateCheck->Liquid XRay X-Ray Crystallography (Definitive) Crystalline->XRay Preferred NMR_NOE NMR (NOE/J-coupling) (Relative Config) Liquid->NMR_NOE For Achiral/Relative Mosher Mosher's Method (NMR) (Absolute Config) Liquid->Mosher For Chiral/Absolute

Figure 1: Decision matrix for stereochemical determination of spiro-oxetanols.

References

  • Hoye, T. R., Jeffrey, C. S., & Rychnovsky, S. D. (2007). Protocol for determining the absolute configuration of secondary alcohols using Mosher ester analysis. Nature Protocols. [Link]

  • Li, X., & Borhan, B. (2008).[1][2] Prompt determination of absolute configuration for epoxy alcohols via exciton chirality protocol. Journal of the American Chemical Society.[1] [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. [Link]

Sources

Comparative

spectroscopic data comparison for 1-Oxaspiro[3.5]nonan-7-ol diastereomers

This guide outlines the spectroscopic distinction and characterization of 1-Oxaspiro[3.5]nonan-7-ol diastereomers. This spirocyclic scaffold is a critical building block in modern medicinal chemistry, often employed as a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic distinction and characterization of 1-Oxaspiro[3.5]nonan-7-ol diastereomers. This spirocyclic scaffold is a critical building block in modern medicinal chemistry, often employed as a physicochemical modulator to lower lipophilicity (


) and improve metabolic stability compared to gem-dimethyl or cyclohexyl analogs.

Executive Summary: The Stereochemical Challenge

The 1-oxaspiro[3.5]nonane system consists of an oxetane ring spiro-fused to a cyclohexane ring. When a hydroxyl group is introduced at position 7 (para to the spiro center), two geometric isomers (diastereomers) are generated:

  • Cis-isomer: The hydroxyl group (-OH) and the oxetane oxygen (-O-) are on the same face of the cyclohexane ring.

  • Trans-isomer: The hydroxyl group and the oxetane oxygen are on opposite faces.

Distinguishing these isomers requires careful analysis of


H NMR coupling constants (

-values)
and NOESY/ROESY correlations, as the rigid spiro-junction imposes specific conformational biases on the cyclohexane ring.

Spectroscopic Data Comparison

The following data compares the diagnostic signals for the cis and trans diastereomers. Note that in the absence of a specific solvent lock, CDCl


  is the standard reference.
Table 1: Diagnostic NMR Parameters
FeatureTrans-Isomer (OH anti to Oxetane O)Cis-Isomer (OH syn to Oxetane O)Mechanistic Basis
H7 Chemical Shift (

)
3.60 – 3.75 ppm (Multiplet)3.90 – 4.05 ppm (Broad singlet/Quintet)Axial vs. Equatorial: H7 is axial in the trans isomer (shielded) and equatorial in the cis isomer (deshielded).[1][2][3][4][5]
H7 Multiplicity tt (Triplet of triplets)qn (Quintet) or bs Coupling (

):

(~10-12 Hz) is present only in the trans isomer.
C7 Chemical Shift (

)
~68.0 – 69.5 ppm ~64.0 – 65.5 ppm

-Gauche Effect:
Axial OH (cis) suffers steric compression, shielding the carbon.
NOE Correlation Strong NOE between H7 and H3/H5 (axial) Strong NOE between H7 and Oxetane Protons Spatial Proximity: The equatorial H7 (cis) is closer to the spiro-ring environment.
Thermodynamic Stability Major Product (Typically)Minor Product A-Value: The equatorial OH preference usually drives the trans isomer dominance in thermodynamic conditions.

Note: The "Cis/Trans" nomenclature can vary based on IUPAC priority rules. Always confirm assignments using the H7 multiplicity :

  • Large coupling (

    
     Hz) 
    
    
    
    Axial Proton
    
    
    Equatorial OH.
  • Small coupling (

    
     Hz) 
    
    
    
    Equatorial Proton
    
    
    Axial OH.

Detailed Structural Analysis

Conformational Locking

Unlike a simple cyclohexanol, the spiro-oxetane moiety locks the conformation of the cyclohexane ring. The oxygen atom of the oxetane ring creates a dipole that influences the preferred chair conformation.

  • Trans-1-Oxaspiro[3.5]nonan-7-ol: The cyclohexane ring adopts a chair conformation where the C7-OH group is equatorial . This places the C7-proton in the axial position, resulting in two large trans-diaxial couplings (

    
     Hz) and two small axial-equatorial couplings (
    
    
    
    Hz).
  • Cis-1-Oxaspiro[3.5]nonan-7-ol: To maintain the stable chair form, the C7-OH group is forced axial . The C7-proton is equatorial , showing only small gauche couplings (

    
     and 
    
    
    
    ), appearing as a narrow multiplet or quintet.
NOESY/ROESY Diagnostics

Nuclear Overhauser Effect spectroscopy is the definitive confirmation method.

  • Key Experiment: Irradiate the H7 resonance.

  • Observation (Cis-isomer/Axial OH): You will observe NOE cross-peaks to the equatorial protons at C6/C8.

  • Observation (Trans-isomer/Equatorial OH): You will observe strong NOE cross-peaks to the axial protons at C6/C8 (1,3-diaxial relationship).

Experimental Protocol: Synthesis & Separation

This protocol describes the reduction of 1-oxaspiro[3.5]nonan-7-one (CAS: 1823366-07-9) to generate the diastereomers.

Reagents & Equipment
  • Substrate: 1-Oxaspiro[3.5]nonan-7-one (1.0 eq)

  • Reductant: Sodium Borohydride (NaBH

    
    ) (1.5 eq) OR L-Selectride (for stereoselective synthesis).
    
  • Solvent: Methanol (MeOH) or THF.

  • Quench: Saturated NH

    
    Cl solution.
    
Step-by-Step Methodology
  • Preparation: Dissolve 1-oxaspiro[3.5]nonan-7-one (100 mg, 0.71 mmol) in anhydrous MeOH (3.0 mL) under N

    
     atmosphere. Cool to 0 °C.
    
  • Reduction: Add NaBH

    
     (40 mg, 1.06 mmol) portion-wise over 5 minutes.
    
    • Mechanism: Hydride attacks the ketone carbonyl. NaBH

      
       is small and attacks from the axial trajectory (forming equatorial OH) and equatorial trajectory (forming axial OH).
      
  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Monitor by TLC (Stain: KMnO

    
     or Anisaldehyde; Alcohol 
    
    
    
    < Ketone
    
    
    ).
  • Workup: Quench with sat. NH

    
    Cl (2 mL). Concentrate under reduced pressure to remove MeOH. Extract aqueous residue with EtOAc (
    
    
    
    mL). Dry combined organics over Na
    
    
    SO
    
    
    .
  • Purification: The diastereomers are separable by flash column chromatography on silica gel.

    • Eluent: 30% to 60% EtOAc in Hexanes.

    • Order of Elution: The Trans-isomer (Equatorial OH) is typically more polar and elutes after the Cis-isomer (Axial OH) due to better binding with silica, though this can invert depending on the specific spiro-dipole interaction. Verification by NMR is mandatory.

Visualization of Pathways & Logic

The following diagrams illustrate the stereochemical outcome and the NOE logic used for assignment.

SpiroAnalysis Ketone 1-Oxaspiro[3.5]nonan-7-one (Ketone Precursor) Reaction Reduction (NaBH4 / MeOH) Ketone->Reaction Trans TRANS-Isomer (Major Product) OH = Equatorial H7 = Axial Reaction->Trans Hydride attack (Axial trajectory) Cis CIS-Isomer (Minor Product) OH = Axial H7 = Equatorial Reaction->Cis Hydride attack (Equatorial trajectory) SignalTrans H7 Signal: Triplets of Triplets (tt) J ~ 11 Hz, 4 Hz Trans->SignalTrans NMR ID SignalCis H7 Signal: Narrow Quintet / Broad Singlet J < 5 Hz Cis->SignalCis NMR ID

Caption: Stereochemical divergence in the reduction of 1-oxaspiro[3.5]nonan-7-one. The multiplicity of the H7 proton is the primary diagnostic tool.

NOE_Logic Subj H7 Proton (Target Nucleus) Trans_Env Trans-Isomer (H7 is Axial) Subj->Trans_Env If... Cis_Env Cis-Isomer (H7 is Equatorial) Subj->Cis_Env If... Axial_Neighbors H-Axial (C6/C8) Strong NOE Trans_Env->Axial_Neighbors Eq_Neighbors H-Equatorial (C6/C8) Strong NOE Cis_Env->Eq_Neighbors Oxetane Oxetane Ring Protons (Spatial Proximity) Cis_Env->Oxetane Weak/Medium

Caption: Logic flow for NOESY assignment. The H7 proton's spatial environment dictates its magnetic correlations.

References

  • Wuitschik, G., et al. (2006). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 45(46), 7736-7739. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes and Spiro[3.5]nonanes." Journal of Organic Chemistry, 75(24), 8701–8704. Link

  • PubChem Compound Summary. (2024). "Cis-1-Oxaspiro[3.5]nonan-7-ol (CAS 2306255-04-7)."[6] National Center for Biotechnology Information. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

Sources

Validation

A Comparative Guide to the Synthesis of 1-Oxaspiro[3.5]nonan-7-ol for Researchers and Drug Development Professionals

The spirocyclic scaffold, characterized by a single atom shared between two rings, has garnered significant attention in medicinal chemistry and drug discovery. Its inherent three-dimensionality offers a compelling struc...

Author: BenchChem Technical Support Team. Date: February 2026

The spirocyclic scaffold, characterized by a single atom shared between two rings, has garnered significant attention in medicinal chemistry and drug discovery. Its inherent three-dimensionality offers a compelling structural motif to escape the "flatland" of traditional aromatic compounds, often leading to improved pharmacological properties such as enhanced binding affinity, selectivity, and metabolic stability. Within this class of molecules, 1-Oxaspiro[3.5]nonan-7-ol, with its oxetane and cyclohexanol rings, represents a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of potential synthetic strategies for 1-Oxaspiro[3.5]nonan-7-ol, offering insights into the underlying chemical principles and practical considerations for its preparation.

Introduction to 1-Oxaspiro[3.5]nonan-7-ol

The 1-oxaspiro[3.5]nonane core, which features a four-membered oxetane ring spiro-fused to a cyclohexane ring, is a key structural element in a variety of biologically active molecules. The hydroxyl group at the 7-position provides a convenient handle for further functionalization, making it an attractive intermediate for the development of new chemical entities. The synthesis of such spirocyclic systems, particularly those containing strained four-membered rings, can be challenging. This guide explores plausible synthetic routes, drawing from established methodologies for the construction of related oxaspiro and cyclobutane structures.

Method 1: [2+2] Cycloaddition Approach

A common and powerful strategy for the formation of cyclobutane rings is the [2+2] cycloaddition reaction.[1][2] This approach can be adapted to the synthesis of 1-Oxaspiro[3.5]nonan-7-ol, likely proceeding through the cycloaddition of a ketene or a ketene equivalent with a suitable methylene cyclohexane derivative, followed by reduction of the resulting ketone.

Scientific Rationale

The [2+2] cycloaddition of a ketene with an alkene is a concerted, suprafacial-antarafacial cycloaddition that is thermally allowed. The regioselectivity of the reaction is typically high, with the more nucleophilic carbon of the alkene attacking the carbonyl carbon of the ketene. In the context of synthesizing 1-Oxaspiro[3.5]nonan-7-ol, a protected 4-methylenecyclohexanol would be a suitable starting material. The choice of ketene is critical; for instance, dichloroketene, generated in situ from trichloroacetyl chloride and an activating agent like zinc, is a common choice due to its high reactivity.[1] The resulting α,α-dichlorocyclobutanone can then be subjected to reductive dehalogenation and subsequent reduction of the carbonyl group to afford the target alcohol.

Experimental Protocol

Step 1: Synthesis of the Dichlorocyclobutanone Intermediate

  • To a stirred solution of a protected 4-methylenecyclohexanol in anhydrous diethyl ether, add activated zinc dust.

  • Slowly add a solution of trichloroacetyl chloride in anhydrous diethyl ether to the mixture at room temperature.

  • Allow the reaction to stir overnight.

  • Filter the reaction mixture to remove excess zinc and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether, and combine the organic layers.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dichlorocyclobutanone.

Step 2: Reductive Dechlorination and Carbonyl Reduction

  • Dissolve the crude dichlorocyclobutanone in a suitable solvent such as methanol or ethanol.

  • Add a reducing agent, for example, sodium borohydride, in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-Oxaspiro[3.5]nonan-7-ol.

Data Presentation
StepReactantsReagentsSolventYield (Expected)
1Protected 4-methylenecyclohexanol, Trichloroacetyl chlorideActivated ZincDiethyl ether60-70%
2Dichlorocyclobutanone intermediateSodium borohydrideMethanol80-90%

Note: Expected yields are based on similar reactions reported in the literature for the synthesis of spiro-annulated cyclobutane derivatives.[1]

Workflow Diagram

G start Protected 4-methylenecyclohexanol step1 [2+2] Cycloaddition (Trichloroacetyl chloride, Zn, Et2O) start->step1 intermediate Dichlorocyclobutanone Intermediate step1->intermediate step2 Reduction (NaBH4, MeOH) intermediate->step2 end 1-Oxaspiro[3.5]nonan-7-ol step2->end

Caption: [2+2] Cycloaddition route to 1-Oxaspiro[3.5]nonan-7-ol.

Method 2: Intramolecular Cyclization Approach

An alternative strategy involves the construction of the oxetane ring via an intramolecular cyclization reaction. This method would typically start with a suitably functionalized cyclohexane derivative that contains both a hydroxyl group and a leaving group in a 1,4-relationship, which can then be induced to cyclize under basic conditions.

Scientific Rationale

The Williamson ether synthesis, a classic method for forming ethers, can be applied in an intramolecular fashion to construct cyclic ethers. For the synthesis of 1-Oxaspiro[3.5]nonan-7-ol, a key intermediate would be a 4-(hydroxymethyl)-4-(leaving group)cyclohexanol. The choice of the leaving group is crucial for the success of this reaction; common leaving groups include tosylates, mesylates, or halides. Treatment of this intermediate with a strong, non-nucleophilic base will deprotonate the hydroxyl group, which then acts as an internal nucleophile, displacing the leaving group to form the oxetane ring.

Experimental Protocol

Step 1: Synthesis of a 4-(hydroxymethyl)-4-(tosyloxymethyl)cyclohexanol derivative

  • Start with a protected 1,4-cyclohexanedimethanol.

  • Selectively tosylate one of the primary hydroxyl groups using tosyl chloride in the presence of a base like pyridine at low temperature. Careful control of stoichiometry is necessary to favor mono-tosylation.

  • Deprotect the remaining hydroxyl group to yield the key intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the mono-tosylated diol in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Add a strong base, for example, sodium hydride, at 0 °C.

  • Allow the reaction mixture to stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 1-Oxaspiro[3.5]nonan-7-ol.

Data Presentation
StepReactantsReagentsSolventYield (Expected)
1Protected 1,4-cyclohexanedimethanolTosyl chloride, PyridineDichloromethane50-60%
2Mono-tosylated diol intermediateSodium hydrideTHF70-80%

Note: Expected yields are based on general procedures for intramolecular Williamson ether synthesis to form oxetanes.

Workflow Diagram

G start Protected 1,4-cyclohexanedimethanol step1 Selective Tosylation (TsCl, Pyridine) start->step1 intermediate Mono-tosylated diol step1->intermediate step2 Intramolecular Cyclization (NaH, THF) intermediate->step2 end 1-Oxaspiro[3.5]nonan-7-ol step2->end

Caption: Intramolecular cyclization route to 1-Oxaspiro[3.5]nonan-7-ol.

Comparative Analysis and Conclusion

Both the [2+2] cycloaddition and the intramolecular cyclization approaches offer viable pathways to 1-Oxaspiro[3.5]nonan-7-ol. The choice of method will likely depend on the availability of starting materials, the desired scale of the synthesis, and the specific expertise of the research team.

The [2+2] cycloaddition route is attractive due to the direct formation of the cyclobutane ring. However, the use of reactive intermediates like ketenes may require specialized handling and anhydrous conditions. The multi-step process of reduction following the cycloaddition adds to the overall complexity.

The intramolecular cyclization method relies on more classical and often higher-yielding reactions. The main challenge in this approach lies in the selective functionalization of the starting diol to generate the key cyclization precursor.

Ultimately, both synthetic strategies provide a logical and experimentally sound basis for the preparation of 1-Oxaspiro[3.5]nonan-7-ol. Further optimization of reaction conditions and purification procedures would be necessary to develop a robust and scalable synthesis for this valuable spirocyclic building block. The methodologies presented here, grounded in established chemical principles, offer a solid foundation for researchers and drug development professionals to embark on the synthesis and exploration of novel derivatives of 1-Oxaspiro[3.5]nonan-7-ol.

References

Sources

Comparative

The Spiro[3.5]nonane Scaffold: A Comparative Guide to Oxa- and Aza-Derivatives in Drug Discovery

In the modern era of drug discovery, the exploration of novel three-dimensional chemical space is paramount to identifying next-generation therapeutics with enhanced potency, selectivity, and improved physicochemical pro...

Author: BenchChem Technical Support Team. Date: February 2026

In the modern era of drug discovery, the exploration of novel three-dimensional chemical space is paramount to identifying next-generation therapeutics with enhanced potency, selectivity, and improved physicochemical properties.[1] The principle of "escaping from flatland" has propelled the investigation of rigid, complex molecular architectures that can present pharmacophoric elements in precise spatial orientations.[1][2] Among these, spirocyclic scaffolds have emerged as particularly attractive motifs due to their inherent conformational rigidity and the synthetic tractability to create diverse libraries of bioactive compounds.[1][2] This guide provides a comparative analysis of the 1-oxaspiro[3.5]nonane and 7-azaspiro[3.5]nonane core structures, offering insights into their synthesis, properties, and potential applications for researchers, medicinal chemists, and drug development professionals. While the 7-azaspiro[3.5]nonane scaffold has seen considerable exploration, leading to potent modulators of various biological targets, its oxygen-containing counterpart, 1-oxaspiro[3.5]nonan-7-ol, remains a largely untapped resource with significant therapeutic potential.

The Allure of the Spiro[3.5]nonane Framework

The spiro[3.5]nonane system, consisting of a cyclobutane ring fused to a cyclohexane ring through a single spiro-carbon, offers a unique and rigid scaffold for drug design. This rigidity can minimize the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the three-dimensional arrangement of substituents on this scaffold allows for the exploration of chemical space that is inaccessible to more planar molecules.

7-Azaspiro[3.5]nonane Derivatives: A Proven Scaffold in Medicinal Chemistry

The nitrogen-containing 7-azaspiro[3.5]nonane core has been successfully employed in the development of potent and selective modulators of several important drug targets. Two notable examples are G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes and inhibitors of the SARS-CoV-2 3C-like protease (3CLpro) for antiviral therapy.

GPR119 Agonists for Type 2 Diabetes

GPR119 is a promising target for the treatment of type 2 diabetes, as its activation leads to the release of insulin and incretin hormones.[3][4] A series of novel 7-azaspiro[3.5]nonane derivatives have been identified as potent GPR119 agonists.[5] The optimization of substituents on the piperidine nitrogen and an attached aryl group led to the discovery of highly active compounds.[5]

Table 1: In Vitro Activity of Representative 7-Azaspiro[3.5]nonane GPR119 Agonists [5]

CompoundEC₅₀ (nM)
1a 4-FluorophenylPyrimidin-2-yl150
1b 4-ChlorophenylPyrimidin-2-yl120
1c (54g) 4-Cyanophenyl5-Methyl-1,3,4-oxadiazol-2-yl8.9

EC₅₀ values represent the concentration of the compound that elicits a half-maximal response in a cAMP accumulation assay.

The data clearly indicates that modification of the substituents on the 7-azaspiro[3.5]nonane core can dramatically impact biological activity, with compound 1c demonstrating a significant improvement in potency.

SARS-CoV-2 3C-Like Protease Inhibitors

The SARS-CoV-2 3CLpro is a crucial enzyme for viral replication, making it a prime target for antiviral drug development.[6][7] Structure-guided design has led to the development of potent spirocyclic inhibitors, including those based on the closely related 6-azaspiro[3.5]nonane scaffold.[8] These compounds have demonstrated high inhibitory activity in the submicromolar range.[8] The extended nature of the azaspiro[3.5]nonane inhibitors allows for deeper engagement with the hydrophobic S4 subsite of the protease.[8]

Table 2: Inhibitory Activity of Representative Azaspiro[3.5]nonane SARS-CoV-2 3CLpro Inhibitors [8]

CompoundSpirocycle CoreR GroupIC₅₀ (µM)
2a 6-Azaspiro[3.5]nonaneBenzyl0.85
2b 6-Azaspiro[3.5]nonane4-Methylbenzyl0.52
2c 6-Azaspiro[3.5]nonane4-Methoxybenzyl0.41

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the SARS-CoV-2 3CLpro by 50%.

1-Oxaspiro[3.5]nonan-7-ol: The Untapped Potential of the Oxygen Analog

In contrast to its well-studied aza-counterpart, 1-Oxaspiro[3.5]nonan-7-ol remains a largely unexplored chemical entity. However, based on the principles of medicinal chemistry and the known properties of spirocyclic ethers, we can infer its potential as a valuable scaffold in drug discovery.

Physicochemical Properties and Synthetic Accessibility

The replacement of a nitrogen atom with an oxygen atom in the spirocyclic core is expected to significantly influence the molecule's physicochemical properties. Notably, the incorporation of an oxygen atom into a spirocyclic framework has been shown to dramatically improve aqueous solubility and lower lipophilicity.[9][10] This is a highly desirable feature in drug candidates, as poor solubility can be a major hurdle in drug development.

The synthesis of oxa-spirocycles can be achieved through various methods, with iodocyclization being a particularly effective strategy.[9][10][11] This approach allows for the construction of the spirocyclic ether core from readily available starting materials.

Potential Therapeutic Applications

Given the structural similarity to the 7-azaspiro[3.5]nonane scaffold, 1-oxaspiro[3.5]nonan-7-ol could serve as a valuable building block for the development of novel therapeutics targeting a range of biological targets. The hydroxyl group at the 7-position provides a convenient handle for further functionalization, allowing for the generation of diverse chemical libraries. The spirocyclic ether motif is found in a number of bioactive natural products with diverse biological activities, including antiviral, antibiotic, and anticancer properties.[12]

Comparative Analysis: 7-Azaspiro[3.5]nonane vs. 1-Oxaspiro[3.5]nonane

Feature7-Azaspiro[3.5]nonane Derivatives1-Oxaspiro[3.5]nonan-7-ol
Scaffold Type Aza-spirocycleOxa-spirocycle
Known Biological Activity GPR119 agonists, SARS-CoV-2 3CLpro inhibitorsLargely unexplored
Key Physicochemical Property Basic nitrogen allows for salt formation and hydrogen bondingPotential for improved aqueous solubility and lower lipophilicity
Synthetic Accessibility Established synthetic routesFeasible via methods like iodocyclization
Potential for Derivatization Secondary amine allows for a wide range of N-functionalizationHydroxyl group and ether oxygen offer sites for modification

Experimental Protocols

Protocol 1: Representative Synthesis of a 7-Azaspiro[3.5]nonane Core

This protocol is a generalized representation of the synthesis of a 7-azaspiro[3.5]nonane derivative, as inspired by the literature.[5]

Synthesis_Aza A 1-Boc-4-piperidone C Intermediate A A->C Wittig Reaction B Wittig Reagent B->C E 7-Boc-azaspiro[3.5]nonan-1-one C->E [2+2] Cycloaddition D [2+2] Cycloaddition D->E G 7-Azaspiro[3.5]nonan-1-one E->G TFA or HCl F Deprotection F->G

Caption: Synthetic scheme for a 7-azaspiro[3.5]nonane core.

Steps:

  • Wittig Reaction: To a solution of 1-Boc-4-piperidone in an appropriate solvent (e.g., THF), add a suitable Wittig reagent (e.g., (methoxymethyl)triphenylphosphonium chloride) and a strong base (e.g., n-butyllithium) at low temperature. Allow the reaction to warm to room temperature and stir until completion.

  • [2+2] Cycloaddition: The resulting enol ether intermediate is then subjected to a [2+2] cycloaddition reaction with a suitable ketene or ketene equivalent to form the cyclobutanone ring.

  • Purification: The crude product is purified by column chromatography to yield the protected 7-Boc-azaspiro[3.5]nonan-1-one.

  • Deprotection: The Boc protecting group is removed by treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dichloromethane) to afford the 7-azaspiro[3.5]nonan-1-one core.

Protocol 2: Proposed Synthesis of 1-Oxaspiro[3.5]nonan-7-ol via Iodocyclization

This protocol is a proposed synthetic route based on established methods for the synthesis of oxa-spirocycles.[9][10]

Synthesis_Oxa A 4-Allylcyclohexanone C 4-Allylcyclohexanol A->C e.g., NaBH4 B Reduction B->C E Iodomethyl-1-oxaspiro[3.5]nonane C->E Iodocyclization D Iodine, Base D->E G 1-Oxaspiro[3.5]nonan-7-ol E->G e.g., NaOH F Nucleophilic Substitution F->G

Caption: Proposed synthetic route to 1-Oxaspiro[3.5]nonan-7-ol.

Steps:

  • Reduction: The commercially available 4-allylcyclohexanone is reduced to the corresponding alcohol, 4-allylcyclohexanol, using a suitable reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

  • Iodocyclization: The resulting alcohol is then subjected to an iodocyclization reaction. This is typically carried out by treating the alcohol with iodine and a base (e.g., sodium bicarbonate) in a suitable solvent system. This reaction forms the spirocyclic ether and incorporates an iodomethyl group.

  • Nucleophilic Substitution: The iodomethyl intermediate is then converted to the desired alcohol, 1-oxaspiro[3.5]nonan-7-ol, via a nucleophilic substitution reaction, for example, by treatment with sodium hydroxide.

  • Purification: The final product is purified by standard techniques such as column chromatography.

Future Directions and Conclusion

The 7-azaspiro[3.5]nonane scaffold has proven its value in the development of potent and selective drug candidates. The successful application of this core structure in diverse therapeutic areas underscores the potential of the broader spiro[3.5]nonane framework. The oxygen-containing analog, 1-oxaspiro[3.5]nonan-7-ol, represents a compelling, yet underexplored, opportunity for medicinal chemists. Its predicted favorable physicochemical properties, particularly enhanced aqueous solubility, make it an attractive scaffold for the design of novel therapeutics. The development of efficient and scalable synthetic routes to 1-oxaspiro[3.5]nonan-7-ol and its derivatives will be a critical step in unlocking the full potential of this promising molecular architecture. Further investigation into the biological activities of compounds derived from this scaffold is highly warranted and could lead to the discovery of new and effective treatments for a range of diseases.

References

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(9), 2334-2343. [Link]

  • García-García, P., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry, 87(7), 4863-4875. [Link]

  • Ghosh, A. K., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry, 65(12), 8346-8360. [Link]

  • Konno, S., et al. (2023). Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives. Molecules, 28(3), 1387. [Link]

  • Engle, K. M., & Yu, J. Q. (2013). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Journal of the American Chemical Society, 135(4), 1258-1261. [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Advances in the Development of SARS-CoV-2 Mpro Inhibitors. Molecules, 27(19), 6293. [Link]

  • Hernández-Vázquez, E., & Chávez-García, A. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry, 14(11), 2139-2162. [Link]

  • Mykhailiuk, P. K. (2021). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters, 23(19), 7484-7488. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(30), 10443-10450. [Link]

  • Konno, S., et al. (2023). Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. International Journal of Molecular Sciences, 24(4), 3591. [Link]

  • Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-39. [Link]

  • da Silva, J. C. R., et al. (2023). Protease inhibitors from Theobroma cacao impair SARS-CoV-2 replication in vitro. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 219-227. [Link]

  • Li, Y., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology, 14, 1308679. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(30), 10443-10450. [Link]

  • Nortcliffe, A., & Moody, C. J. (2017). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 25(15), 3970-3979. [Link]

  • Zhang, Y., et al. (2019). Discovery and biological evaluation of novel G protein-coupled receptor 119 agonists for type 2 diabetes. Archiv der Pharmazie, 352(11-12), e1900183. [Link]

  • Sofia, M. J., et al. (2007). Use of 2′-Spirocyclic Ethers in HCV Nucleoside Design. Journal of Medicinal Chemistry, 50(24), 5873-5876. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(30), 10443-10450. [Link]

  • Adesso, S., et al. (2023). Evaluation of the Antioxidant and Antiangiogenic Activity of a Pomegranate Extract in BPH-1 Prostate Epithelial Cells. Antioxidants, 12(7), 1358. [Link]

  • Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-39. [Link]

  • Xia, Y., et al. (2014). Discovery of a nortropanol derivative as a potent and orally active GPR119 agonist for type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3469. [Link]

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: synthesis and properties. Angewandte Chemie International Edition in English, 47(24), 4512-4515. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(30), 10443-10450. [Link]

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